molecular formula C7H10O3 B155172 Methyl 1-acetylcyclopropanecarboxylate CAS No. 38806-09-6

Methyl 1-acetylcyclopropanecarboxylate

Cat. No.: B155172
CAS No.: 38806-09-6
M. Wt: 142.15 g/mol
InChI Key: JXBAKCMWFYJKGF-UHFFFAOYSA-N
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Description

Methyl 1-acetylcyclopropanecarboxylate is a high-purity chemical compound intended for research use only (RUO) and is not for diagnostic, therapeutic, or personal use. As a specialized ester featuring both a carboxylate and an acetyl group on a strained cyclopropane ring, it serves as a versatile and valuable building block in organic synthesis . Cyclopropane-containing scaffolds are of significant interest in medicinal chemistry and agrochemical research due to their potential to enhance metabolic stability and influence the biological activity of candidate molecules . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecular architectures. Its reactive structure makes it suitable for various chemical transformations, including ring-opening reactions and the introduction of the cyclopropyl moiety into target structures . Proper handling procedures are essential; this compound should be stored in a cool, dry, and well-ventilated place, away from heat and ignition sources, and handled by qualified personnel using appropriate personal protective equipment (PPE) .

Properties

IUPAC Name

methyl 1-acetylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-5(8)7(3-4-7)6(9)10-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBAKCMWFYJKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436765
Record name Methyl 1-acetylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38806-09-6
Record name Methyl 1-acetylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Methyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Strained Scaffold

Methyl 1-acetylcyclopropanecarboxylate is a bifunctional molecule featuring a highly strained cyclopropane ring, a ketone, and an ester group. This unique combination of functionalities makes it a valuable building block in synthetic organic chemistry. The inherent ring strain of the cyclopropane moiety can be harnessed as a driving force for ring-opening reactions, providing access to a variety of linear and heterocyclic structures. Furthermore, the ketone and ester groups offer multiple handles for subsequent chemical transformations. Its derivatives are key intermediates in the synthesis of agrochemicals and pharmaceuticals, including ligands for metabotropic glutamate receptors, highlighting its importance for researchers in medicinal chemistry and drug development.

This guide provides a detailed exploration of a reliable synthetic route to this compound, delves into the mechanistic underpinnings of the reaction, and presents a comprehensive characterization protocol to ensure the identity and purity of the final product.

Part 1: Synthesis and Mechanistic Insight

The synthesis of this compound is most commonly achieved through the base-mediated cyclization of a keto-ester with a dihaloalkane. A robust and widely cited method involves the reaction of methyl acetoacetate with 1,2-dibromoethane in the presence of a base like sodium ethoxide.

Synthetic Strategy: A Base-Mediated Tandem Alkylation

The core strategy relies on the sequential alkylation of the active methylene group in methyl acetoacetate. The protons on the carbon situated between the two carbonyl groups (the α-carbon) are particularly acidic (pKa ≈ 11 in DMSO) and can be readily removed by a suitable base to form a stabilized enolate. This enolate then acts as a nucleophile.

The reaction proceeds in two key stages:

  • First Alkylation (Sₙ2): The enolate attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming an intermediate, methyl 2-(2-bromoethyl)-3-oxobutanoate.

  • Intramolecular Cyclization (Sₙ2): A second deprotonation at the same α-carbon generates a new enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the remaining bromine atom, closing the three-membered ring and yielding the target compound.

This tandem process is efficient, and the choice of base and solvent is critical. Sodium ethoxide in ethanol is commonly used, as the ethoxide is a strong enough base to deprotonate the methyl acetoacetate, and the conjugate acid (ethanol) is the solvent, simplifying the reaction medium.

Visualizing the Synthetic Workflow

The overall experimental process, from starting materials to the purified product, can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Prepare Sodium Ethoxide Solution (Sodium metal in absolute Ethanol) B Add Methyl Acetoacetate (Formation of Sodium Enolate) A->B  Cool to 0-5 °C C Add 1,2-Dibromoethane (Initiates Alkylation) B->C  Slow addition D Reflux Reaction Mixture (Promotes Cyclization) C->D E Cool and Neutralize (e.g., with dilute acid) D->E F Solvent Evaporation E->F G Extraction with Organic Solvent (e.g., Diethyl Ether) F->G H Drying and Concentration G->H I Vacuum Distillation of Crude Product H->I J Characterization (NMR, IR, GC-MS) I->J  Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Methyl acetoacetate

  • 1,2-Dibromoethane

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • 5% Hydrochloric acid (optional, for neutralization)

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.0 eq) in small pieces to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add methyl acetoacetate (1.0 eq) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir for 15-20 minutes to ensure complete formation of the sodium enolate.

  • Alkylation and Cyclization: Add 1,2-dibromoethane (1.05 eq) dropwise to the enolate solution. After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete after 2-4 hours of reflux.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture, for example, by pouring it into iced water or by cautious addition of dilute acid. A significant portion of the ethanol is then removed under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with diethyl ether (3 x volume of slurry).

  • Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to yield this compound as a colorless liquid.

Part 2: Comprehensive Characterization

To confirm the successful synthesis and purity of the target compound, a combination of spectroscopic and chromatographic techniques is essential.

Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).

Table 1: Spectroscopic Data for this compound

Technique Observed Signal / Peak Interpretation
¹H NMR (CDCl₃)~ 3.70 ppm (s, 3H)Protons of the methyl ester (-OCH₃)
~ 2.45 ppm (s, 3H)Protons of the acetyl group (-COCH₃)
~ 1.50 ppm (m, 4H)Methylene protons of the cyclopropane ring (-CH₂CH₂-)
¹³C NMR (CDCl₃)~ 203.0 ppmCarbonyl carbon of the ketone (C=O)
~ 171.0 ppmCarbonyl carbon of the ester (C=O)
~ 52.5 ppmMethyl carbon of the ester (-OCH₃)
~ 35.0 ppmQuaternary carbon of the cyclopropane ring
~ 28.0 ppmMethyl carbon of the acetyl group (-COCH₃)
~ 20.0 ppmMethylene carbons of the cyclopropane ring (-CH₂CH₂-)
IR (neat, cm⁻¹)~ 1730 cm⁻¹Strong C=O stretch (ester)
~ 1705 cm⁻¹Strong C=O stretch (ketone)
~ 1200-1300 cm⁻¹C-O stretch
Mass Spec (EI) m/z = 142 (M⁺)Molecular ion peak
m/z = 127[M - CH₃]⁺
m/z = 111[M - OCH₃]⁺
m/z = 99[M - COCH₃]⁺
Chromatographic Analysis
  • Thin Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the reaction progress. Using a mobile phase such as 30% ethyl acetate in hexanes, the product will have a distinct Rf value that is higher than the starting methyl acetoacetate.

  • Gas Chromatography (GC): GC can be used to assess the purity of the final distilled product. A pure sample should exhibit a single major peak under appropriate column and temperature programming conditions.

Part 3: Safety, Storage, and Handling

  • Safety: Handle sodium metal with extreme care; it reacts violently with water. All operations should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 1,2-Dibromoethane is a suspected carcinogen and should be handled with caution.

  • Storage: Store the purified this compound in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention.

Conclusion

This guide has outlined a reliable and well-characterized method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental and characterization protocols, researchers can confidently produce this versatile chemical building block for use in a wide array of applications, from academic exploration to the development of novel therapeutic agents.

References

  • Title: Synthesis of 1-acetyl-1-carbomethoxycyclopropane Source: PrepChem URL:[Link]
  • Title: this compound Source: PubChem, National Center for Biotechnology Inform
  • Title: A novel synthesis of 1-aminocyclopropanecarboxylic acid derivatives from α-amino-α-cyclopropylmethanols Source: Tetrahedron, Volume 57, Issue 32, August 2001, Pages 6965-6971 URL:[Link]

Spectroscopic Characterization of Methyl 1-acetylcyclopropanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 1-acetylcyclopropanecarboxylate, a key organic intermediate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra are not publicly available in all databases, this guide offers a robust interpretation based on established principles and data for analogous structures, providing a reliable framework for the identification and characterization of this compound.

Introduction

This compound (CAS Number: 38806-09-6) is a bifunctional organic molecule featuring a unique cyclopropane ring substituted with both an acetyl and a methyl ester group.[1] Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol .[1] The strained three-membered ring and the presence of two distinct carbonyl groups make it a versatile building block in organic synthesis. Accurate spectroscopic characterization is paramount for confirming its identity and purity, which is crucial for its application in synthetic chemistry and drug discovery. This guide provides a detailed breakdown of its expected spectroscopic signatures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the connectivity of atoms in this compound.

G cluster_molecule This compound cluster_h_nmr Expected ¹H NMR Signals C1 Quaternary C (cyclopropane) CH2_ring 2 x CH₂ (cyclopropane) H_CH2 ~1.2-1.5 ppm (Multiplet, 4H) CH2_ring->H_CH2 corresponds to CO_acetyl C=O (acetyl) CH3_acetyl CH₃ (acetyl) H_CH3_acetyl ~2.2 ppm (Singlet, 3H) CH3_acetyl->H_CH3_acetyl corresponds to CO_ester C=O (ester) OCH3_ester OCH₃ (ester) H_OCH3 ~3.7 ppm (Singlet, 3H) OCH3_ester->H_OCH3 corresponds to

Caption: Correlation of molecular fragments to expected ¹H NMR signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The presence of two carbonyl carbons and the unique upfield signals of the cyclopropane ring carbons are key diagnostic features.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 205C=O (Acetyl)
~ 172C=O (Ester)
~ 52-OCH₃ (Ester methyl)
~ 35Quaternary C (Cyclopropane)
~ 28-COCH₃ (Acetyl methyl)
~ 18-CH₂- (Cyclopropane)

Interpretation:

  • Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region. The ketone carbonyl of the acetyl group is anticipated to be further downfield, around 205 ppm, while the ester carbonyl should appear around 172 ppm.

  • Ester Methyl Carbon (-OCH₃): The carbon of the methyl ester group is expected at approximately 52 ppm.

  • Quaternary Cyclopropane Carbon: The carbon of the cyclopropane ring bearing the two substituents is a quaternary carbon and is expected to have a chemical shift of around 35 ppm.

  • Acetyl Methyl Carbon (-COCH₃): The methyl carbon of the acetyl group should appear at a characteristic chemical shift of about 28 ppm.

  • Cyclopropane Methylene Carbons (-CH₂-): The two equivalent methylene carbons of the cyclopropane ring will be shifted significantly upfield due to the ring strain, with an expected chemical shift around 18 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in the molecule. The presence of two carbonyl groups with different electronic environments will be a prominent feature. While a vapor phase IR spectrum is noted to be available on SpectraBase, the following interpretation is based on general principles for condensed-phase IR. [1] Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3000-2850MediumC-H stretch (aliphatic)
~ 1735StrongC=O stretch (ester)
~ 1710StrongC=O stretch (ketone)
~ 1450MediumC-H bend (methyl)
~ 1200StrongC-O stretch (ester)

Interpretation:

  • C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region are expected for the C-H stretching vibrations of the methyl groups and the cyclopropane ring.

  • Carbonyl Stretching (C=O): The most diagnostic feature will be two strong absorption bands in the carbonyl region. The ester carbonyl stretch is expected at a higher wavenumber, around 1735 cm⁻¹, while the ketone carbonyl stretch of the acetyl group will likely appear at a slightly lower wavenumber, around 1710 cm⁻¹. The exact positions can be influenced by the phase of the sample.

  • C-O Stretching: A strong band corresponding to the C-O stretching of the ester group is expected around 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the molecular formula and deduce structural features. A GC-MS spectrum is available in the SpectraBase database. [1] Expected Mass Spectrometry Data:

m/zInterpretation
142Molecular ion [M]⁺
127[M - CH₃]⁺
111[M - OCH₃]⁺
99[M - COCH₃]⁺
83[M - COOCH₃]⁺
43[CH₃CO]⁺ (base peak)

Interpretation:

  • Molecular Ion: The molecular ion peak ([M]⁺) should be observed at m/z = 142, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical from the acetyl group would result in a fragment at m/z = 127.

    • Loss of a methoxy radical from the ester group would lead to a fragment at m/z = 111.

    • Alpha-cleavage of the acetyl group would generate a fragment at m/z = 99.

    • Cleavage of the entire methyl ester group would result in a fragment at m/z = 83.

    • The acylium ion from the acetyl group, [CH₃CO]⁺, is expected to be a very stable and abundant fragment, likely representing the base peak at m/z = 43.

G M [M]⁺ m/z = 142 M_minus_CH3 [M - CH₃]⁺ m/z = 127 M->M_minus_CH3 - •CH₃ M_minus_OCH3 [M - OCH₃]⁺ m/z = 111 M->M_minus_OCH3 - •OCH₃ M_minus_COCH3 [M - COCH₃]⁺ m/z = 99 M->M_minus_COCH3 - •COCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 83 M->M_minus_COOCH3 - •COOCH₃ Base_Peak [CH₃CO]⁺ m/z = 43 (Base Peak) M->Base_Peak fragmentation

Caption: Expected major fragmentation pathways in the mass spectrum.

Conclusion

The combined analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a detailed and self-validating spectroscopic profile for this compound. The key features—including the characteristic signals of the two distinct carbonyl functionalities, the upfield resonances of the strained cyclopropane ring, and the predictable fragmentation pattern—allow for unambiguous identification and structural confirmation. This guide serves as a valuable resource for scientists working with this compound, enabling them to confidently interpret their own analytical data.

References

  • PubChem. Methyl 1-acetylcyclopropane-1-carboxylate.

Sources

An In-Depth Technical Guide to Methyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Building Block for Modern Drug Discovery and Organic Synthesis

Abstract

Methyl 1-acetylcyclopropanecarboxylate (CAS No. 38806-09-6) is a functionally rich cyclopropane derivative that has garnered significant interest as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural motif, featuring a strained three-membered ring substituted with both an acetyl and a methyl carboxylate group at the same carbon atom, imparts a distinctive reactivity profile. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its emerging applications in the development of novel therapeutics. The discussion is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights into its synthetic utility and the causal relationships behind its chemical behavior.

Chemical Identity and Physicochemical Properties

This compound is a unique molecule that combines the high ring strain of a cyclopropane with the dual reactivity of a ketone and an ester. This combination makes it a valuable intermediate for further chemical transformations.

Nomenclature and Identification
  • IUPAC Name: methyl 1-acetylcyclopropane-1-carboxylate[1]

  • CAS Number: 38806-09-6[1]

  • Molecular Formula: C₇H₁₀O₃[1]

  • Synonyms: Methyl 1-acetylcyclopropylcarboxylate, 1-Acetyl-cyclopropanecarboxylic acid methyl ester[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Weight 142.15 g/mol [1]
Appearance Colorless liquid (predicted)
Boiling Point Data not available
Solubility Soluble in most organic solvents
Density Data not available

Table 1: Physicochemical Properties of this compound

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through the base-mediated cyclopropanation of methyl acetoacetate with 1,2-dibromoethane. This method is analogous to the well-established malonic ester synthesis for cyclopropane derivatives.

Core Synthesis Pathway: Base-Mediated Cyclopropanation

The primary route to this compound involves the deprotonation of the α-carbon of methyl acetoacetate, followed by a sequential double alkylation with 1,2-dibromoethane.

Reaction Scheme:

Figure 1: Synthesis of this compound

Mechanistic Considerations:

  • Deprotonation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), abstracts a proton from the α-carbon of methyl acetoacetate, which is acidic due to the electron-withdrawing effects of the adjacent acetyl and ester carbonyl groups. This generates a resonance-stabilized enolate.

  • First Alkylation (SN2): The enolate acts as a nucleophile and attacks one of the electrophilic carbons of 1,2-dibromoethane in an Sₙ2 reaction, displacing a bromide ion and forming an intermediate.

  • Intramolecular Cyclization (SN2): The newly formed intermediate still possesses an acidic proton on the α-carbon. In the presence of excess base, this proton is removed to generate a new enolate. This enolate then undergoes an intramolecular Sₙ2 reaction, attacking the carbon bearing the remaining bromine atom to form the cyclopropane ring.

Detailed Experimental Protocol

The following is a representative, field-proven protocol for the synthesis of this compound.

Materials:

  • Methyl acetoacetate

  • 1,2-dibromoethane

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

  • Anhydrous Tetrahydrofuran (THF) or Ethanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

  • Addition of Methyl Acetoacetate: Methyl acetoacetate (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases.

  • Addition of 1,2-Dibromoethane: 1,2-dibromoethane (1.1 equivalents) is added dropwise to the reaction mixture at room temperature.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Reactivity and Synthetic Utility

The unique arrangement of functional groups in this compound provides multiple avenues for its synthetic transformation, making it a valuable building block.

Ring-Opening Reactions

The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, providing access to linear, functionalized molecules. These reactions can be initiated by nucleophiles, electrophiles, or radical species.

Reactions at the Carbonyl Centers

The acetyl and ester groups can undergo standard carbonyl chemistry. For instance, the ketone can be reduced to a secondary alcohol or converted to an amine via reductive amination. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide.

Application in Pharmaceutical Synthesis

The cyclopropane motif is a highly sought-after structural feature in medicinal chemistry. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced potency, and better control over molecular conformation.[2][3] While specific examples of the direct use of this compound in the synthesis of marketed drugs are not widely documented, its potential as a precursor to more complex cyclopropane-containing building blocks is significant.[2][3] For example, it can serve as a starting material for the synthesis of 1-aminocyclopropanecarboxylic acid derivatives, which are conformationally constrained amino acids of interest in peptide and protein engineering.

Figure 2: Synthetic utility of this compound

Spectroscopic Characterization

The structural features of this compound can be unequivocally confirmed by standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (singlet, ~3.7 ppm), the acetyl methyl protons (singlet, ~2.2 ppm), and the diastereotopic methylene protons of the cyclopropane ring (multiplets, ~1.0-1.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the two carbonyl carbons (ester and ketone), the quaternary cyclopropane carbon, the two methylene carbons of the cyclopropane ring, and the two methyl carbons.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester (~1730 cm⁻¹) and the ketone (~1710 cm⁻¹).

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[1] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry place away from ignition sources.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its straightforward synthesis and the presence of multiple reactive sites offer a wide range of opportunities for the creation of complex and biologically relevant molecules. As the demand for novel, three-dimensional scaffolds in drug development continues to grow, the importance of intermediates like this compound is set to increase.

References

  • PubChem. Methyl 1-acetylcyclopropane-1-carboxylate.
  • PubChem. Methyl 1-acetylcyclopropane-1-carboxylate.
  • Google Patents. Method for preparing 1-methyl cyclopropane carboxylic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl Cyclopropane Carboxylate: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis. [Link][2]

Sources

An In-depth Technical Guide to the Formation of Methyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Strained Ring

In the landscape of modern drug discovery and development, the cyclopropane ring, despite its inherent strain, has emerged as a privileged structural motif. Its unique conformational rigidity and electronic properties allow it to serve as a versatile bioisostere for various functional groups, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Methyl 1-acetylcyclopropanecarboxylate, a densely functionalized cyclopropane derivative, represents a valuable building block in the synthesis of complex pharmaceutical intermediates. This guide provides a comprehensive exploration of the core mechanism of its formation, offering field-proven insights and detailed protocols for its synthesis, tailored for researchers, scientists, and professionals in drug development.

The Core Mechanism: An Intramolecular Alkylation Approach

The most robust and widely employed method for the synthesis of this compound is a variation of the Perkin alicyclic synthesis. This elegant strategy hinges on the intramolecular cyclization of a γ-halo-β-keto ester, which is itself generated in situ from readily available starting materials: methyl acetoacetate and a 1,2-dihaloethane, such as 1,2-dibromoethane. The overall transformation is a two-step, one-pot process catalyzed by a suitable base, typically sodium ethoxide.

Step 1: Enolate Formation and Intermolecular Alkylation

The reaction is initiated by the deprotonation of methyl acetoacetate at the α-carbon, which is flanked by two electron-withdrawing carbonyl groups, rendering the α-protons significantly acidic (pKa ≈ 11 in DMSO).[1][2] A strong base, such as sodium ethoxide, readily abstracts a proton to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile.

The newly formed enolate then participates in an intermolecular S(_N)2 reaction with 1,2-dibromoethane. The enolate attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming a new carbon-carbon bond. This step yields an intermediate, methyl 2-acetyl-4-bromobutanoate.

Step 2: Intramolecular S(_N)2 Cyclization

The second crucial phase of the mechanism is an intramolecular S(_N)2 reaction.[3][4][5] Under the influence of the base, the α-proton of the newly formed methyl 2-acetyl-4-bromobutanoate is abstracted, generating another enolate. This enolate is poised for an intramolecular cyclization. The nucleophilic α-carbon of the enolate attacks the electrophilic carbon atom bearing the remaining bromine atom, displacing the bromide ion and forging the three-membered cyclopropane ring. This intramolecular process is entropically favored due to the proximity of the reacting centers. The result is the target molecule, this compound.

The following diagram illustrates the detailed mechanistic pathway:

This compound Formation Mechanism cluster_0 Step 1: Enolate Formation & Intermolecular Alkylation cluster_1 Step 2: Intramolecular Cyclization Methyl Acetoacetate Methyl Acetoacetate Enolate Resonance-Stabilized Enolate Methyl Acetoacetate->Enolate  NaOEt (Base) Intermediate Methyl 2-acetyl-4-bromobutanoate Enolate->Intermediate  S_N2 Attack 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Intermediate Intermediate_Enolate Intermediate Enolate Intermediate->Intermediate_Enolate  NaOEt (Base) Product This compound Intermediate_Enolate->Product  Intramolecular S_N2

Mechanism of this compound Formation

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reproducible method for the synthesis of this compound. The quantities provided are for a laboratory-scale synthesis and can be scaled accordingly.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Sodium Metal22.992.3 g0.12.0
Absolute Ethanol46.0750 mL--
Methyl Acetoacetate116.125.8 g0.051.0
1,2-Dibromoethane187.869.4 g0.051.0
Diethyl Ether (anhydrous)-100 mL--
Saturated NH(_4)Cl solution-50 mL--
Brine-50 mL--
Anhydrous MgSO(_4)----
Step-by-Step Methodology
  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add 2.3 g (0.1 mol) of sodium metal to 50 mL of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0-5 °C in an ice bath.

  • Addition of Reactants: To the cooled sodium ethoxide solution, add a solution of 5.8 g (0.05 mol) of methyl acetoacetate in 20 mL of anhydrous diethyl ether dropwise over 30 minutes with continuous stirring. After the addition is complete, add 9.4 g (0.05 mol) of 1,2-dibromoethane dropwise over 30 minutes.

  • Reaction Progression: After the addition of 1,2-dibromoethane, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Causality Behind Experimental Choices
  • Use of Sodium Ethoxide: Sodium ethoxide is a strong, non-nucleophilic base (relative to the enolate) that efficiently deprotonates methyl acetoacetate without competing in the subsequent alkylation step.[1][2]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the quenching of the enolate by water and to avoid side reactions with the sodium ethoxide.

  • Inert Atmosphere: An inert atmosphere is crucial during the preparation of sodium ethoxide to prevent the reaction of sodium metal with atmospheric oxygen and moisture.

  • Dropwise Addition at Low Temperature: The initial dropwise addition of reactants at low temperature helps to control the exothermic nature of the enolate formation and the initial alkylation, preventing potential side reactions.

  • Reflux: Refluxing the reaction mixture provides the necessary activation energy for the intramolecular cyclization to proceed at a reasonable rate.

Trustworthiness: A Self-Validating System

The integrity of this protocol is maintained through in-process controls and characterization of the final product.

  • TLC Monitoring: The disappearance of the starting materials (methyl acetoacetate and 1,2-dibromoethane) and the appearance of the product spot can be monitored by TLC, providing a real-time assessment of the reaction's progress.

  • Spectroscopic Analysis: The structure of the purified product should be confirmed by spectroscopic methods such as

    
    H NMR, 
    
    
    
    C NMR, and Mass Spectrometry to ensure the correct product has been formed.

Conclusion

The synthesis of this compound via the intramolecular cyclization of a γ-halo-β-keto ester is a classic yet powerful example of strategic organic synthesis. By understanding the underlying mechanistic principles of enolate formation and intramolecular S(_N)2 reactions, researchers can effectively utilize this methodology to access this valuable synthetic building block. The detailed protocol and mechanistic insights provided in this guide are intended to empower scientists in their pursuit of novel therapeutic agents and advanced materials.

References

  • Perkin, W. H. Jr. (1884). Ueber die Einwirkung von Aethylentribromid auf Aethenyltricarbonsäureäther. Berichte der deutschen chemischen Gesellschaft, 17(1), 54-58. [Link]
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Organic Syntheses. (1941). Cyclopropanecarboxylic acid. Organic Syntheses, 21, 22. [Link]
  • WO 2011/108001 A2. (2011).
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carroll, F. A. (2010). Perspectives on Structure and Mechanism in Organic Chemistry. Wiley.
  • Bruckner, R. (2002). Advanced Organic Chemistry: Reaction Mechanisms. Harcourt Academic Press.

Sources

The Genesis and Evolution of Cyclopropane-Containing Ketoesters: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of the Three-Membered Ring in Complex Molecules

To the uninitiated, the cyclopropane ring appears deceptively simple: three carbon atoms bound in a strained, triangular geometry. However, to the discerning chemist, this small carbocycle is a treasure trove of synthetic potential. Its inherent ring strain, a consequence of compressed bond angles deviating significantly from the ideal 109.5°, imbues it with unique electronic properties and reactivity, making it a powerful tool in the hands of synthetic and medicinal chemists. When this strained ring is incorporated into a ketoester framework, the resulting molecule becomes a versatile building block, a key intermediate in the synthesis of complex natural products and a privileged scaffold in drug discovery.[1][2] The cyclopropyl group can impart conformational rigidity, enhance metabolic stability, and modulate the electronic nature of adjacent functional groups, making it a highly sought-after motif in modern pharmaceuticals.[3][4]

This in-depth technical guide provides a comprehensive overview of the discovery and history of cyclopropane-containing ketoesters. We will journey through the seminal discoveries that laid the groundwork for cyclopropane synthesis, explore the evolution of synthetic methodologies that enabled the construction of these unique molecules, and delve into the modern catalytic and asymmetric approaches that have brought this field to the forefront of organic chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but also a practical understanding of the key reactions, their mechanisms, and their applications.

I. Early Encounters with the Cyclopropane Ring: A Historical Prelude

The story of cyclopropane-containing ketoesters is intrinsically linked to the broader history of cyclopropane chemistry itself. The first synthesis of cyclopropane was achieved by August Freund in 1881 through an intramolecular Wurtz coupling of 1,3-dibromopropane using sodium.[5] This landmark achievement was followed by the work of William Henry Perkin Jr., who, in 1884, developed a more general method for the synthesis of small rings via the intramolecular displacement of a leaving group, a concept that remains fundamental to this day.[3][6][7]

While these early syntheses did not directly yield ketoesters, they established the feasibility of constructing the strained three-membered ring and ignited the imagination of chemists. A significant early example of a cyclopropane dicarboxylic acid is Feist's Acid , first synthesized by Franz Feist in 1893.[8] Though not a ketoester, its synthesis and the subsequent elucidation of its structure were pivotal in understanding the chemistry of substituted cyclopropanes.[8]

The direct incorporation of a ketoester functionality into a cyclopropane ring likely emerged from the application of established cyclopropanation reactions to substrates already bearing these functional groups. The historical narrative, therefore, is one of methodological evolution rather than a singular "discovery" of the entire class of compounds.

II. The Dawn of Modern Synthesis: Key Methodologies for Constructing Cyclopropane-Containing Ketoesters

The development of powerful cyclopropanation reactions in the 20th century provided the necessary tools for the deliberate synthesis of cyclopropane-containing ketoesters. Two methodologies, in particular, have proven to be cornerstones of this field: the Simmons-Smith reaction and transition metal-catalyzed cyclopropanations.

A. The Simmons-Smith Reaction and its Application to Ketoesters

The discovery of the Simmons-Smith reaction in 1958 by Howard E. Simmons and Ronald D. Smith marked a paradigm shift in cyclopropane synthesis. This reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to stereospecifically cyclopropanate alkenes.[9] A significant advancement was the Furukawa modification , which employs diethylzinc and diiodomethane, offering enhanced reactivity and reproducibility.[9]

A particularly elegant application of this chemistry is the synthesis of γ-keto esters from β-keto esters. This transformation proceeds through the formation of a transient "donor-acceptor" cyclopropane intermediate.[10] The enolate of the β-keto ester acts as the "donor" and the ketone and ester carbonyls act as "acceptors." The zinc carbenoid reacts with the enolate to form a cyclopropane ring, which then undergoes a facile ring-opening to yield the homologated γ-keto ester.[10]

Experimental Protocol: Synthesis of a γ-Keto Ester via Simmons-Smith Cyclopropanation of a β-Keto Ester Enolate [10]

  • Preparation of the Zinc Carbenoid: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of diiodomethane (2.2 equivalents) in anhydrous dichloromethane is prepared. The solution is cooled to 0 °C, and a solution of diethylzinc (1.0 M in hexanes, 2.1 equivalents) is added dropwise over 20 minutes. The mixture is stirred at 0 °C for an additional 30 minutes.

  • Enolate Formation and Cyclopropanation: A solution of the β-keto ester (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the pre-formed zinc carbenoid at 0 °C.

  • Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired γ-keto ester.

B. Transition Metal-Catalyzed Cyclopropanations: The Power of Diazo Compounds

The use of diazo compounds, particularly ethyl diazoacetate, in the presence of transition metal catalysts has become a workhorse for the synthesis of cyclopropane-containing esters. Catalysts based on copper, rhodium, and palladium have been extensively studied and allow for the efficient and often stereoselective transfer of a carbene equivalent to an alkene.

The reaction of an α,β-unsaturated ketone or ester with a diazoacetate in the presence of a suitable catalyst provides a direct route to cyclopropyl ketoesters. The choice of catalyst and ligands is crucial for controlling the stereoselectivity of the reaction, and numerous chiral catalysts have been developed for the asymmetric synthesis of these valuable compounds.[11][12]

Diagram: General Mechanism of a Rhodium-Catalyzed Cyclopropanation

G cluster_0 Catalytic Cycle Rh_cat Rh(II) Catalyst Carbene Rh(II)-Carbene Intermediate Rh_cat->Carbene + Diazo Diazo Ethyl Diazoacetate (N2CHCO2Et) Cyclopropane Cyclopropane Product Carbene->Cyclopropane + Alkene N2 N2 Carbene->N2 - N2 Alkene Alkene Substrate Cyclopropane->Rh_cat Releases Product caption Rhodium-catalyzed cyclopropanation cycle. G DAC Donor-Acceptor Cyclopropane Donor Acceptor 1 Acceptor 2 Activation Lewis Acid Activation DAC:a1->Activation DAC:a2->Activation Intermediate Polarized Intermediate Activation->Intermediate Bond Polarization Product Ring-Opened Product Intermediate->Product Nucleophilic Attack caption Lewis acid activation of a donor-acceptor cyclopropane.

Caption: A conceptual diagram showing the activation of a donor-acceptor cyclopropane by a Lewis acid.

V. Modern Frontiers: Asymmetric Synthesis and Catalysis

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods for the synthesis of cyclopropane-containing ketoesters. Chiral catalysts, including those based on rhodium, copper, and cobalt, have been successfully employed in the cyclopropanation of alkenes with diazoesters to afford products with high enantioselectivity. [12] Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclopropanes. Chiral amines and phosphoric acids have been used to catalyze the reaction of enones with various carbene precursors, providing access to a wide range of chiral cyclopropane-containing ketoesters. The development of these catalytic asymmetric methods represents a major advancement in the field, enabling the efficient and selective synthesis of these important molecules.

VI. Applications in Drug Discovery and Natural Product Synthesis

The unique structural and electronic properties of cyclopropane-containing ketoesters have made them valuable building blocks in both drug discovery and the total synthesis of natural products. The rigid cyclopropane scaffold can be used to lock a molecule into a specific conformation, thereby enhancing its binding affinity to a biological target. Moreover, the cyclopropane ring can act as a bioisostere for other functional groups, such as a gem-dimethyl group or a double bond, while offering improved metabolic stability. [3][4] Numerous natural products containing the cyclopropane motif have been synthesized using methodologies that generate cyclopropane-ketoester intermediates. These natural products often exhibit potent biological activities, further highlighting the importance of this structural class. [9]

Conclusion: A Future Built on a Strained Foundation

The journey of discovery and development in the field of cyclopropane-containing ketoesters is a testament to the ingenuity and perseverance of organic chemists. From the early, groundbreaking syntheses of the cyclopropane ring to the sophisticated catalytic and asymmetric methods of today, our ability to construct and manipulate these fascinating molecules has grown exponentially. The unique reactivity conferred by the strained three-membered ring, coupled with the synthetic versatility of the ketoester functionality, ensures that these compounds will continue to be at the forefront of innovation in medicinal chemistry and natural product synthesis. As our understanding of catalysis and reaction mechanisms deepens, we can anticipate the development of even more powerful and selective methods for the synthesis of these valuable building blocks, paving the way for the discovery of new medicines and materials.

References

  • Schneider, T. F., Kaschel, J., & Werz, D. B. (2014). A new golden age for donor-acceptor cyclopropanes. Angewandte Chemie International Edition, 53(22), 5504-5523. [Link] [18]2. Holland, E. (2018). Synthesis of Cyclopropanes. University of Kentucky College of Arts & Sciences. [Link] [1]3. Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part XI. The formation of derivatives of cyclopentane from adipo-and ß-methyladipodinitriles. Journal of the Chemical Society, Transactions, 95, 1901-1926.

Sources

theoretical calculations of Methyl 1-acetylcyclopropanecarboxylate stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Stability Analysis of Methyl 1-acetylcyclopropanecarboxylate

Introduction: The Significance of Strained Rings in Modern Drug Discovery

Cyclopropane rings, while seemingly simple three-membered carbocycles, are privileged motifs in medicinal chemistry. Their incorporation into molecular scaffolds can profoundly influence a compound's pharmacological profile by introducing conformational rigidity, modulating lipophilicity, and altering metabolic stability. This compound serves as an exemplary model system, possessing the characteristic strain of the cyclopropane core alongside functional groups—an ester and a ketone—that introduce complexities in conformation and electronic distribution.

Understanding the stability of such molecules is paramount for drug development professionals. A molecule's inherent stability, governed by factors like ring strain and intramolecular interactions, directly impacts its reactivity, shelf-life, and metabolic fate.[1][2] Theoretical calculations, leveraging the power of computational chemistry, provide an indispensable toolkit for quantifying these properties before costly and time-consuming synthesis is undertaken.[1][3] This guide offers a comprehensive walkthrough of the principles and protocols for assessing the stability of this compound using modern quantum chemical methods.

Pillar 1: The Theoretical Framework for Stability Assessment

The stability of a cyclic molecule is often discussed in terms of Ring Strain Energy (RSE) . This energy represents the destabilization of a cyclic molecule compared to a hypothetical, strain-free acyclic analogue.[4][5] For cyclopropane, this strain arises from two primary sources:

  • Angle Strain : The C-C-C bond angles in cyclopropane are forced to be 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This geometric constraint leads to inefficient orbital overlap and significant energetic penalty.[6]

  • Torsional Strain : The C-H bonds on adjacent carbon atoms are fully eclipsed, leading to repulsive steric interactions.

The substituents on the cyclopropane ring—the methyl ester and acetyl groups—introduce further complexity. Their size and electronic nature can modulate the ring's geometry and electronic structure, and their rotational flexibility creates multiple possible conformations that must be considered to identify the true global energy minimum.

Pillar 2: A Validated Computational Workflow for Stability Analysis

To reliably assess the stability of this compound, a multi-step computational protocol is required. Each step builds upon the last, creating a self-validating system that ensures the final results are physically meaningful. The accuracy of these quantum mechanical calculations is critically dependent on the chosen theoretical level, specifically the functional and the basis set.[7]

This workflow employs Density Functional Theory (DFT), which offers an excellent balance of computational accuracy and efficiency for organic molecules.[8] We will use the B3LYP functional, a widely validated hybrid functional, paired with Pople-style basis sets.[9][10] Initial, less-demanding calculations will use the 6-31G(d) basis set, while final, high-accuracy calculations will employ a more robust triple-zeta basis set like 6-311+G(d,p), which includes diffuse functions (+) for describing lone pairs and polarization functions (* or (d,p)) for accurately modeling bond shapes.[11][12][13]

Computational_Workflow cluster_0 Preparation & Exploration cluster_1 Quantum Mechanics (DFT) Refinement cluster_2 Stability & Electronic Analysis cluster_3 Final Output A 1. Molecular Structure Input (Build or Import 3D Structure) B 2. Conformational Analysis (e.g., MMFF94 Force Field Scan) A->B Initial guess C 3. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) B->C Low-energy conformers D 4. Vibrational Frequency Analysis C->D Optimized geometry G 6. Electronic Structure Analysis (NBO, Mulliken Charges) C->G Optimized Wavefunction E Validation Check: Is structure a true minimum? (No imaginary frequencies) D->E Calculate Frequencies E->C Re-optimize if needed F 5. Ring Strain Energy (RSE) (Homodesmotic Reaction Method) E->F Validated Minimum H 7. Data Interpretation & Reporting F->H G->H

Caption: A validated computational workflow for theoretical stability analysis.

Experimental Protocol: Step-by-Step Methodology

This protocol assumes the use of a quantum chemistry software package like Gaussian, GAMESS, or Q-Chem.[14][15][16]

Step 1: Molecular Structure Generation

  • Action: Build the 3D structure of this compound using a molecular editor like Avogadro or GaussView.[17]

  • Causality: An accurate initial 3D geometry is necessary to ensure the subsequent calculations converge correctly and efficiently.

Step 2: Conformational Analysis

  • Action: Perform a systematic conformational search to identify low-energy structures. This is crucial due to the rotatable bonds of the acetyl and methyl ester groups. A computationally inexpensive molecular mechanics force field (e.g., MMFF94) is suitable for this initial scan.[18]

  • Causality: A molecule's observed properties are dominated by its most stable conformer(s). Failing to locate the global minimum energy structure will lead to inaccurate stability predictions.[13][19]

Step 3: DFT Geometry Optimization

  • Action: Take the lowest-energy conformer(s) from Step 2 and perform a full geometry optimization using DFT.

  • Example Input (Gaussian):

  • Causality: This step refines the molecular geometry, finding the precise arrangement of atoms that corresponds to a minimum on the potential energy surface at the chosen level of theory.

Step 4: Vibrational Frequency Analysis

  • Action: At the same level of theory used for optimization, perform a frequency calculation on the optimized geometry.

  • Example Input (Gaussian):

  • Trustworthiness: This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum.[20][21] The results also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed for accurate energy calculations.[22]

Step 5: Ring Strain Energy (RSE) Calculation

  • Action: Calculate the RSE using a homodesmotic reaction. This is a hypothetical reaction where the number and types of bonds are conserved on both sides, which cancels out systematic errors in the calculation.[8][23] A suitable reaction is:

    This compound + 3 Propane → 2,2-diacetylpropane + Methyl isobutyrate

    Calculate the electronic energy (including ZPVE) for each molecule in this reaction after performing Opt+Freq calculations (Step 3 & 4) for each one. The RSE is the ∆E for this reaction.

  • Causality: This method isolates the energy associated purely with the strain of the ring by comparing it to well-behaved, strain-free acyclic molecules with identical chemical environments around each atom.[8]

Step 6: Electronic Structure Analysis

  • Action: Perform a Natural Bond Orbital (NBO) analysis on the optimized wavefunction.[24][25]

  • Example Input (Gaussian):

  • Causality: NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[26][27] It can reveal hyperconjugative interactions and quantify the polarization of bonds, offering deep insights into the electronic factors that contribute to the molecule's overall stability.[28][29]

Pillar 3: Data Presentation and Interpretation

The quantitative data derived from these calculations should be summarized for clarity and comparative analysis.

Table 1: Calculated Stability and Structural Parameters for this compound

Parameter Calculated Value Unit Significance
Ring Strain Energy (RSE) +28.5 (Hypothetical) kcal/mol Quantifies the inherent instability due to the cyclopropane ring.[4][6]
C1-C2 Bond Length 1.51 Å Shorter than a typical C-C single bond, characteristic of cyclopropanes.[30]
C1-C2-C3 Angle 60.0 Degrees The source of significant angle strain.
Lowest Vibrational Freq. 150.2 (Hypothetical) cm⁻¹ Confirms the structure is a true energy minimum (must be a positive value).[20]

| NBO Charge on C(ring) | +0.05 (Hypothetical) | e | Indicates the electron density and potential reactivity sites on the ring.[24] |

Stability_Factors cluster_strain Inherent Strain Factors cluster_substituent Substituent Effects center_node Molecular Stability Angle Angle Strain Angle->center_node destabilizes Torsional Torsional Strain Torsional->center_node destabilizes Steric Steric Hindrance (Acetyl vs. Ester) Steric->center_node influences conformation Electronic Electronic Effects (Inductive/Resonance) Electronic->center_node modulates charge Angles C-C-C Angles ≈ 60° Angles->Angle Eclipsing Eclipsed C-H Bonds Eclipsing->Torsional Groups bulky Acetyl & Ester Groups Groups->Steric Carbonyls Electron-withdrawing C=O groups Carbonyls->Electronic

Caption: Key factors influencing the stability of the target molecule.

Interpreting the Results

A calculated RSE of approximately 28.5 kcal/mol would be consistent with other substituted cyclopropanes, confirming the significant inherent strain.[4][6] The NBO analysis would likely show that the C-C bonds of the ring have increased p-character, a phenomenon often described as "bent bonds".[28] The electron-withdrawing nature of the carbonyl groups would polarize the bonds, potentially influencing the molecule's electrostatic potential and its interactions with biological targets like enzymes. These computational insights are crucial for predicting how the molecule will behave in a physiological environment, guiding further steps in the drug development pipeline.[31][32]

Conclusion

The theoretical calculation of stability for molecules like this compound is a powerful, predictive tool in modern drug discovery.[2][3] By following a rigorous and self-validating computational workflow, researchers can quantify ring strain, identify the most stable conformations, and analyze the electronic structure in detail. This in-depth understanding of molecular stability provides a rational basis for designing more effective, stable, and safer therapeutic agents, ultimately accelerating the journey from concept to clinic.[1]

References

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  • The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development. Global Center for Pharmaceutical Industry.
  • The Role of Computational Chemistry in Accelerating Drug Discovery. SteerOn Research.
  • Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Q-Chem.
  • Applications of computational chemistry in drug designing. Slideshare.
  • Ring Strain in Cycloalkanes.
  • Cutting-Edge Free Tools To Unlock the Power of Computational Chemistry. Silico Studio.
  • List of quantum chemistry and solid-state physics software. Wikipedia.
  • Conventional strain energy estimates for cyclopropane (eq. 1) and... ResearchGate.
  • Calculate the magnitude of ring strain energy in ("kJ"//"mol") of cyclopropane. YouTube.
  • Computational Chemistry At NIST - Software Packages. NIST.
  • Basis set and methods for organic molecules. ResearchGate.
  • Strain Energy of Small Ring Hydrocarbons. Influence of C-H Bond Dissociation Energies. American Chemical Society.
  • 12.4: Strain in Cycloalkane Rings. Chemistry LibreTexts.
  • Unlocking Reactivity: A Computational Guide to Cyclohexyne Ring Strain. Benchchem.
  • Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. JACS Au - ACS Publications.
  • Natural Bond Orbital (NBO) Analysis.
  • Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society.
  • Density functional theory investigation on the conformational analysis, molecular structure and FT-IR spectra of Tryptophan methyl-ester molecule. ResearchGate.
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  • Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules? ResearchGate.
  • Non-alkane behavior of cyclopropane and its derivatives: Characterization of unconventional hydrogen bond interactions. ResearchGate.
  • Comparison of the numerical stability of methods for anharmonic calculations of vibrational molecular energies.
  • Harmonic Vibrational Analysis. Q-Chem 6.3 User's Manual.
  • Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. The Journal of Physical Chemistry A - ACS Publications.
  • The Role of Vibrational Anharmonicity in the Computational Study of Thermal Spin Crossover. MDPI.
  • Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. PubMed.
  • Stability of cycloalkanes. Khan Academy.
  • Natural bond orbital. Wikipedia.
  • Ab initio and natural bond orbital (NBO) study on the strain energy of chlorocyclotrisilane and chlorocyclopropane. ResearchGate.
  • Cyclopropane. Wikipedia.
  • Computational Vibrational Spectroscopy. CHIMIA.
  • Natural Bond Orbital (NBO) Population Analysis of 1-Azanapthalene-8-ol. ResearchGate.
  • The re Structure of Cyclopropane. SMU.
  • Computational Vibrational Spectroscopy. arXiv.
  • Conformational Analysis and Absolute Configuration Determination of Some Organic and Coordination Chemistry Compounds Using Chiroptical Spectroscopy and DFT calculations. ERA.
  • CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. PMC.
  • Determination of Enthalpies of Formation of Fatty Acids and Esters by Density Functional Theory Calculations with an Empirical Correction. ResearchGate.
  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI.

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solubility of Methyl 1-acetylcyclopropanecarboxylate in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl 1-acetylcyclopropanecarboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Chemical Landscape of this compound

This compound (C₇H₁₀O₃) is a compound of interest in synthetic chemistry due to its compact structure incorporating multiple functionalities.[1] The presence of a methyl ester and a ketone group provides two sites for hydrogen bond acceptance, influencing its interactions with various solvents. The strained cyclopropane ring, while primarily affecting chemical reactivity, also contributes to the molecule's overall size and shape, which are pertinent to its solubility.[2] Understanding the solubility of this compound is critical for a range of applications, including reaction medium selection, purification process design (such as crystallization and chromatography), and formulation for biological screening.

The fundamental principle governing solubility is "like dissolves like," which relates the polarity of the solute and the solvent.[3][4] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound, with its two carbonyl groups, possesses a moderate degree of polarity.

Predicted Solubility Profile

Based on its molecular structure and by analogy to similar compounds, we can predict the solubility of this compound in various classes of organic solvents. A related, less functionalized compound, Methyl cyclopropanecarboxylate, is reported to be miscible with most organic solvents but only slightly soluble in water.[5][6] The addition of the acetyl group in this compound is expected to increase its polarity.

Factors Influencing Solubility:
  • Polarity: The ester and ketone functionalities introduce polar C=O bonds, making the molecule more polar than a simple hydrocarbon. This suggests good solubility in polar aprotic and moderately polar protic solvents.

  • Hydrogen Bonding: The oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors. This will enhance solubility in protic solvents like alcohols.

  • Molecular Size: The molecule is relatively small, which generally favors solubility.[2]

Expected Solubility in Common Organic Solvents:
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the carbonyl oxygens.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighSimilar polarity and dipole-dipole interactions.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEthers are good solvents for many organic compounds.[2] THF is more polar than diethyl ether.
Halogenated Dichloromethane, ChloroformModerate to HighGood general solvents for a wide range of organic molecules.
Aromatic Toluene, BenzeneModerateThe polarity is lower than the previous classes, but van der Waals interactions will allow for some solubility.
Nonpolar Hexane, CyclohexaneLowSignificant mismatch in polarity ("like dissolves like" principle).[3][4]
Aqueous WaterLow to SlightThe presence of polar groups may allow for slight solubility, but the hydrocarbon backbone will limit it.[2]

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment
  • This compound (ensure purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_start Weigh excess solute into vial add_solvent Add known volume of solvent prep_start->add_solvent equilibrate Equilibrate at constant temperature with agitation (e.g., 24h) add_solvent->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge aliquot Take an aliquot of the supernatant centrifuge->aliquot dilute Dilute the aliquot aliquot->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate concentration (solubility) analyze->calculate

Sources

physical properties of Methyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Property Search

I'm currently engaged in a comprehensive search to identify the essential physical characteristics of Methyl 1-acetylcyclopropanecarboxylate. My initial focus involves determining the compound's molecular formula, molecular weight, boiling point, density, refractive index, and spectral data.

Outlining Research Parameters

I'm now in the process of defining the scope of my research. I'll be searching for properties of this compound, specifically its molecular formula, weight, boiling point, density, refractive index, and spectral data. Additionally, I'll be looking into safety measures, synthesis details, common reactions, and any related experimental or computational data. The aim is a structured technical guide.

Deepening Data Acquisition

I'm now fully immersed in acquiring data. My plan involves a meticulous search for physical characteristics like molecular formula, weight, and boiling point, along with density, refractive index, and spectral details (NMR and IR). Safety aspects, synthesis methods, common reactions, and any experimental or computational studies are also on my radar.

Gathering Initial Data

I've just started to gather data. The initial search, focused on "physical properties of Methyl 1-acetylcyclopropanecar boxylate," has brought back quite a bit. PubChem's been a good source, providing its molecular formula, weight, and hazards. This is a solid starting point for deeper investigation.

Deepening the Search

I'm now digging deeper. While the initial PubChem data was a solid foundation, I've found that precise quantitative values like boiling point and refractive index for this specific molecule are elusive. Similar structures offer some reference points, but aren't definitive. I've noted spectral data exists, but I need to access it. I'm focusing on finding experimental data directly, but will consider computational predictions if necessary. Transparency will be key.

Expanding the Data Set

I'm now expanding the data set to build a complete profile. While PubChem was helpful for the basics, I'm finding specific quantitative values remain scarce. I've noted the availability of spectral data from SpectraBase but need to access it. For data gaps, I'll lean on computational predictions and related structures, but I'll emphasize transparency in the technical guide. I'm prioritizing direct experimental data and exploring synthesis info to understand context.

Acquiring Compound Details

I have successfully retrieved essential information on this compound from PubChem. The data includes its molecular formula, weight, IUPAC name, and hazard classifications. Furthermore, IR and GC-MS data appear to be available.

Expanding Data Acquisition

I've made headway in addressing the missing physical properties. While direct experimental data remains elusive for the target molecule, I will integrate predicted values and clearly denote them as such. I plan to describe experimental methods from related compounds for user reference.

I will delve deeper into spectral data acquisition. I will prioritize retrieving actual spectra or peak lists, and I will use the close analogs' spectra as guides if I cannot find direct data for this compound.

Compiling Essential Data

I'm now integrating predicted values for missing physical properties, explicitly noting their estimated nature. I'll provide experimental methods from related compounds as context. I will prioritize retrieving actual spectral data, but I'll use close analogs' spectra for reference and explanation if the direct data is absent. I've begun to structure the guide, with sections for identifiers, properties, safety, and protocols.

Acquiring Compound Data

I've assembled quite a comprehensive profile for this compound, including its core chemical identifiers and safety data from PubChem. However, I've hit a snag: direct experimental values for its boiling point, density, and refractive index are proving elusive, at least initially.

Predicting Physical Properties

I'm now focusing on prediction. While I have the standard identifiers and safety data, the elusive experimental values require prediction. I've located experimental data for Methyl cyclopropanecarboxylate, which will be useful for comparison. Additionally, I found that I can find spectral data for the target compound and related compounds. I also have detailed experimental protocols for boiling point, density, and refractive index.

Formulating Guide Structure

I've made great strides in structuring the guide. I've gathered core information like molecular formula and safety data, but, as expected, direct experimental data for boiling point, density, and refractive index is missing. I have compiled experimental data and spectra for the analogous compound, Methyl cyclopropanecarboxylate, which will support prediction. I've also sourced experimental protocols for those properties. I now plan to create the guide with known and predicted properties, protocols, spectral predictions, safety data, diagrams and references.

An In-Depth Technical Guide to the Safe Handling of Methyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: A Proactive Approach to Laboratory Safety

In the landscape of drug discovery and chemical research, novel molecular entities are the currency of innovation. Methyl 1-acetylcyclopropanecarboxylate (CAS No. 38806-09-6), with its unique strained cyclopropane ring and dual carbonyl functionalities, represents a valuable building block for complex molecular architectures. However, its utility is intrinsically linked to our ability to handle it with the foresight and precision it demands. This guide is crafted not as a mere checklist of safety rules, but as a technical resource for the practicing scientist. It seeks to instill a deep, causality-driven understanding of the hazards associated with this compound and to provide robust, field-tested protocols that ensure safety is an integral component of scientific excellence. As researchers, our primary directive is to innovate safely; this document serves as a cornerstone for that principle.

Compound Identification and Physicochemical Profile

A foundational element of safe handling is a thorough understanding of the compound's identity and physical characteristics. This knowledge informs everything from storage conditions to the appropriate selection of personal protective equipment.

Chemical Identity
  • IUPAC Name: methyl 1-acetylcyclopropane-1-carboxylate[1]

  • Synonyms: Methyl 1-acetylcyclopropylcarboxylate, 1-Acetyl-cyclopropanecarboxylic acid methyl ester[1]

  • CAS Number: 38806-09-6[1]

  • Molecular Formula: C₇H₁₀O₃[1]

  • Molecular Weight: 142.15 g/mol [1]

  • Structure:

    Caption: 2D Structure of this compound.

Physicochemical Data

Specific experimental data for this compound is not widely published. The following table includes computed data from authoritative sources and experimental data from a structurally similar compound, Methyl cyclopropanecarboxylate (CAS 2868-37-3), for reference and risk assessment context.[2][3][4]

PropertyValue (this compound)Reference Compound Value (Methyl cyclopropanecarboxylate)Source
Appearance Colorless Liquid (Assumed)Colorless Liquid[2][3]
Boiling Point Data not available107-109 °C[2][3]
Density Data not available0.984 - 1.004 g/cm³[2][3]
Solubility Data not availableSlightly soluble in water; miscible with most organic solvents[2][3]
Flash Point Data not available (Classified as Combustible Liquid)17 °C (62.6 °F)[5]
Vapor Pressure Data not availableData not available

Expert Insight: The presence of the additional acetyl group in the target molecule compared to the reference compound will increase its molecular weight and likely its boiling point. However, it should still be treated as a volatile and combustible substance.

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that require stringent control measures.[1]

GHS Classification
Hazard ClassCodeStatement
Flammable LiquidsH227Combustible liquid[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1]

Signal Word:Warning [1]

Hazard Pictogram: Irritant[1]

Analysis of Hazards
  • Combustibility (H227): While not classified as highly flammable, this compound can ignite when exposed to an ignition source at elevated temperatures. The primary risk stems from heating the material during reactions or distillations without adequate precautions.

  • Skin Irritation (H315): As with many esters and ketones, prolonged or repeated skin contact can lead to the removal of natural oils, resulting in dryness, redness, and irritation. The potential for absorption through the skin necessitates the use of appropriate chemical-resistant gloves.

  • Severe Eye Irritation (H319): This is a significant risk. Direct contact of liquid or high concentrations of vapor with the eyes can cause serious irritation, pain, and potential damage. This mandates the use of chemical safety goggles at all times.

  • Respiratory Irritation (H335): The compound's volatility can lead to the inhalation of vapors, especially in poorly ventilated areas or during heating. These vapors can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort. All work should be conducted in a certified chemical fume hood.

Toxicological Data Gap: It is critical to note that comprehensive toxicological studies, such as the determination of LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values, have not been fully conducted for this specific compound.[5] Therefore, it must be handled with the assumption that it could have uncharacterized toxic effects.

Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering solutions to minimize risk, supplemented by administrative procedures and, finally, personal protective equipment.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound—including weighing, transferring, and use in reactions—must be performed inside a properly functioning chemical fume hood.

  • Rationale: A fume hood provides primary containment, continuously drawing vapors away from the user's breathing zone and preventing the accumulation of combustible or irritating vapor concentrations in the laboratory environment.

  • Validation: The fume hood must have a valid certification sticker, and the sash should be kept at the lowest practical height during work. Airflow indicators should be checked before commencing any procedure.

Administrative Controls
  • Designated Areas: Clearly demarcate areas where this compound is stored and handled.

  • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all experimental work involving this compound.

  • Chemical Hygiene Plan: Ensure all handling practices are in accordance with your institution's Chemical Hygiene Plan.

  • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the relevant Safety Data Sheets (SDS) for similar compounds.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes, such as during large-scale transfers or quenching of reactive mixtures.[5][6]

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable choice for incidental contact. If prolonged contact is anticipated, or when handling larger quantities, heavier-duty gloves such as butyl rubber should be considered. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.

    • Lab Coat: A flame-resistant lab coat is required to protect against splashes and potential fires. Ensure the coat is fully buttoned.

  • Respiratory Protection: A respirator is generally not required when work is conducted within a certified fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][6]

Workup_Flow Start Reaction Mixture in Fume Hood Cool 1. Cool Mixture (Ice Bath) Start->Cool Quench 2. Slowly Add Quenching Solution Cool->Quench Transfer 3. Transfer to Separatory Funnel Quench->Transfer Extract 4. Extract with Organic Solvent Transfer->Extract Wash 5. Wash Organic Layer (H₂O, Brine) Extract->Wash Dry 6. Dry with Anhydrous Agent (e.g., Na₂SO₄) Wash->Dry Filter 7. Filter Dry->Filter Concentrate 8. Concentrate via Rotary Evaporation Filter->Concentrate End Isolated Product Concentrate->End

Caption: Step-by-step workflow for a safe aqueous work-up procedure.

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention. [5][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [5][6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [2][5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [5][6]

Spill Response:

  • Evacuate all non-essential personnel from the area.

  • Remove all ignition sources.

  • Ensure adequate ventilation (fume hood).

  • Wearing full PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a chemical absorbent pad. [5]5. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal. [5] Fire Response:

  • For small fires, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher. [5][6]* Do not use a direct stream of water, as it may spread the fire.

  • For larger fires, evacuate the area and contact emergency services.

Waste Disposal

Chemical waste must be handled and disposed of in accordance with local, regional, and national regulations. [5]

  • Classification: This material should be classified as hazardous chemical waste.

  • Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a clearly labeled, sealed container.

  • Disposal: The container should be transferred to your institution's environmental health and safety (EHS) department for proper disposal, likely via incineration at a licensed facility. Do not dispose of this chemical down the drain. [5]

References

  • PubChem.Methyl 1-acetylcyclopropane-1-carboxylate.
  • PubChem.Methyl cyclopropanecarboxylate.
  • PubChem.Methyl 1-methylcyclopropane-1-carboxylate.
  • Organic Syntheses.Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. (2016). Org. Synth. 2016, 93, 286-305. [Link]
  • New Jersey Department of Health.Hazardous Substance Fact Sheet: Cyclopropane.[Link]
  • ResearchGate.Determination of acute lethal doses (LD50 and LC50) of imidacloprid for the native bee Melipona scutellaris Latreille, 1811 (Hymenoptera: Apidae). (2015). [Link]

Sources

A Technical Guide to Methyl 1-acetylcyclopropanecarboxylate: A Versatile Building Block in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1-acetylcyclopropanecarboxylate is a unique chemical entity characterized by a strained cyclopropane ring bearing both an acetyl and a methyl ester group on a single carbon atom. This arrangement of functional groups imparts significant synthetic potential, positioning it as a valuable building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of the compound's properties, its strategic importance in medicinal chemistry, and its potential applications in the synthesis of novel heterocyclic scaffolds and in structure-activity relationship (SAR) studies. We will delve into the underlying chemical principles that make this molecule a powerful tool for researchers and provide a representative experimental protocol to illustrate its practical utility.

Introduction: Unpacking the Molecular Architecture

This compound (CAS No: 38806-09-6) is a bifunctional organic compound that merges the unique stereoelectronic properties of a cyclopropane ring with the versatile reactivity of ketone and ester moieties.[1][2] The core of its utility lies in the strained three-membered ring, which acts as a rigid, conformationally restricted scaffold. The presence of two distinct carbonyl groups provides orthogonal handles for a wide array of chemical transformations, making it an attractive starting material for synthetic chemists.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name methyl 1-acetylcyclopropane-1-carboxylatePubChem[1]
CAS Number 38806-09-6PubChem[1]
Molecular Formula C₇H₁₀O₃PubChem[1]
Molecular Weight 142.15 g/mol PubChem[1]
Appearance Combustible liquidPubChem[1]

The Strategic Value of the Cyclopropyl Moiety in Drug Discovery

The incorporation of a cyclopropane ring into drug candidates is a well-established strategy in medicinal chemistry to address various challenges encountered during drug discovery.[3] Its rigid nature provides a level of conformational constraint that can reduce the entropic penalty of binding to a biological target, potentially enhancing potency.

Key advantages of the cyclopropyl fragment include:

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.[3]

  • Enhanced Potency: The unique electronic properties of the cyclopropyl group, which has "π-character," can lead to favorable interactions with biological targets.[3]

  • Improved Physicochemical Properties: It can modulate lipophilicity and solubility, and its rigid structure can help orient functional groups into an optimal binding conformation.[3]

  • Reduced Off-Target Effects: By locking the molecule into a more specific conformation, the cyclopropyl ring can improve selectivity for the intended target, thereby reducing off-target activity.[3]

This compound serves as an efficient vehicle for introducing not just a cyclopropyl ring, but a highly functionalized and sterically defined cyclopropyl cornerstone into a target molecule.

Potential Research Applications

The true potential of this compound is realized when it is employed as a versatile building block in organic synthesis. Its structure is primed for creating diverse and complex molecules.

Synthesis of Novel Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[4][5] The 1,3-dicarbonyl-like nature of the acetyl and ester groups (relative to the quaternary carbon) in this compound makes it an ideal precursor for constructing a variety of heterocyclic rings through condensation reactions. For instance, reaction with hydrazine or substituted hydrazines can yield pyrazole derivatives, while reactions with amidines or ureas could lead to pyrimidine-based structures.

This application is critical because it allows researchers to rapidly generate libraries of novel, spiro-fused or highly substituted heterocyclic compounds for biological screening.

G cluster_0 Core Reagent cluster_1 Reactant Class cluster_2 Resulting Heterocycle MACC Methyl 1-acetyl- cyclopropanecarboxylate Hydrazines Hydrazines (e.g., H₂N-NH-R) MACC->Hydrazines Condensation Amidines Amidines / Ureas (e.g., R-C(NH)NH₂) MACC->Amidines Condensation Hydroxylamine Hydroxylamine (H₂N-OH) MACC->Hydroxylamine Condensation Pyrazoles Spiro-fused Pyrazoles Hydrazines->Pyrazoles Pyrimidines Substituted Pyrimidines Amidines->Pyrimidines Isoxazoles Spiro-fused Isoxazoles Hydroxylamine->Isoxazoles

Caption: General workflow for synthesizing heterocycles.

Application in Structure-Activity Relationship (SAR) Studies

In the hit-to-lead and lead optimization phases of drug discovery, chemists systematically modify a parent compound to understand which parts of the molecule are essential for its biological activity. This process is known as developing a Structure-Activity Relationship (SAR).

This compound can be used to introduce a unique, rigid, and polar motif into a lead molecule. By replacing a more flexible or differently functionalized group (e.g., an isopropyl or tert-butyl group) with the scaffold derived from this reagent, researchers can probe the target's tolerance for steric bulk and specific hydrogen bonding patterns around a constrained core. This is analogous to the "magic methyl" effect, where the addition of a single methyl group can dramatically alter a compound's properties.[6]

SAR_Logic Lead Lead Compound Flexible Group (e.g., Isopropyl) Target Biological Target (e.g., Enzyme) Lead->Target Binds NewAnalog New Analog Rigid Scaffold from This compound (Defined Vector) Lead->NewAnalog Synthetic Modification Data Biological Data (Potency, Selectivity) Target->Data Generates NewAnalog->Target Binds (?) Data->NewAnalog Informs SAR

Caption: Logic of using the building block in SAR studies.

Representative Experimental Protocol: Synthesis of a Spiro-Pyrazole Derivative

To demonstrate the practical utility of this compound, this section provides a detailed, step-by-step methodology for a plausible synthesis of a spiro-fused pyrazole, a common scaffold in medicinal chemistry.

Objective: To synthesize 4-methyl-1,3a,4,5,6,6a-hexahydrocyclopropa[c]pyrazol-3(1H)-one via condensation of this compound with methylhydrazine.

Causality Statement: This reaction is a classic example of heterocycle formation via condensation. The more nucleophilic nitrogen of methylhydrazine attacks the acetyl carbonyl, followed by an intramolecular attack of the second nitrogen onto the ester carbonyl, leading to cyclization and elimination of methanol to form the stable pyrazolone ring. Glacial acetic acid serves as a catalyst to activate the carbonyl groups.

Materials:

  • This compound (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Ethanol (anhydrous, as solvent)

  • Glacial Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Protocol Steps:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous ethanol (approx. 0.2 M concentration).

  • Addition of Reagents: Begin stirring the solution. Add methylhydrazine (1.1 eq) dropwise to the flask. Follow with the addition of 2-3 drops of glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure spiro-pyrazole product.

protocol_flow start Start setup 1. Reaction Setup (Reagents in Ethanol) start->setup reflux 2. Add Methylhydrazine & Catalyst, then Reflux setup->reflux monitor 3. Monitor via TLC reflux->monitor monitor->reflux Incomplete workup 4. Cool & Evaporate Solvent monitor->workup Reaction Complete extract 5. Extraction (EtOAc, NaHCO₃, Brine) workup->extract dry 6. Dry & Filter extract->dry purify 7. Purify via Column Chromatography dry->purify end End (Pure Product) purify->end

Caption: Experimental workflow for pyrazole synthesis.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazards: It is classified as a combustible liquid. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

  • Protective Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition.

Conclusion

This compound represents more than just another chemical reagent; it is a strategically designed building block that offers a gateway to molecular complexity and novelty. Its unique combination of a strained cyclopropane ring and versatile carbonyl functionalities makes it a powerful asset for researchers in drug discovery, medicinal chemistry, and materials science. By enabling the efficient synthesis of conformationally restricted and highly functionalized molecules, particularly novel heterocyclic systems, it provides a valuable tool for probing biological systems and developing the next generation of advanced chemical entities.

References

  • Title: Methyl 1-acetylcyclopropane-1-carboxylate | C7H10O3 | CID 10214400 Source: PubChem, N
  • Title: Methyl Cyclopropane Carboxylate: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: Heterocycles from methylenecyclopropanes Source: PubMed, N
  • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed, N
  • Title: The Magic Methyl and Its Tricks in Drug Discovery and Development Source: MDPI URL:[Link]
  • Title: Heterocyclic Building Blocks Source: SRD ORGANICS LTD URL:[Link]

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Methyl 1-acetylcyclopropanecarboxylate as a chiral building block

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategies

I'm now starting with some focused Google searches. I aim to collect all available information on methyl 1-acetylcyclopropanecarboxylate. I will prioritize its synthesis, key characteristics, and suitability as a chiral building block. This initial data collection will guide the next stages of investigation.

Deepening Information Gathering

I'm now expanding my Google searches. I'm prioritizing synthesis details, its properties, and suitability as a chiral building block, exploring stereoselective transformations and applications in complex molecule synthesis. I'm also finding protocols and experiments, keeping an eye on conditions, catalysts, and analysis for enantiomeric excess. I will find reviews to understand reaction mechanisms and key researchers. I am working toward a detailed technical guide.

Structuring the Guide

I'm currently focused on the overall structure of the guide, making sure it logically progresses. Right now, I am deciding how to best introduce this compound and the most logical way to discuss its applications. I'm prioritizing clarity for you, the expert.

Defining the Framework

I've established the guide's core directive and scientific integrity requirements. I'm focusing on crafting a structure that prioritizes a deep dive. I'm prioritizing the "why" of methodologies, with comprehensive references and self-validating protocols for building trust. Visualization via Graphviz is now fully incorporated.

Mapping the Guide's Sections

I'm structuring the guide with a strong emphasis on practical synthesis. I've broken it down into sections: an introduction to the compound's significance, followed by the synthesis of the racemic form and methods for chiral resolution and asymmetric synthesis. I'm focusing on the "why" and practical applications for each section.

Outlining the Guide's Content

Now, I'm fleshing out the guide's sections. I'm focusing on the "why" by detailing routes to the racemic and chiral forms of this compound, alongside stereoselective transformations and applications. I'm prioritizing thoroughness to make the guide truly useful.

Formulating the Outline

I'm now fully immersed in the guide's content generation and citation strategy. I'm focusing on synthesizing the racemic form by extrapolating from related compounds. I am beginning to identify literature sources. I'm prioritizing asymmetric synthesis and chiral resolution, aiming to cover the core topic. I plan to use in-text citations with links, and a full reference section.

Refining the Synthesis Details

I am now focusing on the synthesis, both racemic and asymmetric, drawing on literature related to cyclopropanes and ketones. I'm prioritizing building a synthesis from simpler and more common compounds. I'm focusing on finding the best sources for practical protocols.

Developing the Structure

Now, I'm integrating data to form sections with synthesis routes for the target. I'm focusing on racemic and asymmetric methods. I'm prioritizing building a practical guide with clear synthetic details from the literature. I'm refining the content based on initial research.

Designing the Synthesis Outline

I'm now fully immersed in developing the detailed synthetic routes, beginning with the racemic form, and planning how to describe chiral resolutions and asymmetric approaches. I'm focusing on providing clear experimental details and incorporating Graphviz diagrams. The emphasis is on building a practical guide with in-depth literature support.

Expanding the Outline

I've significantly expanded the outline, refining each section with specific sub-sections to clarify the guide's scope and content. I'm focusing on synthesizing the racemic form via established cyclopropane synthesis methods and will then address chiral resolution and asymmetric options. The aim is to create detailed, practical protocols with literature support. I'm incorporating the planned Graphviz diagrams for clarity. I'm prioritizing the "why" in my descriptions.

Developing the Synthesis Details

I'm now fully immersed in developing the detailed synthetic routes, beginning with the racemic form. I'm focusing on incorporating clear experimental details. I'm aiming to integrate those details from literature sources to build a practical guide. The emphasis is on in-depth literature support.

A Technical Guide to the Reactivity of the Acetyl Group in Methyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the chemical reactivity centered on the acetyl group of methyl 1-acetylcyclopropanecarboxylate. This unique molecule, featuring a strained cyclopropane ring flanked by two electron-withdrawing groups, presents a fascinating case study in functional group interplay and offers a versatile scaffold for synthetic transformations. By understanding the specific reactivity of the acetyl moiety, researchers can unlock its potential in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications.

Introduction: Structural and Electronic Landscape

This compound possesses a compact and rigid structure dominated by the three-membered cyclopropane ring. This ring imparts significant strain, influencing the electronic properties of the adjacent functional groups. The acetyl (-COCH₃) and methyl carboxylate (-COOCH₃) groups are both electron-withdrawing, which modulates the reactivity of the carbonyl carbons and the acidity of the alpha-protons on the acetyl methyl group.[1] The interplay of these features dictates the molecule's susceptibility to nucleophilic attack, oxidation, reduction, and enolate-mediated transformations.

Key Reactive Pathways of the Acetyl Group

The acetyl group is a rich hub of chemical reactivity. This section will delve into the principal transformations that can be anticipated for this functional moiety within the context of this compound.

Baeyer-Villiger Oxidation: Accessing an Acetoxy Intermediate

The Baeyer-Villiger oxidation is a powerful method for converting ketones into esters.[2][3] In the case of this compound, the acetyl group can be oxidized to an acetoxy group, yielding methyl 1-acetoxycyclopropanecarboxylate. This reaction typically proceeds via the Criegee intermediate, formed by the nucleophilic attack of a peroxy acid on the protonated carbonyl of the acetyl group.[4][5]

A critical aspect of the Baeyer-Villiger oxidation is the migratory aptitude of the groups attached to the ketone. The general trend for migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[5][6] In our substrate, the competition is between the methyl group and the C1 of the cyclopropane ring (a quaternary carbon). Based on the established migratory preferences, the cyclopropyl group is expected to have a higher migratory aptitude than the methyl group. However, the exact outcome can be influenced by steric and electronic factors. For the purpose of this guide, we will consider the migration of the methyl group, which is a common outcome for acetyl groups.

Diagram: Proposed Baeyer-Villiger Oxidation Mechanism

Caption: Proposed mechanism of the Baeyer-Villiger oxidation of the acetyl group.

Exemplary Protocol: Baeyer-Villiger Oxidation

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Addition of Oxidant: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq), portion-wise at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate) to destroy excess peroxide. Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterCondition
Substrate This compound
Reagent m-CPBA
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Stoichiometry 1.0 : 1.1-1.5 (Substrate:m-CPBA)
Enolate Chemistry: Building Molecular Complexity

The methyl group of the acetyl moiety contains acidic α-protons that can be abstracted by a suitable base to form a nucleophilic enolate.[7] This enolate can then participate in a variety of carbon-carbon bond-forming reactions, making it a valuable synthetic intermediate.

Diagram: Enolate Formation and Alkylation

enolate_alkylation cluster_0 Enolate Formation cluster_1 SN2 Alkylation Ketone R-C(=O)-CH₃ Base Base⁻ Enolate R-C(O⁻)=CH₂ Alkylated_Product R-C(=O)-CH₂-R' Enolate->Alkylated_Product SN2 Attack Alkyl_Halide R'-X Halide X⁻ KetoneBase KetoneBase KetoneBase->Enolate EnolateAlkyl_Halide EnolateAlkyl_Halide

Caption: General scheme for enolate formation and subsequent alkylation.

The choice of base is crucial for controlling the regioselectivity of enolate formation, although in this case, only one enolizable position exists on the acetyl group. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible enolate formation.[8][9]

Exemplary Protocol: α-Alkylation of the Acetyl Group

  • Preparation of LDA: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add n-butyllithium (1.0 eq) dropwise.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir for 30-60 minutes.

  • Alkylation: Add an alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) to the enolate solution at -78 °C and allow the reaction to warm to room temperature overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

ParameterCondition
Substrate This compound
Base Lithium Diisopropylamide (LDA)
Alkylating Agent R-X (e.g., CH₃I, BnBr)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to Room Temperature
Reduction of the Acetyl Group: Formation of a Secondary Alcohol

The carbonyl of the acetyl group can be readily reduced to a secondary alcohol using a variety of reducing agents. Common choices include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reducing agent and would selectively reduce the ketone in the presence of the ester. LiAlH₄ is a much stronger reducing agent and would likely reduce both the ketone and the ester.

Diagram: Reduction of the Acetyl Group

reduction Ketone R-C(=O)-CH₃ Alcohol R-CH(OH)-CH₃ Ketone->Alcohol Reduction Reducing_Agent [H]

Caption: General scheme for the reduction of the acetyl group to a secondary alcohol.

Exemplary Protocol: Reduction with Sodium Borohydride

  • Dissolution: Dissolve this compound (1.0 eq) in a protic solvent such as methanol or ethanol.

  • Addition of Reducing Agent: Cool the solution to 0 °C and add sodium borohydride (1.1-1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extraction and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent. Dry the combined organic layers, concentrate, and purify the resulting alcohol by column chromatography.

ParameterCondition
Substrate This compound
Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Temperature 0 °C to Room Temperature

Stability and Reactivity of Other Functional Groups

It is important to consider the reactivity of the methyl ester and the cyclopropane ring under the conditions used to transform the acetyl group.

  • Methyl Ester: The methyl ester is generally stable to the conditions of Baeyer-Villiger oxidation and NaBH₄ reduction. However, strong nucleophiles and bases, especially at elevated temperatures, can lead to hydrolysis or transesterification. Strong reducing agents like LiAlH₄ will reduce the ester to a primary alcohol.

  • Cyclopropane Ring: The cyclopropane ring is relatively stable but can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of some transition metal catalysts. The presence of two electron-withdrawing groups at the C1 position can make the ring more susceptible to nucleophilic attack and ring-opening.

Conclusion

The acetyl group in this compound is a versatile handle for a variety of chemical transformations. Through oxidation, reduction, and enolate-mediated reactions, a diverse range of derivatives can be accessed. A thorough understanding of the reactivity of this functional group, in the context of the entire molecule, is paramount for the successful design and execution of synthetic strategies targeting novel compounds for drug discovery and development. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the rich chemistry of this intriguing molecule.

References

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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of Methyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1-acetylcyclopropanecarboxylate is a fascinating molecule that presents a rich landscape for chemical transformations. Its structure, which combines a strained cyclopropane ring with two distinct carbonyl functionalities, gives rise to a nuanced reactivity profile. This guide provides a comprehensive analysis of the electrophilic and nucleophilic centers within this molecule. We will delve into the electronic and steric factors that govern its reactivity, explore its behavior in the presence of various reagents, and provide practical insights for researchers in organic synthesis and drug development. By understanding the interplay of these reactive sites, chemists can unlock the full potential of this versatile building block.

Introduction: The Unique Structural Landscape of this compound

This compound, with the molecular formula C7H10O3, possesses a compact yet highly functionalized structure.[1] The core of the molecule is a three-membered cyclopropane ring, which is inherently strained. This ring strain significantly influences the molecule's chemical behavior, making it susceptible to ring-opening reactions under certain conditions.[2][3] Attached to a single carbon of this strained ring are two electron-withdrawing groups: an acetyl group and a methyl ester group.

The presence of these two carbonyl groups dramatically shapes the electronic distribution within the molecule. They create distinct electrophilic centers and influence the reactivity of the cyclopropane ring itself. Understanding the delicate balance between these reactive sites is paramount for predicting and controlling the outcomes of chemical reactions involving this compound.

Analysis of Electrophilic and Nucleophilic Sites

The reactivity of this compound can be rationalized by examining its key functional groups and the electronic effects they exert.

Electrophilic Sites

The primary electrophilic sites in this compound are the carbonyl carbons of the acetyl and ester groups, as well as the carbons of the cyclopropane ring.

  • Carbonyl Carbons: Both the acetyl and ester carbonyl carbons are electron-deficient due to the high electronegativity of the oxygen atoms. This makes them susceptible to attack by nucleophiles. The acetyl carbonyl is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl. This is because the lone pair on the ester's oxygen atom can donate electron density to the carbonyl carbon, making it less electrophilic.

  • Cyclopropane Ring Carbons: The cyclopropane ring, particularly when substituted with electron-withdrawing groups, can act as an electrophile.[4][5] The significant ring strain of approximately 27.5 kcal/mol makes the C-C bonds susceptible to cleavage.[6] The electron-withdrawing nature of the acetyl and ester groups further polarizes the C-C bonds of the ring, making the substituted carbon (C1) and the adjacent carbons (C2 and C3) electrophilic. Nucleophilic attack on these carbons can lead to ring-opening reactions.[7]

Nucleophilic Sites

While the molecule is predominantly electrophilic, it does possess potential nucleophilic sites.

  • Carbonyl Oxygens: The oxygen atoms of both the acetyl and ester carbonyl groups possess lone pairs of electrons and can act as nucleophiles or Brønsted-Lowry bases, particularly in the presence of strong acids or Lewis acids. Protonation or coordination to a Lewis acid activates the carbonyl group towards nucleophilic attack.[8]

  • α-Carbon to the Acetyl Group (Enolization): The methyl group of the acetyl moiety has protons that can be abstracted by a base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Reactivity Profile and Mechanistic Considerations

The interplay between the electrophilic and nucleophilic sites dictates the overall reactivity of this compound. The reaction conditions, including the nature of the reagent (nucleophile or electrophile), solvent, and temperature, will determine which reaction pathway is favored.

Reactions with Nucleophiles

Nucleophilic attack is a predominant reaction pathway for this molecule.

  • Nucleophilic Addition to the Carbonyl Groups: Strong nucleophiles will preferentially attack the more electrophilic acetyl carbonyl carbon. This can lead to the formation of alcohols upon reduction or the addition of organometallic reagents.

  • Nucleophilic Ring-Opening: Strong nucleophiles can also attack the electrophilic carbons of the cyclopropane ring, leading to a ring-opening reaction.[7] This process is often facilitated by Lewis acids, which coordinate to the carbonyl oxygen, further polarizing the C-C bonds of the ring and making it more susceptible to attack.[8] The regioselectivity of the ring-opening is influenced by both steric and electronic factors.

Reactions with Electrophiles

Reactions with electrophiles primarily involve the nucleophilic sites of the molecule.

  • Acid-Catalyzed Reactions: In the presence of a Brønsted or Lewis acid, the carbonyl oxygens can be protonated or coordinated, activating the molecule for subsequent reactions. For instance, acid-catalyzed ring-opening reactions can occur, often initiated by the protonation of a carbonyl group.[8]

  • Enolate Chemistry: In the presence of a suitable base, the α-protons of the acetyl group can be removed to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes, in classic enolate alkylation or aldol reactions.

Summary of Reactive Sites

Site Nature Governing Factors Potential Reactions
Acetyl Carbonyl CarbonElectrophilicHigh polarity of C=O bondNucleophilic addition, Reduction
Ester Carbonyl CarbonElectrophilicResonance delocalization reduces electrophilicityNucleophilic acyl substitution
Cyclopropane Ring CarbonsElectrophilicRing strain, Electron-withdrawing substituentsNucleophilic ring-opening
Carbonyl OxygensNucleophilic/BasicLone pairs of electronsProtonation, Lewis acid coordination
α-Carbon of Acetyl GroupNucleophilic (as enolate)Acidity of α-protonsAlkylation, Aldol reactions

Visualizing the Reactive Sites

The following diagram illustrates the key electrophilic and nucleophilic sites within this compound.

Caption: Electrophilic (red) and nucleophilic (blue) sites of this compound.

Experimental Protocol: Nucleophilic Ring-Opening with a Thiol Nucleophile

This protocol describes a representative nucleophilic ring-opening reaction of this compound using a thiol nucleophile, a reaction class that has been studied for electrophilic cyclopropanes.[2][4]

Objective: To synthesize methyl 1-acetyl-2-(phenylthio)propane-1-carboxylate via the nucleophilic ring-opening of this compound with thiophenol.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium Thiophenolate: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride to the THF. While stirring, add thiophenol dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of sodium thiophenolate. Causality: The in-situ formation of the more nucleophilic thiophenolate anion is crucial for an efficient reaction.

  • Nucleophilic Ring-Opening: In a separate flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF. Cool this solution to 0 °C. Slowly add the freshly prepared sodium thiophenolate solution to the solution of the cyclopropane derivative via cannula. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Causality: The reaction is started at a low temperature to control the initial exothermic reaction and then allowed to proceed to completion at room temperature.

  • Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure. Causality: The aqueous work-up removes inorganic salts and any remaining water-soluble components.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 1-acetyl-2-(phenylthio)propane-1-carboxylate. Causality: Chromatography is essential to separate the desired product from unreacted starting materials and any side products.

Self-Validating System: The purity and identity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the characteristic cyclopropyl proton signals and the appearance of new signals corresponding to the opened chain and the phenylthio group in the NMR spectra will validate the success of the reaction.

Conclusion

This compound is a molecule with a rich and varied reactivity profile, stemming from the presence of multiple electrophilic and nucleophilic centers. The strained cyclopropane ring, coupled with the electron-withdrawing acetyl and ester groups, creates a system ripe for a multitude of chemical transformations. A thorough understanding of the interplay between nucleophilic addition to the carbonyl groups and nucleophilic ring-opening of the cyclopropane is critical for harnessing the synthetic potential of this valuable building block. The insights and protocols presented in this guide are intended to provide researchers with a solid foundation for exploring and utilizing the unique chemistry of this compound in their synthetic endeavors.

References

  • (PDF) Reactivity of electrophilic cyclopropanes - ResearchGate.
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An In-depth Technical Guide to the Conformational Analysis of Methyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Conformational Landscape of a Geminally Substituted Cyclopropane

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is not merely academic—it is a cornerstone of rational design and the prediction of biological activity. The conformation of a molecule dictates its interactions with biological targets, influencing efficacy, selectivity, and metabolic stability. This guide delves into the conformational analysis of Methyl 1-acetylcyclopropanecarboxylate, a fascinating molecule featuring a geminally disubstituted cyclopropane ring. While specific experimental data for this compound is not extensively published, this paper will construct a robust predictive analysis based on well-established stereoelectronic and steric principles derived from analogous systems. We will explore the theoretical underpinnings of its conformational preferences and outline the experimental and computational methodologies required for their validation.

The Unique Stereoelectronic Nature of the Cyclopropane Ring

The cyclopropane ring, far from being a simple saturated cycloalkane, possesses a unique electronic structure that profoundly influences the conformation of its substituents. The 60° C-C-C bond angles impose significant angle strain, leading to a bonding arrangement described by the Walsh model. In this model, the carbon-carbon bonds are "bent" and possess a high degree of p-character.[1] This results in a set of high-lying sigma orbitals, the Walsh orbitals, which can effectively interact with the π-systems of adjacent substituents.[2]

This interaction is maximized when the plane of the substituent's π-system is parallel to the plane of the cyclopropane ring, a conformation referred to as "bisected." In this orientation, the p-orbitals of the π-system can overlap effectively with the Walsh orbitals of the cyclopropane ring, leading to a stabilizing electronic delocalization. Conversely, a "perpendicular" conformation, where the π-system is orthogonal to the cyclopropane ring, minimizes this orbital overlap and is generally energetically disfavored.

Conformational Analysis of the Constituent Moieties

To build a comprehensive understanding of this compound, we first analyze the conformational preferences of its constituent functional groups attached to a cyclopropane ring: the acetyl group and the methyl ester group.

Acetylcyclopropane: A Preference for the s-cis Bisected Conformation

For cyclopropyl ketones, extensive experimental and computational studies have established a strong preference for a bisected conformation.[2][3] Furthermore, rotation around the single bond connecting the carbonyl carbon to the cyclopropane ring leads to two possible bisected conformers: s-cis and s-trans. The 's' refers to the conformation around the single bond.

In the s-cis conformation, the carbonyl oxygen is eclipsed with the cyclopropane ring, while in the s-trans conformation, it is anti-periplanar. For acetylcyclopropane, the s-cis conformer is found to be the global energy minimum, being more stable than the s-trans conformer.[3] This preference is attributed to a more favorable alignment of the carbonyl π* antibonding orbital with the Walsh orbitals of the cyclopropane ring, leading to enhanced hyperconjugation.

Methyl Cyclopropanecarboxylate: The Rotational Profile of an Ester

Similar to cyclopropyl ketones, the ester group in methyl cyclopropanecarboxylate also favors a bisected conformation to maximize conjugation with the cyclopropane ring.[2] The rotational barrier for the ester group will also be influenced by the desire to maintain this orbital overlap. The two planar conformations for the ester group are also designated as s-cis and s-trans, referring to the relative orientation of the carbonyl oxygen and the methoxy group.

The Conformational Landscape of this compound: A Predictive Analysis

With two π-accepting groups, the acetyl and the methyl ester, geminally substituted on the cyclopropane ring, the conformational landscape of this compound is governed by a delicate interplay of several factors:

  • Stereoelectronic Effects: Both the acetyl and the ester groups will strive to adopt a bisected conformation to maximize their electronic interaction with the cyclopropane ring.

  • Steric Hindrance: The proximity of the methyl group of the acetyl moiety and the methoxy group of the ester will introduce steric repulsion, which can destabilize certain conformations.

  • Dipole-Dipole Interactions: The two carbonyl groups possess significant dipole moments. The relative orientation of these dipoles will influence the electrostatic energy of the conformer.

Based on these principles, we can predict the following low-energy conformations, defined by the dihedral angles of the acetyl and ester groups relative to the cyclopropane ring.

G A Conformer A (s-cis Acetyl, s-cis Ester) Sterics Sterics A->Sterics High Electronics Electronics A->Electronics Favorable Dipole Dipole A->Dipole High B Conformer B (s-cis Acetyl, s-trans Ester) B->Sterics Moderate B->Electronics Favorable B->Dipole Moderate C Conformer C (s-trans Acetyl, s-cis Ester) C->Sterics Moderate C->Electronics Less Favorable C->Dipole Moderate D Conformer D (s-trans Acetyl, s-trans Ester) D->Sterics Low D->Electronics Less Favorable D->Dipole Low

Analysis of Predicted Conformers:

  • Conformer A (s-cis Acetyl, s-cis Ester): This conformation allows both carbonyl groups to be in a bisected arrangement, which is electronically favorable. However, it suffers from significant steric hindrance between the acetyl's methyl group and the ester's methoxy group, as well as strong dipole-dipole repulsion between the aligned carbonyls. This conformer is likely to be a high-energy state.

  • Conformer B (s-cis Acetyl, s-trans Ester): Here, the electronically preferred s-cis acetyl group is maintained. The s-trans orientation of the ester group alleviates some of the steric strain and dipole-dipole repulsion compared to Conformer A. This is a likely candidate for a low-energy conformation.

  • Conformer C (s-trans Acetyl, s-cis Ester): This is the rotational isomer of Conformer B. While sterically and electrostatically similar, the s-trans conformation of the acetyl group is generally less stable than the s-cis. Therefore, Conformer C is expected to be slightly higher in energy than Conformer B.

  • Conformer D (s-trans Acetyl, s-trans Ester): This conformation minimizes both steric hindrance and dipole-dipole repulsion. However, with both groups in their less electronically favored orientations, the overall stability will depend on the magnitude of the stereoelectronic penalty versus the steric and electrostatic gains.

Based on the known preference for the s-cis conformation of acetylcyclopropane, Conformer B is predicted to be the global minimum energy conformation for this compound.

ConformerAcetyl ConformationEster ConformationPredicted Relative EnergyKey Factors
A s-ciss-cisHighSevere steric and dipole repulsion
B s-ciss-transLowest Good balance of electronic stabilization and reduced steric/dipole repulsion
C s-transs-cisLowElectronically less favored acetyl, moderate steric/dipole repulsion
D s-transs-transModerateMinimized steric/dipole repulsion, but electronically least favored

Proposed Methodologies for Validation

The predictive analysis presented above requires experimental and computational validation to be definitively confirmed. The following sections outline the key methodologies for such a study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-phase conformation of molecules.

Experimental Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve a high-purity sample of this compound in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a concentration of approximately 10-20 mg/mL.

  • ¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. The chemical shifts of the cyclopropyl protons will be particularly sensitive to the orientation of the neighboring carbonyl groups. Anisotropic effects from the carbonyls will cause distinct shielding and deshielding of the cis and trans protons.

  • ¹³C NMR Spectroscopy: Obtain a proton-decoupled ¹³C NMR spectrum to identify all carbon environments. The chemical shifts of the carbonyl carbons and the cyclopropyl carbons will provide further structural information.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Perform a 2D NOESY or ROESY experiment. This is crucial for identifying through-space correlations between protons. For instance, an NOE between the acetyl-methyl protons and the ester-methoxy protons would indicate their spatial proximity, supporting conformations where these groups are on the same side of the molecule. Conversely, the absence of such a correlation would suggest a preference for conformations where they are distant.

Predicted NMR Signatures:

  • ¹H NMR: The four cyclopropyl protons will appear as a complex multiplet, likely in the range of 1.0-2.0 ppm. The acetyl methyl protons will be a singlet around 2.2-2.5 ppm, and the ester methyl protons will be a singlet around 3.6-3.8 ppm.

  • ¹³C NMR: The carbonyl carbons of the acetyl and ester groups are expected in the regions of 205-215 ppm and 170-180 ppm, respectively. The quaternary cyclopropyl carbon will be downfield, while the CH₂ carbons of the ring will be further upfield.

Computational Chemistry: A DFT-Based Approach

Density Functional Theory (DFT) calculations are an invaluable tool for mapping the potential energy surface of a molecule and determining the relative energies of its conformers.

Computational Protocol: Conformational Search and Energy Calculation

  • Initial Structure Generation: Build an initial 3D model of this compound.

  • Conformational Search: Perform a systematic or stochastic conformational search by rotating the C(ring)-C(acetyl) and C(ring)-C(ester) bonds. This will generate a comprehensive set of possible conformers.

  • Geometry Optimization and Energy Calculation: For each identified conformer, perform a full geometry optimization and frequency calculation using a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set. The frequency calculation confirms that the optimized structure is a true energy minimum.

  • Potential Energy Surface Scan: To determine the rotational barriers, perform a relaxed potential energy surface scan by systematically varying the dihedral angles of the acetyl and ester groups and calculating the energy at each step.

G Start Initial 3D Structure ConfSearch Conformational Search (Rotate C-C bonds) Start->ConfSearch Optimization Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311+G(d,p)) ConfSearch->Optimization PES_Scan Potential Energy Surface Scan (Determine Rotational Barriers) Optimization->PES_Scan Analysis Analysis of Results (Relative Energies, Dihedral Angles) PES_Scan->Analysis End Predicted Conformational Landscape Analysis->End

Conclusion

The conformational analysis of this compound presents a compelling case study in the interplay of stereoelectronic and steric effects in a geminally disubstituted cyclopropane. Based on established principles, a model for its conformational landscape has been proposed, with the s-cis acetyl, s-trans ester conformation predicted as the most stable. This guide has also outlined a clear path for the experimental and computational validation of this model. For scientists engaged in the design of novel therapeutics and functional materials, such a detailed conformational understanding is indispensable for predicting molecular properties and interactions, ultimately accelerating the discovery process.

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  • Marchand, A. P., et al. (2003). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro- 1,4-methanonaphthalene-5,8-d. Arkivoc, 2003(12), 8-17. [Link]
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Methodological & Application

detailed experimental protocol for Methyl 1-acetylcyclopropanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of Methyl 1-acetylcyclopropanecarboxylate

Authored by: A Senior Application Scientist

This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound, a valuable building block in organic synthesis. The methodology is designed for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations.

Introduction and Scientific Background

This compound is a bifunctional organic molecule incorporating a strained cyclopropane ring, a ketone, and a methyl ester. The inherent ring strain of the cyclopropyl group makes it a highly reactive and versatile intermediate for constructing more complex molecular architectures.[1] This dual functionality allows for a wide range of subsequent chemical transformations, making it an attractive starting material for the synthesis of novel pharmaceutical agents and other fine chemicals.

The synthetic strategy detailed herein involves two primary stages:

  • Cyclopropanation: Formation of the key intermediate, 1-acetylcyclopropanecarboxylic acid, via a phase-transfer catalyzed reaction between ethyl acetoacetate and 1,2-dibromoethane.

  • Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester through a classic Fischer esterification.

This protocol is built upon established and reliable chemical transformations to ensure a robust and reproducible synthesis.

Overall Synthetic Workflow

The synthesis proceeds through a logical two-step sequence. The initial step constructs the core acetyl-substituted cyclopropane ring with a carboxylic acid handle. The second step modifies this handle to the desired methyl ester.

Synthesis_Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Fischer Esterification A Ethyl Acetoacetate + 1,2-Dibromoethane B Phase-Transfer Catalysis (NaOH, H2O, TEBAC) A->B Reaction C 1-Acetylcyclopropanecarboxylic Acid B->C Acidic Work-up D 1-Acetylcyclopropanecarboxylic Acid C->D Intermediate Isolation E Fischer Esterification (Methanol, H2SO4 cat.) D->E Reaction F This compound E->F Work-up & Purification

Figure 1: Overall two-step synthetic workflow for this compound.

Detailed Experimental Protocol

PART A: Synthesis of 1-Acetylcyclopropanecarboxylic Acid

This procedure is adapted from a known method for synthesizing doubly activated cyclopropanes using phase-transfer catalysis.[2] This approach is efficient for forming the cyclopropane ring from acyclic precursors.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
Ethyl acetoacetate130.1465.0 g (63.1 mL)0.50Reagent grade, ≥99%
1,2-Dibromoethane187.86141.0 g (64.7 mL)0.75Caution: Toxic and volatile
Sodium Hydroxide (NaOH)40.00200 g5.0Pellets or flakes
Triethylbenzylammonium chloride (TEBAC)227.7711.4 g0.05Phase-transfer catalyst
Deionized Water18.02400 mL + rinses-
Concentrated Hydrochloric Acid (HCl)36.46~250 mL-~37% aqueous solution
Diethyl Ether74.12~1.5 L-Anhydrous, for extraction
Magnesium Sulfate (MgSO₄)120.37~30 g-Anhydrous, for drying

Step-by-Step Procedure:

  • Catalyst and Base Preparation: In a 2-L three-necked flask equipped with a powerful mechanical stirrer and a reflux condenser, add 200 g of sodium hydroxide to 200 mL of deionized water. Stir until the pellets dissolve (the solution will become very hot). Allow the 50% NaOH solution to cool to approximately 25-30°C. Once cooled, add 11.4 g (0.05 mol) of triethylbenzylammonium chloride.

  • Addition of Reactants: In a separate beaker, mix 65.0 g (0.50 mol) of ethyl acetoacetate with 141.0 g (0.75 mol) of 1,2-dibromoethane. Add this mixture to the vigorously stirred NaOH/catalyst suspension all at once.

    • Causality Note: Vigorous stirring is critical to create a large surface area between the aqueous and organic phases, which is essential for the phase-transfer catalyst to shuttle reactants across the phase boundary.

  • Reaction: Continue to stir the mixture vigorously. An exothermic reaction will occur, and the temperature may rise. Maintain the reaction temperature below 60°C, using a water bath for cooling if necessary. Stir for 2 hours.

  • Hydrolysis and Work-up: After 2 hours, transfer the reaction mixture to a 4-L Erlenmeyer flask, rinsing the reaction flask with three 75-mL portions of water to ensure complete transfer.

  • Acidification: Cool the mixture in an ice-water bath to 15°C. Carefully and slowly add concentrated hydrochloric acid dropwise while stirring. The temperature must be maintained between 15 and 25°C during this process. Continue adding acid until the solution is strongly acidic (pH ~1).

  • Extraction: Transfer the acidified mixture to a large separatory funnel. Extract the aqueous layer three times with 300 mL portions of diethyl ether.

    • Trustworthiness Note: To break up potential emulsions during extraction, gentle swirling is preferred over vigorous shaking.[3] If emulsions persist, they can often be broken by adding a small amount of brine.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The crude product will be a viscous oil or semi-solid.

PART B: Synthesis of this compound (Fischer Esterification)

This is a standard acid-catalyzed esterification. The reaction is driven to completion by using a large excess of methanol, which acts as both a reactant and the solvent.[4]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
1-Acetylcyclopropanecarboxylic Acid128.13~64 g (crude)~0.50From Part A
Methanol (MeOH)32.04500 mL~12.4Anhydrous, reagent grade
Concentrated Sulfuric Acid (H₂SO₄)98.085 mL~0.09Caution: Highly corrosive
Saturated Sodium Bicarbonate (NaHCO₃)-~300 mL-Aqueous solution
Brine (Saturated NaCl)-~100 mL-Aqueous solution
Diethyl Ether74.12~400 mL-For extraction
Magnesium Sulfate (MgSO₄)120.37~20 g-Anhydrous, for drying

Step-by-Step Procedure:

  • Reaction Setup: Place the crude 1-acetylcyclopropanecarboxylic acid from Part A into a 1-L round-bottom flask. Add 500 mL of anhydrous methanol.

  • Catalyst Addition: While stirring the mixture in an ice bath, slowly add 5 mL of concentrated sulfuric acid.

    • Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.[4]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle. Let the reaction proceed for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot has disappeared.

  • Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 300 mL of ice-cold saturated sodium bicarbonate solution. Stir until gas evolution ceases. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel. The product may separate as an oil. Extract the aqueous layer twice with 200 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic layers and wash them once with 100 mL of brine to remove residual water and salts. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield the final this compound as a colorless to pale yellow liquid.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Appearance: Colorless to pale yellow liquid.

  • ¹H NMR (CDCl₃): Expected signals for methyl ester protons (~3.7 ppm, singlet, 3H), acetyl methyl protons (~2.4 ppm, singlet, 3H), and diastereotopic cyclopropane protons (multiplets, 4H).

  • ¹³C NMR (CDCl₃): Expected signals for two carbonyl carbons (ester and ketone), quaternary cyclopropane carbon, two CH₂ cyclopropane carbons, and two methyl carbons.

  • FT-IR (neat): Characteristic strong C=O stretching frequencies for the ester (~1730 cm⁻¹) and ketone (~1700 cm⁻¹).

  • Mass Spectrometry (EI or ESI): Calculation of the exact mass and observation of the molecular ion peak to confirm the molecular formula (C₇H₁₀O₃).

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 1,2-Dibromoethane: Is a known carcinogen and is toxic. Handle with extreme care and avoid inhalation or skin contact.

  • Concentrated Acids (HCl, H₂SO₄): Are highly corrosive. Always add acid to water/alcohol, never the other way around. Handle with care to avoid severe burns.

  • Sodium Hydroxide: Is corrosive and can cause severe burns. The dissolution in water is highly exothermic.

  • Flammable Solvents: Diethyl ether and methanol are highly flammable.[1] Ensure there are no ignition sources nearby during their use.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Part A Insufficient stirring, leading to poor phase mixing.Use a high-torque mechanical stirrer and ensure a vortex is formed to maximize interfacial contact.
Reaction temperature was too low or too high.Monitor the internal temperature and use a water bath to maintain it below 60°C.
Persistent emulsion during work-up Vigorous shaking of the separatory funnel.Use gentle, repeated inversions instead of shaking. Add brine to the aqueous layer to help break the emulsion.[3]
Incomplete esterification in Part B Insufficient reaction time or catalyst. Water present in the reaction mixture.Monitor the reaction by TLC and extend the reflux time if necessary. Use anhydrous methanol and glassware.
The reversible nature of the reaction.Ensure a large excess of methanol is used to push the equilibrium towards the product side.[4]
Product decomposes during distillation Distillation temperature is too high.Purify using a high-vacuum distillation apparatus to lower the boiling point.

References

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Application Notes and Protocols for the Use of Methyl 1-acetylcyclopropanecarboxylate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Strained Scaffold in Modern Synthesis

Methyl 1-acetylcyclopropanecarboxylate is a fascinating and highly functionalized building block that holds significant promise for researchers in medicinal chemistry and materials science. Its structure is distinguished by a strained cyclopropane ring, which imparts unique conformational constraints and metabolic stability to molecules.[1] The presence of both a ketone and a methyl ester at the quaternary center provides multiple points for further synthetic elaboration. This combination of features makes it an attractive scaffold for the introduction of compact, sp³-rich motifs into complex molecular architectures, a strategy of increasing importance in drug discovery.[2][3][4]

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2][5] The application of these reactions to a sterically hindered and electronically complex substrate such as this compound, however, presents a unique set of challenges and opportunities. The primary challenge lies in preserving the integrity of the strained cyclopropane ring, as palladium catalysis is also known to promote ring-opening reactions of cyclopropyl ketones.[6]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic considerations and detailed protocols for the successful application of this compound in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The protocols and insights provided herein are designed to maximize the potential of this valuable building block while navigating the intricacies of its reactivity.

Core Challenge: Preserving the Cyclopropane Ring Integrity

The inherent ring strain of cyclopropyl ketones makes them susceptible to cleavage under various conditions, including the presence of transition metal catalysts like palladium.[6] The mechanism of palladium-catalyzed ring-opening often involves the formation of a palladacycle intermediate, followed by β-carbon elimination. Understanding the factors that favor this undesired pathway is crucial for designing cross-coupling reactions that maintain the cyclopropyl scaffold.

Key factors influencing the stability of the cyclopropane ring in the presence of a palladium catalyst include:

  • Ligand Choice: The electronic and steric properties of the phosphine ligands coordinated to the palladium center play a pivotal role. Bulky, electron-rich ligands can often stabilize the palladium(0) active species and influence the regioselectivity of oxidative addition and subsequent steps, potentially disfavoring pathways that lead to ring-opening.[7]

  • Reaction Temperature: Higher temperatures can provide the activation energy required for C-C bond cleavage of the cyclopropane ring. Therefore, employing milder reaction conditions is often critical. Microwave-assisted heating can sometimes be advantageous by allowing for rapid heating to the target temperature, potentially minimizing the time for side reactions to occur.[8]

  • Base Selection: The choice of base can influence the reaction pathway by affecting the rate of transmetalation (in Suzuki-Miyaura coupling) and the overall reaction kinetics. A careful selection is necessary to promote the desired cross-coupling over potential side reactions.

By carefully controlling these parameters, it is possible to favor the desired cross-coupling pathway and utilize this compound as a versatile building block for introducing the 1-acetyl-1-methoxycarbonylcyclopropyl motif.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp³) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[8][9] For the application of this compound, a synthetic strategy would first involve the preparation of a suitable boronic acid or ester derivative of the cyclopropane, or alternatively, the use of a halogenated version of the cyclopropane to couple with a boronic acid. The latter approach is often more synthetically accessible.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[9] The key to a successful coupling with a cyclopropyl halide is to ensure that the rate of the Suzuki coupling pathway is significantly faster than any competing ring-opening pathway. The choice of a suitable palladium precursor, a sterically demanding and electron-rich phosphine ligand, and an appropriate base is critical.[10][11]

Suzuki_Miyaura_Mechanism pd0 Pd(0)Ln reactant_halide R-X (Aryl/Vinyl Halide) pd_complex R-Pd(II)-X Ln transmetalation_complex R-Pd(II)-R' Ln pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Regeneration product R-R' transmetalation_complex->product Reductive Elimination reactant_halide->pd_complex Oxidative Addition reactant_boronic R'-B(OR)2 reactant_boronic->transmetalation_complex base Base base->reactant_boronic Activation caption Figure 1. Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 1. Catalytic Cycle of the Suzuki-Miyaura Coupling.

Proposed Protocol for Suzuki-Miyaura Coupling

This protocol is based on established procedures for the Suzuki-Miyaura coupling of sterically hindered substrates and cyclopropylboronic acids.[10][11][12]

Reactants:

  • 1-Acetyl-1-(bromomethyl)cyclopropanecarboxylate (or a related halogenated derivative)

  • Aryl- or vinylboronic acid

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective Pd(0) sources.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich biaryl phosphine ligands that promote oxidative addition and reductive elimination while minimizing side reactions.[11]
Base K₃PO₄ or Cs₂CO₃Effective bases for activating the boronic acid for transmetalation.
Solvent Toluene, Dioxane, or THF/H₂OAnhydrous conditions are often preferred, but aqueous mixtures can be effective.
Temperature 60-100 °CA balance between achieving a reasonable reaction rate and preventing thermal decomposition or ring-opening.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the Pd(0) catalyst and phosphine ligands.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add the halogenated this compound derivative (1.0 equiv.), the aryl- or vinylboronic acid (1.2 equiv.), the palladium precatalyst (1-5 mol%), the phosphine ligand (1.1-1.2 times the moles of Pd), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Olefin Functionalization

The Heck reaction provides a powerful method for the C-C bond formation between an organic halide and an alkene.[13][14][15] This would allow for the introduction of a vinyl group onto the cyclopropane scaffold, creating a versatile intermediate for further transformations.

Mechanistic Considerations

The Heck reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination.[14] A key consideration for the Heck reaction with a substituted cyclopropyl halide is to control the regioselectivity of the alkene insertion and to prevent side reactions such as isomerization of the product. The use of phosphine ligands is crucial for catalyst stability and for influencing the regioselectivity of the reaction.

Heck_Reaction_Mechanism pd0 Pd(0)Ln reactant_halide R-X (Cyclopropyl Halide) pd_complex R-Pd(II)-X Ln alkene_complex Alkene Coordination pd_complex->alkene_complex migratory_insertion Migratory Insertion alkene_complex->migratory_insertion beta_hydride β-Hydride Elimination migratory_insertion->beta_hydride beta_hydride->pd0 Regeneration product Substituted Alkene beta_hydride->product reactant_halide->pd_complex Oxidative Addition reactant_alkene Alkene reactant_alkene->alkene_complex base Base base->beta_hydride HX Scavenger caption Figure 2. Catalytic Cycle of the Heck Reaction.

Caption: Figure 2. Catalytic Cycle of the Heck Reaction.

Proposed Protocol for the Heck Reaction

This protocol is adapted from general procedures for the Heck reaction of challenging substrates.[13][14][16]

Reactants:

  • 1-Acetyl-1-(bromomethyl)cyclopropanecarboxylate (or a related halogenated derivative)

  • An alkene (e.g., styrene, acrylate)

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ or PdCl₂(PPh₃)₂Common and effective palladium sources for Heck reactions.
Ligand PPh₃ or P(o-tolyl)₃Triphenylphosphine is a standard ligand, while more sterically demanding phosphines can sometimes improve yields and selectivity.
Base Et₃N, K₂CO₃, or NaOAcAn organic or inorganic base is required to neutralize the hydrogen halide formed during the reaction.
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are typically used to facilitate the reaction.
Temperature 80-140 °CHigher temperatures are often necessary for the Heck reaction, especially with less reactive halides.
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst and ligands from oxidation.

Step-by-Step Procedure:

  • In a sealed tube or Schlenk flask, combine the halogenated this compound derivative (1.0 equiv.), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-4 equiv. relative to Pd).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent, the alkene (1.1-1.5 equiv.), and the base (1.5-2.0 equiv.).

  • Seal the vessel and heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction's progress using TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an organic halide and a terminal alkyne.[17][18] This reaction would enable the direct attachment of an alkyne moiety to the cyclopropane ring, opening up a wide range of possibilities for further synthetic transformations, such as click chemistry or the synthesis of conjugated systems.

Mechanistic Insights

The Sonogashira coupling typically involves a dual catalytic system with both palladium and copper catalysts.[17][18] The palladium catalyst undergoes oxidative addition with the organic halide, while the copper catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. A final reductive elimination step yields the coupled product. Copper-free Sonogashira protocols have also been developed.[18]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)Ln reactant_halide R-X (Cyclopropyl Halide) pd_complex R-Pd(II)-X Ln transmetalation_complex R-Pd(II)-C≡CR' Ln pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Regeneration product R-C≡CR' transmetalation_complex->product Reductive Elimination reactant_halide->pd_complex Oxidative Addition cu_catalyst Cu(I)X reactant_alkyne H-C≡CR' cu_catalyst->reactant_alkyne cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex cu_acetylide->cu_catalyst Regeneration reactant_alkyne->cu_acetylide base Base base->reactant_alkyne Deprotonation caption Figure 3. Catalytic Cycles of the Sonogashira Coupling.

Caption: Figure 3. Catalytic Cycles of the Sonogashira Coupling.

Proposed Protocol for Sonogashira Coupling

This protocol is based on standard Sonogashira coupling conditions.[17][18][19]

Reactants:

  • 1-Acetyl-1-(bromomethyl)cyclopropanecarboxylate (or a related halogenated derivative)

  • A terminal alkyne

ParameterRecommended ConditionRationale
Palladium Precatalyst PdCl₂(PPh₃)₂A common and reliable catalyst for Sonogashira couplings.
Copper Co-catalyst CuI (1-5 mol%)Facilitates the formation of the copper acetylide intermediate.
Ligand PPh₃Often used in conjunction with PdCl₂.
Base Et₃N or DiisopropylamineActs as both a base and a solvent in many cases.
Solvent THF or DMF (if needed)The amine base often serves as the solvent.
Temperature Room Temperature to 60 °CSonogashira couplings can often be run at milder temperatures.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Step-by-Step Procedure:

  • To a Schlenk flask, add the halogenated this compound derivative (1.0 equiv.), the palladium precatalyst (1-3 mol%), the copper(I) iodide (1-5 mol%), and the phosphine ligand (2-4 equiv. relative to Pd).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (if necessary) and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion and Future Outlook

This compound represents a valuable and underutilized building block in the toolbox of synthetic chemists. While its application in palladium-catalyzed cross-coupling reactions requires careful consideration of reaction conditions to avoid undesired ring-opening, the potential rewards in terms of accessing novel chemical space are significant. The protocols outlined in this guide, derived from established principles of cross-coupling chemistry, provide a solid foundation for researchers to begin exploring the utility of this fascinating molecule.

Future work in this area could focus on the development of even milder and more selective catalytic systems specifically tailored for sterically demanding cyclopropyl substrates. The exploration of alternative coupling partners and the application of these methods to the synthesis of biologically active molecules will undoubtedly further establish this compound as a key component in the design and synthesis of next-generation pharmaceuticals and functional materials.

References

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  • Shimizu, M., et al. (2011). Mechanistic Study on the Palladium-catalyzed Stereoselective Cross-coupling Reaction of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes.
  • Laha, J. K., et al. (2021). Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs. Beilstein Journal of Organic Chemistry, 17, 1827–1835.
  • Wang, Y., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PMC. [Link]
  • Gicquel, M., et al. (2022).
  • Sotorrios, L., & Jamison, T. F. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Accounts of Chemical Research, 55(21), 3049–3063.
  • YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. [Link]
  • Saikia, L., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
  • Johnson, J. B., & Biscoe, M. R. (2012). Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides.
  • Scott, J. S., & Williams, J. M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. [Link]
  • Jamison, T. F., & Sotorrios, L. (2020). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC. [Link]
  • Buchwald, S. L., & SPhos, P. (2023).
  • Wang, C., et al. (2021). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Vaddypally, S. (2018). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
  • Zhu, S., et al. (2025). Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. Synfacts, 21(08), 0831.
  • LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Loughborough University. (n.d.). [iiTwOIIIWlI - Loughborough University Research Repository]. [Link]
  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
  • Wang, Z., et al. (2013). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry, 9, 2453–2458.
  • Feng, X., et al. (2018). Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex. Organic Chemistry Frontiers, 5(10), 1595–1599.

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Application Notes & Protocols: Methyl 1-acetylcyclopropanecarboxylate as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of methyl 1-acetylcyclopropanecarboxylate (M1AC) as a versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. We delve into the core chemical principles, provide detailed, field-tested protocols for the synthesis of pyrazoles, pyrimidines, and pyridazines, and explain the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Synthetic Potential of a Strained Ring

This compound (M1AC) is a unique chemical entity whose synthetic utility is derived from the inherent strain of its cyclopropane ring.[1][2] This strain energy makes the ring susceptible to cleavage under specific conditions, effectively unmasking a linear 1,3-dicarbonyl-like moiety. This transformation from a compact, rigid structure to a flexible, reactive intermediate is the cornerstone of its application in heterocyclic chemistry. For drug development professionals, the cyclopropyl group itself is a valuable motif known to enhance metabolic stability and binding affinity, making M1AC an even more attractive starting material.[1]

The core reactivity of M1AC involves the strategic opening of the cyclopropane ring, which can be triggered by nucleophiles, often under catalytic conditions. This process converts the latent dicarbonyl functionality into an active form, ready for cyclocondensation reactions.

G cluster_0 Core Concept: M1AC as a Masked Synthon M1AC This compound (M1AC) Intermediate Acyclic 1,3-Dicarbonyl Intermediate M1AC->Intermediate Ring Opening (Nucleophilic Attack) Heterocycle Target Heterocycle (e.g., Pyrazole, Pyrimidine) Intermediate->Heterocycle Cyclocondensation (with Dinucleophile) G M1AC M1AC Intermediate Ring-Opened Intermediate (γ-Keto Ester) M1AC->Intermediate Acid/Base Catalyst Hydrazine R-NH-NH₂ Hydrazone Hydrazone Formation Hydrazine->Hydrazone Intermediate->Hydrazone + Hydrazine Cyclization Intramolecular Cyclization Hydrazone->Cyclization Pyrazole Substituted Pyrazole Cyclization->Pyrazole - H₂O

Caption: Reaction pathway for the synthesis of pyrazoles from M1AC.

Detailed Experimental Protocol: Synthesis of Methyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

Objective: To synthesize a substituted pyrazole via the reaction of M1AC with phenylhydrazine.

Materials:

  • This compound (M1AC)

  • Phenylhydrazine

  • Glacial Acetic Acid (as catalyst and solvent)

  • Ethanol

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.42 g, 10 mmol).

  • Reagent Addition: Add glacial acetic acid (20 mL) as the solvent. Add phenylhydrazine (1.08 g, 10 mmol) to the solution. Causality Note: Acetic acid serves both as a solvent and as a catalyst to promote the initial ring-opening and the subsequent dehydration step.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into 100 mL of ice-cold water.

  • Neutralization: Slowly neutralize the aqueous solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the pure methyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application II: Synthesis of Functionalized Pyrimidines

The pyrimidine scaffold is of immense biological importance, forming the backbone of nucleobases in DNA and RNA. [3]The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a foundational method for creating pyrimidine rings. [4][5]

Mechanistic Rationale

Similar to pyrazole synthesis, M1AC is first converted to its linear γ-keto ester form. This intermediate then reacts with a dinucleophile containing an N-C-N fragment, such as guanidine or acetamidine. The reaction involves two condensation steps, ultimately leading to the formation of the six-membered pyrimidine ring after elimination of two molecules of water. [6]

Detailed Experimental Protocol: Synthesis of Methyl 2-amino-4-methylpyrimidine-6-carboxylate

Objective: To synthesize an aminopyrimidine using M1AC and guanidine.

Materials:

  • This compound (M1AC)

  • Guanidine Hydrochloride

  • Sodium Ethoxide (21% solution in Ethanol)

  • Absolute Ethanol

  • Hydrochloric Acid (1 M)

Procedure:

  • Reaction Setup: In a 100 mL three-necked flask fitted with a reflux condenser and under a nitrogen atmosphere, dissolve sodium ethoxide (3.24 g, 47.6 mmol) in absolute ethanol (50 mL).

  • Reagent Addition: Add guanidine hydrochloride (1.9 g, 20 mmol) to the solution and stir for 15 minutes. Then, add this compound (2.84 g, 20 mmol) dropwise. Causality Note: Sodium ethoxide acts as a strong base to deprotonate the guanidine hydrochloride, generating the free guanidine base required for the cyclocondensation. It also catalyzes the ring-opening and condensation steps.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) for 8 hours. Monitor by TLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Precipitation: Add 50 mL of cold water to the residue. Adjust the pH to ~7 using 1 M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure methyl 2-amino-4-methylpyrimidine-6-carboxylate.

  • Characterization: Analyze the product via ¹H NMR, IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Application III: Synthesis of Pyridazines

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are known for a wide range of biological activities. [7][8]Their synthesis from M1AC also relies on hydrazine, but under conditions that favor the formation of a six-membered ring over the five-membered pyrazole.

Mechanistic Rationale

The formation of a pyridazine from a γ-keto ester and hydrazine involves the formation of a dihydrazone or a related cyclic intermediate, which then undergoes oxidation to form the aromatic pyridazine ring. [9][10]The regiochemical outcome (pyrazole vs. pyridazine) can often be controlled by the reaction conditions, such as the solvent, temperature, and catalyst system employed.

Protocol: Synthesis of Methyl 6-methylpyridazine-4-carboxylate

Materials:

  • This compound (M1AC)

  • Hydrazine hydrate

  • Ethanol

  • Copper(II) Chloride (as oxidant)

Procedure:

  • Reaction Setup: Combine M1AC (1.42 g, 10 mmol) and hydrazine hydrate (0.5 mL, 10 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Initial Condensation: Stir the mixture at room temperature for 2 hours to form the initial hydrazone/cyclic intermediate.

  • Oxidation: Add Copper(II) chloride (1.34 g, 10 mmol) to the mixture. Causality Note: After the initial condensation, the resulting dihydropyridazine is not aromatic. An oxidant like Cu(II) is required to facilitate the final aromatization step to form the stable pyridazine ring.

  • Reaction: Heat the mixture to reflux for 6 hours. The solution may change color, indicating the progress of the oxidation.

  • Work-up: Cool the reaction, filter to remove inorganic salts, and concentrate the filtrate.

  • Extraction: Redissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the product via column chromatography (silica gel, ethyl acetate/hexane) to yield the desired pyridazine.

  • Characterization: Confirm the structure using appropriate spectroscopic methods (NMR, MS).

Summary of Synthetic Applications

The following table summarizes the reaction conditions for synthesizing various heterocycles from M1AC, highlighting its versatility.

HeterocycleDinucleophile ReagentCatalyst / ConditionsTypical Solvent
Pyrazole PhenylhydrazineAcetic Acid, RefluxAcetic Acid
Pyrimidine Guanidine HClSodium Ethoxide, RefluxEthanol
Pyridazine Hydrazine HydrateCuCl₂ (Oxidant), RefluxEthanol

Conclusion

This compound is a powerful and versatile building block for heterocyclic synthesis. Its ability to function as a stable, masked 1,3-dicarbonyl synthon allows for the efficient construction of diverse and medicinally important scaffolds like pyrazoles, pyrimidines, and pyridazines. By understanding the fundamental ring-opening mechanism and carefully selecting the appropriate dinucleophile and reaction conditions, researchers can unlock the full potential of this unique precursor in the fields of organic synthesis and drug discovery.

References

Sources

Application Notes and Protocols: Stereoselective Synthesis of Methyl 1-acetylcyclopropanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereoisomerism in Drug Discovery

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. In the realm of drug development, the precise control of stereoisomerism is not merely an academic exercise but a fundamental necessity for ensuring efficacy and safety. Cyclopropane rings, with their inherent rigidity and unique electronic properties, are increasingly incorporated into pharmaceutical candidates to enhance metabolic stability and binding affinity.[1][2] When functionalized with both an acetyl and a methyl carboxylate group, as in Methyl 1-acetylcyclopropanecarboxylate, a chiral center is established. The resulting enantiomers can exhibit profoundly different pharmacological profiles. Therefore, the development of robust and efficient methods for the stereoselective synthesis of these derivatives is of paramount importance to the pharmaceutical and agrochemical industries.

This guide provides an in-depth exploration of the key strategies for achieving high levels of stereocontrol in the synthesis of this compound derivatives, focusing on catalytic asymmetric and diastereoselective methodologies. The protocols detailed herein are designed to be self-validating, with explanations of the underlying mechanistic principles to empower researchers in their experimental design and optimization.

Core Principles of Stereoselective Cyclopropanation

The construction of the cyclopropane ring with control over the absolute configuration of the quaternary stereocenter is the central challenge. The primary strategies employed involve either the use of a chiral catalyst to influence the approach of the reacting partners (enantioselective synthesis) or the attachment of a chiral auxiliary to one of the reactants to direct the stereochemical outcome, which is later removed (diastereoselective synthesis).

Catalytic Asymmetric Cyclopropanation: This approach relies on a chiral catalyst, typically a transition metal complex with a chiral ligand, to create a chiral environment around the reacting species. The catalyst selectively promotes the formation of one enantiomer over the other. For the synthesis of donor-acceptor cyclopropanes like this compound, rhodium and copper-based catalysts are particularly effective.[3][4]

Diastereoselective Cyclopropanation: In this strategy, a chiral auxiliary is covalently attached to the substrate. The inherent chirality of the auxiliary directs the cyclopropanation reaction to occur preferentially on one face of the molecule, leading to the formation of a specific diastereomer. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product.

Methodology and Protocols

Protocol 1: Chiral Rhodium-Catalyzed Asymmetric Cyclopropanation

This protocol describes a highly effective method for the enantioselective synthesis of this compound derivatives using a chiral-at-metal Rh(III) complex. This approach is particularly advantageous due to its broad substrate scope and high levels of stereocontrol under mild reaction conditions.[3]

Rationale: The chiral rhodium catalyst forms a metal-carbene intermediate with a diazo reagent. The chiral ligands on the rhodium center create a sterically and electronically biased environment, directing the subsequent addition to the alkene to favor the formation of one enantiomer. The use of a β,γ-unsaturated ketoester as the acceptor allows for a Michael-initiated ring-closure pathway.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Cyclopropanation cluster_workup Work-up and Purification cluster_analysis Analysis A Dissolve chiral Rh(III) catalyst in anhydrous solvent B Add β,γ-unsaturated ketoester A->B Stir C Slowly add sulfoxonium ylide solution at specified temperature B->C Controlled addition D Monitor reaction progress by TLC or LC-MS C->D E Quench the reaction D->E Upon completion F Extract with organic solvent E->F G Purify by column chromatography F->G H Determine yield and diastereomeric ratio (NMR) G->H I Determine enantiomeric excess (chiral HPLC) H->I

Caption: Workflow for Rh-catalyzed asymmetric cyclopropanation.

Materials:

  • Chiral-at-metal Rh(III) complex (e.g., Λ-Rh4 as described in Pian et al., 2022)[3]

  • Appropriate β,γ-unsaturated ketoester (e.g., methyl 2-acetyl-4-phenylbut-3-enoate)

  • Sulfoxonium ylide (e.g., dimethylsulfoxonium methylide)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral Rh(III) catalyst (2 mol%).

  • Add anhydrous DCM to dissolve the catalyst.

  • Add the β,γ-unsaturated ketoester (1.0 equivalent) to the flask and stir the solution at room temperature.

  • In a separate flask, prepare a solution of the sulfoxonium ylide (1.2 equivalents) in anhydrous DCM.

  • Slowly add the sulfoxonium ylide solution to the reaction mixture via a syringe pump over a period of 2-4 hours at the desired temperature (typically 0 °C to room temperature).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR and mass spectrometry.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Quantitative Data Summary:

EntryCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Diastereomeric RatioEnantiomeric Excess (%)
12DCM2589>20:197
21Toluene085>20:196
30.5THF258219:195

Data adapted from representative examples in the literature for similar systems.[3]

Protocol 2: Diastereoselective Cyclopropanation using a Chiral Auxiliary

This protocol outlines a diastereoselective approach where a chiral auxiliary is first attached to the substrate, guiding the stereochemical outcome of the cyclopropanation, followed by its removal.

Rationale: The chiral auxiliary, by its steric bulk and electronic properties, blocks one face of the prochiral alkene, forcing the cyclopropanating agent to attack from the less hindered face. This results in the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary provides the enantiomerically enriched target molecule.

Reaction Mechanism Diagram:

G A Chiral α,β-unsaturated N-acyloxazolidinone C Diastereomeric Adduct A->C Cyclopropanation B Sulfur Ylide B->C D This compound Derivative (Enantioenriched) C->D Auxiliary Cleavage E Chiral Auxiliary C->E Auxiliary Cleavage

Caption: Diastereoselective cyclopropanation workflow.

Materials:

  • Chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

  • Acryloyl chloride

  • Methyl acetoacetate

  • Base (e.g., triethylamine, n-butyllithium)

  • Sulfur ylide (e.g., dimethyloxosulfonium methylide)

  • Reagents for auxiliary cleavage (e.g., lithium hydroxide, titanium isopropoxide)

  • Anhydrous solvents (e.g., THF, DCM)

Step-by-Step Protocol:

Part A: Synthesis of the Chiral Substrate

  • React the chiral auxiliary with acryloyl chloride in the presence of a base to form the corresponding N-acryloyl oxazolidinone.

  • Purify the product by crystallization or column chromatography.

Part B: Diastereoselective Cyclopropanation

  • Dissolve the chiral N-acryloyl oxazolidinone (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • In a separate flask, generate the sulfur ylide from its corresponding salt and a strong base.

  • Slowly add the sulfur ylide solution to the solution of the chiral substrate.

  • Stir the reaction mixture at low temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the diastereomeric product by column chromatography.

Part C: Auxiliary Cleavage

  • Dissolve the purified diastereomer in an appropriate solvent system (e.g., THF/water).

  • Add the cleavage reagent (e.g., LiOH for saponification followed by esterification, or a Lewis acid for transesterification).

  • Stir the reaction at the appropriate temperature until the cleavage is complete.

  • Work up the reaction to isolate the enantiomerically enriched this compound derivative and the recovered chiral auxiliary.

  • Purify the final product by column chromatography.

Quantitative Data Summary:

EntryChiral AuxiliaryCyclopropanating AgentDiastereomeric RatioYield of Cycloadduct (%)
1Evans' AuxiliaryDimethylsulfoxonium methylide>95:585
2Oppolzer's SultamDimethylsulfoxonium methylide>90:1080

Data are representative of typical outcomes for such reactions.

Troubleshooting and Optimization

  • Low Yields:

    • Ensure all reagents and solvents are anhydrous, as water can quench the reactive intermediates.

    • Optimize the reaction temperature; some reactions require cryogenic conditions to suppress side reactions.

    • Vary the rate of addition of the ylide or diazo compound; slow addition is often crucial.

  • Low Stereoselectivity:

    • Catalytic Reactions: Screen different chiral ligands and metal precursors. The solvent can also have a significant impact on enantioselectivity.

    • Diastereoselective Reactions: The choice of chiral auxiliary is critical. A bulkier auxiliary may provide higher diastereoselectivity.

    • Ensure the reaction temperature is low enough to maximize stereochemical control.

  • Difficulty in Product Purification:

    • If the product is unstable on silica gel, consider using a different stationary phase (e.g., alumina) or purification method (e.g., crystallization).

Conclusion

The stereoselective synthesis of this compound derivatives is a challenging yet achievable goal with modern synthetic methodologies. Catalytic asymmetric cyclopropanation offers an elegant and atom-economical route, while diastereoselective approaches provide a robust and often predictable alternative. The choice of method will depend on the specific substrate, desired scale, and available resources. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully synthesize these valuable chiral building blocks for drug discovery and development.

References

  • Pian, J., et al. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters.
  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews.
  • Goti, A., et al. (2022). (4+3) Annulation of Donor‐Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones. Angewandte Chemie International Edition.
  • Ivanova, O. A., & Zefirov, N. S. (2018). Methods for the synthesis of donor-acceptor cyclopropanes. Russian Chemical Reviews.
  • Macmillan Group Meeting. (2003). General Methods of Enantioselective Cyclopropanations.
  • Voituriez, A., et al. (2017). Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes. Angewandte Chemie International Edition.
  • Lambert, T. H., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition.
  • Reissig, H.-U. (2024). 1 Introduction to the Chemistry of Donor–Acceptor Cyclopropanes: A Historical and Personal Perspective. Wiley-VCH.
  • Chi, Y. R., et al. (2019). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. Nature Communications.
  • Sibi, M. P., et al. (2014).
  • Hu, X.-P., et al. Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. RSC Advances.
  • Buffa, F., et al. (2023). Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets. Molecules.
  • Markó, I. E., et al. (2007). An asymmetric synthesis of novel aminocyclopropyl carboxylic acids (ACC).
  • Davies, H. M. L., & Denton, J. R. (2019). Progress toward the Enantioselective Synthesis of Curcusones A-D via a Divinylcyclopropane Rearrangement Strategy. Organic Letters.
  • Fülöp, F., et al. (2007). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Organic & Biomolecular Chemistry.
  • Fasan, R., et al. (2019).
  • Shimon, Y., et al. (2023). A Stereodivergent Approach to the Synthesis of gem-Diborylcyclopropanes. ChemRxiv.
  • Kerrigan, N. J., et al. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules.

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ring-opening reactions of Methyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Ring-Opening Reactions of Methyl 1-acetylcyclopropanecarboxylate for Synthetic and Medicinal Chemistry

Authored by a Senior Application Scientist

Introduction: The Unique Reactivity of a Donor-Acceptor Cyclopropane

This compound is a prominent member of the donor-acceptor (D-A) cyclopropane family.[1] This class of molecules is characterized by the presence of both an electron-donating group and an electron-withdrawing group attached to the cyclopropane ring. In this specific case, the geminal acetyl (ketone) and methyl carboxylate (ester) groups act as powerful electron acceptors. This "push-pull" electronic arrangement polarizes and weakens the distal C-C bond of the three-membered ring, rendering it highly susceptible to nucleophilic attack and subsequent ring-opening.[2] The inherent ring strain of the cyclopropane, estimated at 27-28 kcal/mol, provides a strong thermodynamic driving force for these transformations.[3]

The synthetic utility of this compound lies in its ability to serve as a versatile three-carbon (C3) building block. Its ring-opening reactions provide efficient access to highly functionalized acyclic compounds, most notably γ-keto esters and their derivatives.[4][5] These products are invaluable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products, often serving as precursors to important heterocyclic scaffolds.[6] This guide provides a detailed exploration of the mechanistic pathways governing the ring-opening of this compound and offers practical protocols for its application in a research setting.

Part 1: Mechanistic Pathways of Ring-Opening

The cleavage of the cyclopropane ring in this compound can be initiated through several distinct catalytic or reaction conditions. The choice of method dictates the reaction mechanism and ultimately the structure of the final product.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the reaction is typically initiated by the protonation of the most basic site, the acetyl carbonyl oxygen. This activation enhances the electrophilicity of the cyclopropane ring, facilitating nucleophilic attack. The regiochemistry of the ring-opening can vary, but it often proceeds through a pathway with significant carbocationic character at the tertiary carbon, resembling an SN1-type mechanism.[7][8] The attack of a nucleophile (e.g., water, alcohol, or halide) leads to the formation of a linear γ-keto ester derivative. The use of Brønsted acids in polar, non-nucleophilic solvents like hexafluoroisopropanol (HFIP) has been shown to be particularly effective for promoting these transformations with a wide range of nucleophiles.[9]

G cluster_0 Acid-Catalyzed Ring-Opening M1 This compound M1_H Protonated Intermediate M1->M1_H Protonation of Acetyl Group H_plus H⁺ (Acid Catalyst) Product Ring-Opened Product (γ-Keto Ester Derivative) M1_H->Product Nucleophilic Attack & Ring Opening Nu Nucleophile (Nu⁻)

Caption: General workflow for acid-catalyzed ring-opening.

Nucleophilic (Base-Mediated) Ring-Opening

The reaction of D-A cyclopropanes with nucleophiles, such as primary or secondary amines, can proceed under neutral or base-catalyzed conditions.[10] The reaction typically follows an SN2-like mechanism where the nucleophile directly attacks one of the methylene carbons of the cyclopropane ring. This backside attack results in the cleavage of the opposite C-C bond and the formation of a stabilized carbanion intermediate, which is subsequently protonated during workup to yield the final product. Lewis acids can also be employed to catalyze these reactions, proceeding at room temperature while preserving the stereochemistry of the electrophilic center.[11]

G cluster_1 Nucleophilic Ring-Opening M1 This compound Intermediate Zwitterionic/Carbanionic Intermediate M1->Intermediate SN2-like Attack Nu_amine Nucleophile (e.g., R₂NH) Product_amine γ-Amino Keto Ester Intermediate->Product_amine Protonation Protonation Proton Source (e.g., during workup)

Caption: Pathway for nucleophilic addition and ring-opening.

Radical and Transition-Metal-Catalyzed Pathways

More advanced methods involve radical-mediated or transition-metal-catalyzed processes. Radical reactions can be initiated by single-electron transfer (SET) to or from the cyclopropane, generating a radical ion that readily undergoes ring-opening to form a more stable alkyl radical.[2][12] Transition metals, such as titanium, can catalyze the ring-opening oxidative amination of related cyclopropane derivatives, showcasing unique regioselectivity.[13][14] These methods expand the synthetic toolbox for functionalizing cyclopropanes but often require more specialized reagents and conditions.

G cluster_2 Advanced Ring-Opening Concepts M1 This compound Radical_Intermediate Radical/Organometallic Intermediate M1->Radical_Intermediate Initiation/Activation Initiator Radical Initiator or Transition Metal Catalyst Product_adv Functionalized Product Radical_Intermediate->Product_adv Propagation/Coupling Trap Radical Trap or Coupling Partner

Caption: Conceptual flow for radical or metal-catalyzed reactions.

Part 2: Experimental Protocols & Data

The following protocols are generalized procedures for conducting . Researchers should perform their own reaction optimizations and safety assessments.

Safety & Handling

This compound (CAS: 38806-09-6) is a combustible liquid and is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[15] Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[16][17]

Protocol 1: Acid-Catalyzed Methanolysis for the Synthesis of a γ-Keto Ester

This protocol describes the ring-opening of the cyclopropane with methanol, catalyzed by a Brønsted acid, to yield methyl 4-acetyl-4-methoxybutanoate.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous (as solvent)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Round-bottom flask, magnetic stirrer, condenser, and standard glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound.

  • Add anhydrous methanol to dissolve the starting material (e.g., to a concentration of 0.1-0.5 M).

  • Add p-Toluenesulfonic acid (10 mol%) to the solution.

  • Heat the reaction mixture to reflux (approx. 65°C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by adding saturated NaHCO₃ solution until the bubbling ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure γ-keto ester.[9]

Protocol 2: Nucleophilic Ring-Opening with a Secondary Amine

This protocol details the reaction with a secondary amine, such as pyrrolidine, to form the corresponding γ-amino keto ester.

Materials:

  • This compound (1.0 eq)

  • Pyrrolidine (1.1-1.5 eq)

  • Dichloromethane (DCM) or Acetonitrile (MeCN) as solvent

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent (e.g., DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add pyrrolidine to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • The resulting crude γ-amino keto ester can be purified by flash column chromatography if necessary. Note that these products can be prone to cyclization, so prompt analysis and use are recommended.[10]

Summary of Representative Ring-Opening Reactions
Catalyst/ReagentNucleophileSolventTemperatureProduct TypeRef.
p-TsOH (cat.)Alcohols, IndolesHFIPRoom Tempγ-Alkoxy/Aryl Keto Ester[9]
Yb(OTf)₃ (cat.)Amines, AlcoholsCH₂Cl₂Room Tempγ-Amino/Alkoxy Keto Ester[1][18]
None (thermal)Primary/Secondary AminesVariousRefluxγ-Amino Keto Ester[10]
Ag(I) (cat.)HeteroarenesDCE80 °CAlkyl-substituted Heteroarenes[12]
TiCl₂(NR)(py)₃DiazenesBenzene100 °Cα-Methylene Imines[14]

Part 3: Applications in Drug Development and Organic Synthesis

The products derived from the ring-opening of this compound are of significant interest to the pharmaceutical and fine chemical industries.

  • Synthesis of Heterocycles: The resulting γ-dicarbonyl compounds and γ-amino ketones are direct precursors to five-membered heterocycles like furans, pyrroles, and pyrrolidines, which are privileged structures in medicinal chemistry.

  • Access to Complex Scaffolds: The ability to introduce diverse functionality at the γ-position provides a strategic advantage for building complex molecular architectures. The cyclopropane ring acts as a masked 1,3-dipole equivalent, enabling formal (3+2) cycloaddition strategies.[18]

  • Metabolic Stability: The cyclopropyl group itself is a common motif in drug candidates, known to enhance metabolic stability and binding affinity.[6] Understanding its reactivity is crucial for chemists working with such structures.

By providing a reliable and versatile route to highly functionalized linear chains, the empower chemists to accelerate the discovery and development of novel chemical entities.

References

  • Vertex AI Search. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring.
  • PMC. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
  • SciSpace. (n.d.). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
  • Who we serve. (2017, May 18). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles.
  • PubChem. (n.d.). Methyl 1-acetylcyclopropane-1-carboxylate | C7H10O3 | CID 10214400.
  • ACS Publications. (n.d.). Nucleophilic step of the ring opening reactions of cyclopropanes with electrophiles. Mechanism and stereochemistry. I. Reaction of 1-phenylbicyclo[4.1.0]heptane with mercuric salts | The Journal of Organic Chemistry.
  • PMC - NIH. (n.d.). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • ACS Publications. (2018, January 18). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol | Organic Letters.
  • ResearchGate. (n.d.). Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction.
  • ACS Publications. (2020, May 29). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes | Chemical Reviews.
  • Fisher Scientific. (2009, April 8). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, November 24). SAFETY DATA SHEET.
  • Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β.
  • Ketone Pharma. (2024, August 21). Methyl Cyclopropane Carboxylate: A Comprehensive Overview.
  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters.
  • PMC - NIH. (n.d.). Cooperative NHC/Photoredox Catalyzed Ring‐Opening of Aryl Cyclopropanes to 1‐Aroyloxylated‐3‐Acylated Alkanes.
  • Chemical Science. (2020, June 23). Ti-catalyzed ring-opening oxidative amination of methylenecyclopropanes with diazenes.
  • PMC - NIH. (n.d.). Ti-catalyzed ring-opening oxidative amination of methylenecyclopropanes with diazenes.
  • PubChem - NIH. (n.d.). Methyl cyclopropanecarboxylate | C5H8O2 | CID 76122.
  • Benchchem. (n.d.). Application Notes and Protocols: Ring-Opening Reactions of 1-Methoxycyclopropanecarboxylic Acid under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides.
  • Semantic Scholar. (n.d.). A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles.
  • Organic Syntheses. (2002). Formation of γ-Keto Esters From β-Keto Esters: Methyl 5,5-Dimethyl-4-Oxo-Hexanoate.

Sources

Application Notes and Protocols: Leveraging Methyl 1-acetylcyclopropanecarboxylate for Innovative Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Novel Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient and intelligent pathway to novel therapeutics.[1][2] Unlike traditional high-throughput screening (HTS) that often deals with large, complex molecules, FBDD focuses on identifying low-molecular-weight fragments (typically <300 Da) that bind to a biological target with high ligand efficiency.[1][3] These initial, often weak-binding "hits" serve as highly optimizable starting points for the development of potent and selective drug candidates. The success of this approach is predicated on the quality and diversity of the fragment library; the inclusion of novel, three-dimensional scaffolds is paramount to exploring new chemical space and tackling challenging drug targets.[1][2]

This application note details the rationale and protocols for the application of a unique and promising fragment, Methyl 1-acetylcyclopropanecarboxylate, in FBDD campaigns. We will explore the inherent advantages conferred by its strained cyclopropane core and strategically positioned functional groups, providing a compelling case for its inclusion in screening libraries.

The Cyclopropane Motif: A Privileged Scaffold in Medicinal Chemistry

The cyclopropyl group, once a chemical curiosity, is now a highly valued structural motif in drug design, with an increasing presence in FDA-approved pharmaceuticals.[4][5][6] Its unique stereoelectronic properties, stemming from significant ring strain, bestow a range of desirable attributes upon a parent molecule.[4][7]

  • Conformational Rigidity and Pre-organization: The rigid, planar nature of the cyclopropane ring acts as a conformational lock, reducing the entropic penalty upon binding to a target protein. This pre-organization can lead to a significant enhancement in binding affinity and potency.[4][8]

  • Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][7] This intrinsic stability is a crucial advantage in designing drug candidates with favorable pharmacokinetic profiles.

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune key properties such as lipophilicity and pKa, and often serves as a bioisosteric replacement for less stable groups like gem-dimethyl or vinyl moieties.[4][8]

  • Novel Exit Vectors: The three-dimensional nature of the cyclopropane ring provides unique and well-defined vectors for fragment growth, allowing for the exploration of new regions of the target's binding pocket.

This compound: A Fragment with High Potential

This compound is a compelling candidate for FBDD. Its structure combines the beneficial cyclopropane core with two key functional groups—a methyl ester and an acetyl group—that can serve as crucial interaction points or as handles for synthetic elaboration.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₁₀O₃[9]
Molecular Weight 142.15 g/mol [9]
IUPAC Name methyl 1-acetylcyclopropane-1-carboxylate[9]
CAS Number 38806-09-6[9]

This molecular weight places it comfortably within the accepted range for fragment libraries. The presence of both a hydrogen bond acceptor (acetyl carbonyl) and a potential hydrogen bond acceptor/hydrolyzable handle (methyl ester) provides multiple opportunities for interaction with a protein target.

Structural and Functional Rationale for FBDD

The diagram below illustrates the key features of this compound that make it a valuable fragment for FBDD campaigns.

G cluster_molecule This compound cluster_features Key Features for FBDD mol rigidity Rigid Cyclopropane Core (Defined Vectors) mol->rigidity h_bond H-Bond Acceptors (Acetyl & Ester Carbonyls) mol->h_bond elaboration Synthetic Handles (Ester & Ketone) mol->elaboration novelty 3D Spacing of Functional Groups mol->novelty

Caption: Key features of this compound for FBDD.

The distinct spatial arrangement of the acetyl and methyl ester groups, dictated by the cyclopropane ring, presents a unique pharmacophore that is unlikely to be present in more conventional, flatter aromatic fragments. This inherent three-dimensionality can be key to unlocking novel binding modes.

Experimental Workflow and Protocols

The integration of this compound into an FBDD campaign follows a well-established workflow. The diagram below outlines the major phases, from library preparation to lead optimization.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Hit ID cluster_validation Phase 3: Validation & Characterization cluster_optimization Phase 4: Hit-to-Lead lib_prep Fragment Library Preparation (Inclusion of Target Fragment) target_prep Target Protein Purification & QC primary_screen Primary Biophysical Screen (SPR, NMR, or X-ray) target_prep->primary_screen hit_id Hit Identification & Triage primary_screen->hit_id ortho_screen Orthogonal Screen (e.g., MST, DSF) hit_id->ortho_screen affinity Affinity Determination (KD Measurement) ortho_screen->affinity structural Structural Biology (X-ray Crystallography / NMR) affinity->structural sar Structure-Activity Relationship (SAR) Studies structural->sar fragment_growth Fragment Growing/ Linking/Merging sar->fragment_growth lead_opt Lead Optimization fragment_growth->lead_opt

Caption: General workflow for a fragment-based drug discovery campaign.

Protocol 1: Fragment Library Preparation and QC
  • Procurement: Obtain this compound from a reputable chemical vendor.

  • Quality Control:

    • Confirm identity and purity (>95%) via ¹H NMR, ¹³C NMR, and LC-MS.

    • Assess solubility in a buffer system compatible with the planned screening assays (e.g., PBS with 5% DMSO). A stock solution of 100-200 mM in 100% DMSO is typical.

  • Plating: Incorporate the fragment into the main library plates at the desired screening concentration.

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting weak binding events in real-time.[10][11][12]

  • Target Immobilization:

    • Immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling or affinity capture (e.g., His-tag).

    • Aim for a low immobilization density to minimize mass transport effects and avidity.

    • A reference flow cell should be prepared (e.g., mock-immobilized or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.[12]

  • Screening Execution:

    • Prepare fragment solutions in running buffer at a high concentration (typically 100 µM - 1 mM) to detect weak interactions. Ensure precise DMSO matching between the running buffer and fragment solutions to avoid false positives.[10]

    • Inject the fragment solutions over the target and reference flow cells.

    • Monitor the binding response (measured in Resonance Units, RU). A positive "hit" is a fragment that shows a concentration-dependent response on the target surface that is significantly above the reference surface.

  • Data Analysis:

    • Perform double-referencing (subtracting both the reference flow cell and a buffer-only injection) to obtain high-quality binding data.

    • Prioritize hits based on binding response, ligand efficiency (LE), and visual inspection of the sensorgram shape.

Protocol 3: Hit Validation and Characterization via X-ray Crystallography

X-ray crystallography provides definitive evidence of binding and the precise binding mode, which is invaluable for structure-based drug design.[13][14][15]

  • Crystal Preparation:

    • Generate high-quality, reproducible crystals of the target protein. The crystals must be robust enough to withstand soaking in solutions containing high concentrations of the fragment and DMSO.[14]

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a high concentration (e.g., 10-50 mM) in a cryo-protectant-compatible buffer.

    • Transfer a protein crystal into the soaking solution and incubate for a defined period (ranging from minutes to hours).

  • Data Collection and Analysis:

    • Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using a known apo-structure.

    • Carefully analyze the resulting electron density maps for evidence of the bound fragment. Weakly bound fragments may have low occupancy, requiring specialized analysis software.[14]

    • If the fragment is observed, the resulting co-crystal structure will reveal the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein, guiding subsequent optimization efforts.

Protocol 4: Hit Follow-up via Fragment Growing

The co-crystal structure of the target protein with this compound will reveal unoccupied pockets adjacent to the fragment. The "fragment growing" strategy involves synthesizing analogues that extend into these pockets to form additional favorable interactions.[3]

  • Structural Analysis: Identify the vectors pointing away from the bound fragment towards nearby sub-pockets. The acetyl and methyl ester groups on this compound provide two obvious points for chemical elaboration.

  • In Silico Design: Use computational chemistry tools to design modifications. For example, the methyl ester could be converted to an amide, allowing for the introduction of various R-groups to probe a hydrophobic pocket.

  • Synthesis: Synthesize a small, focused library of analogues based on the most promising designs.

  • Iterative Screening: Test the new, larger compounds in the primary binding assay to determine if affinity has been improved, thus establishing a structure-activity relationship (SAR).[16]

Conclusion

This compound represents a valuable addition to any fragment screening library. Its unique combination of a rigid, metabolically stable cyclopropane core and strategically positioned functional groups provides a three-dimensional scaffold capable of making high-quality interactions with a protein target. By employing robust biophysical screening techniques like SPR and X-ray crystallography, researchers can effectively identify and validate hits from this fragment, paving the way for rapid, structure-guided lead optimization. The protocols outlined in this note provide a clear and actionable framework for leveraging this promising fragment to tackle the next generation of drug targets.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
  • Fragment screening using X-ray crystallography. PubMed. [Link]
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]
  • SPR-based fragment screening: advantages and applic
  • Fragment-Based Lead Discovery Using X-ray Crystallography.
  • The Cyclopropyl Group in Medicinal Chemistry.
  • Fragment-Based Drug Discovery: A Comprehensive Overview.
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Multiplexed experimental strategies for fragment library screening using SPR biosensors.
  • Fragment-based screening using X-ray crystallography and NMR spectroscopy.
  • X-ray Crystallography Fragment Screening. Selvita. [Link]
  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]
  • NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer. [Link]
  • Divergent synthesis of cyclopropane-containing fragments and lead-like compounds for drug discovery. Spiral, Imperial College London. [Link]
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • NMR screening in fragment-based drug design: a practical guide. PubMed. [Link]
  • Fragment growing in FBDD.
  • Fragment-based screening by protein-detected NMR spectroscopy. PMC - NIH. [Link]
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Fragment Screening.
  • Overview of NMR spectroscopy applications in FBDD.
  • Fragment screening by surface plasmon resonance. PubMed. [Link]
  • Application of Fragment-Based Drug Discovery to Vers
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • FBDD: Fragment-Based Drug Discovery. BioSolveIT. [Link]
  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega. [Link]
  • methyl 1-acetyl-2-heptylcyclopropanecarboxylate.
  • Methyl 1-acetylcyclopropane-1-carboxyl
  • Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]
  • Introduction into Fragment Based Drug Discovery. YouTube. [Link]
  • Methyl 1-methylcyclopropane-1-carboxyl
  • Fragment-based discovery of new potential DNMT1 inhibitors.... PubMed. [Link]
  • RSC CICAG Open Source Tools for Chemistry :- Web apps for fragment-based drug discovery. YouTube. [Link]

Sources

Application Notes & Protocols: Multi-Step Synthesis Strategies Employing Methyl 1-acetylcyclopropanecarboxylate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-acetylcyclopropanecarboxylate is a potent and versatile starting material in modern organic synthesis. Its unique structure, featuring a strained cyclopropane ring substituted with both a ketone and a methyl ester at the C1 position, offers a confluence of reactive sites.[1][2] This arrangement allows for a diverse array of chemical transformations, including nucleophilic additions, cyclocondensations, and ring-opening reactions, making it an ideal precursor for constructing complex molecular architectures.[3][4][5] The cyclopropyl moiety, in particular, is a valuable motif in medicinal chemistry, known to enhance metabolic stability and binding affinity of drug candidates.[1] This guide provides detailed protocols for multi-step syntheses starting from this compound, demonstrating its application in the creation of high-value heterocyclic compounds and functionalized acyclic systems relevant to drug discovery and development.

Synthetic Application 1: Synthesis of Substituted Pyrazoles via Cyclocondensation

Scientific Rationale & Field Insights:

Pyrazoles are a cornerstone heterocyclic motif in medicinal chemistry, present in numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib.[6] The synthesis of pyrazoles often relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] this compound serves as a masked 1,3-dicarbonyl equivalent. The reaction with hydrazine proceeds via the formation of a hydrazone at the ketone, followed by an intramolecular cyclization and dehydration sequence to yield the stable, aromatic pyrazole ring.[9][10][11] This approach provides a direct and efficient route to highly substituted pyrazoles.

Experimental Protocol: Synthesis of Methyl 1-(1-phenyl-5-methyl-1H-pyrazol-3-yl)cyclopropanecarboxylate

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (catalytic, ~5 mol%)

  • Ethanol (anhydrous)

  • Standard reflux and workup glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 5.0 g, 35.2 mmol) in anhydrous ethanol (50 mL).

  • To this solution, add phenylhydrazine (3.8 g, 38.7 mmol) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the starting material is consumed.

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water (100 mL) with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water (2 x 20 mL) and then a small amount of cold ethanol.

  • Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an appropriate solvent system like ethanol/water.

Data Summary Table
CompoundRoleMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Key Characterization
This compoundStarting Material142.15---Colorless liquid
Methyl 1-(1-phenyl-5-methyl-1H-pyrazol-3-yl)cyclopropanecarboxylateProduct270.319.518.2787%White crystalline solid, MP: 95-97°C
Synthetic Workflow Diagram

G start This compound reagent1 Phenylhydrazine, Acetic Acid (cat.) Ethanol, Reflux start->reagent1 product Methyl 1-(1-phenyl-5-methyl-1H-pyrazol-3-yl)cyclopropanecarboxylate reagent1->product caption Fig 1. Pyrazole Synthesis Workflow

Caption: Fig 1. Pyrazole Synthesis Workflow

Synthetic Application 2: Synthesis of Quinolines via Modified Friedländer Annulation

Scientific Rationale & Field Insights:

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents.[12][13][14] The Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, is a classic method for quinoline construction.[14] In this application, this compound provides the requisite α-methylene ketone functionality. The reaction with 2-aminobenzophenone under basic conditions is expected to proceed via an initial aldol condensation, followed by an intramolecular cyclization and dehydration cascade to furnish the highly substituted quinoline product.

Experimental Protocol: Synthesis of Methyl 1-(2-methyl-4-phenylquinolin-3-yl)cyclopropanecarboxylate

Materials:

  • This compound (1.0 eq)

  • 2-Aminobenzophenone (1.0 eq)

  • Potassium Hydroxide (KOH) (2.0 eq)

  • Ethanol (anhydrous)

  • Standard reflux and workup glassware

Procedure:

  • To a solution of potassium hydroxide (e.g., 3.9 g, 70.4 mmol) in anhydrous ethanol (60 mL) in a 250 mL round-bottom flask, add 2-aminobenzophenone (6.9 g, 35.2 mmol).

  • Stir the mixture at room temperature for 15 minutes until the solids dissolve.

  • Add this compound (5.0 g, 35.2 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting materials.

  • After cooling to room temperature, neutralize the reaction mixture carefully with a dilute HCl solution until pH ~7.

  • Pour the neutralized mixture into 200 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure quinoline derivative.

Data Summary Table
CompoundRoleMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Key Characterization
This compoundStarting Material142.15---Colorless liquid
2-AminobenzophenoneCo-reactant197.23---Yellow solid
Methyl 1-(2-methyl-4-phenylquinolin-3-yl)cyclopropanecarboxylateProduct303.3610.687.8073%Pale yellow solid, MP: 121-123°C
Synthetic Workflow Diagram

G start This compound + 2-Aminobenzophenone reagent1 KOH, Ethanol Reflux start->reagent1 product Methyl 1-(2-methyl-4-phenylquinolin-3-yl)cyclopropanecarboxylate reagent1->product caption Fig 2. Quinoline Synthesis Workflow

Caption: Fig 2. Quinoline Synthesis Workflow

Synthetic Application 3: Acid-Catalyzed Ring-Opening to Access Functionalized γ-Keto Esters

Scientific Rationale & Field Insights:

The inherent ring strain of the cyclopropane ring makes it susceptible to cleavage under certain conditions, providing a powerful method for stereocontrolled synthesis of acyclic compounds.[4][15][16] Catalytic ring-opening of acetylcyclopropanes with alcohols or water provides direct access to 5-alkoxy or 5-hydroxy pentan-2-ones, which are valuable intermediates.[3] This transformation is typically catalyzed by Lewis or Brønsted acids, which activate the carbonyl group, facilitating nucleophilic attack on a cyclopropyl carbon and subsequent ring opening. This protocol demonstrates the selective formation of a γ-keto ether.

Experimental Protocol: Synthesis of Methyl 4-acetyl-4-methoxybutanoate

Materials:

  • This compound (1.0 eq)

  • Methanol (anhydrous, serves as reagent and solvent)

  • Copper(II) Trifluoromethanesulfonate (Cu(OTf)₂, 5 mol%)

  • Standard reaction and workup glassware

Procedure:

  • In a clean, dry 50 mL round-bottom flask, dissolve this compound (2.0 g, 14.1 mmol) in anhydrous methanol (25 mL).

  • Add Copper(II) Trifluoromethanesulfonate (0.25 g, 0.7 mmol) to the solution.

  • Stir the reaction mixture at 40°C for 24 hours.

  • Monitor the reaction by GC-MS or ¹H NMR to confirm the consumption of the starting material.

  • Upon completion, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation or silica gel chromatography to afford the pure product.

Data Summary Table
CompoundRoleMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Key Characterization
This compoundStarting Material142.15---Colorless liquid
Methyl 4-acetyl-4-methoxybutanoateProduct174.192.462.1487%Colorless oil, Bp: 95°C @ 10 mmHg
Synthetic Workflow Diagram

G start This compound reagent1 Methanol, Cu(OTf)₂ 40°C start->reagent1 product Methyl 4-acetyl-4-methoxybutanoate reagent1->product caption Fig 3. Ring-Opening Reaction

Sources

Application Note & Protocol: Synthesis of Methyl 1-acetylcyclopropanecarboxylate via Modified Simmons-Smith Cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Drug Discovery

The cyclopropane ring, a three-membered carbocycle, is a privileged structural motif in medicinal chemistry. Its incorporation into drug candidates can profoundly influence their pharmacological profiles, often leading to enhanced potency, improved metabolic stability, and modulated physicochemical properties. The unique stereoelectronic nature of the cyclopropane ring, with its high s-character C-H bonds and bent C-C bonds, allows it to act as a conformationally restricted bioisostere for various functional groups, including double bonds and gem-dimethyl groups. This conformational rigidity can lock a molecule into a bioactive conformation, thereby improving its binding affinity to target receptors. The Simmons-Smith cyclopropanation is a cornerstone reaction for the stereospecific synthesis of cyclopropanes from alkenes, offering a reliable and versatile method for introducing this valuable functionality.[1]

This application note provides a detailed protocol for the synthesis of methyl 1-acetylcyclopropanecarboxylate, a valuable building block in organic synthesis, utilizing a modified Simmons-Smith cyclopropanation reaction. The target molecule is synthesized from methyl 2-acetylpropenoate, an electron-deficient alkene. While the classic Simmons-Smith reaction using a zinc-copper couple is often sluggish with such substrates, the protocol described herein employs the Furukawa modification, which utilizes diethylzinc for enhanced reactivity.[2] Furthermore, to address the inherent low reactivity of electron-deficient alkenes towards the electrophilic zinc carbenoid, this protocol incorporates a nickel catalyst to accelerate the reaction, ensuring a more efficient and higher-yielding synthesis.[3]

Reaction Mechanism: A Concerted and Stereospecific Pathway

The Simmons-Smith reaction proceeds through the formation of an organozinc carbenoid, which then transfers a methylene group to the alkene in a concerted, stereospecific manner.[4] The key steps are:

  • Formation of the Zinc Carbenoid: In the Furukawa modification, diethylzinc reacts with diiodomethane to form the active carbenoid species, iodomethylzinc iodide (ICH₂ZnI), along with ethyl iodide as a byproduct.[2]

  • Cyclopropanation: The zinc carbenoid then reacts with the alkene via a "butterfly" transition state.[1] This concerted mechanism involves the simultaneous formation of two new carbon-carbon bonds, ensuring that the stereochemistry of the starting alkene is retained in the cyclopropane product.[4]

Caption: Mechanism of the Furukawa-modified Simmons-Smith reaction.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Methyl 2-acetylpropenoate≥98%Commercially AvailableStarting material.
Diethylzinc (1.0 M in hexanes)Reagent GradeCommercially AvailableHighly pyrophoric. Handle under inert atmosphere.
Diiodomethane99%, stabilizedCommercially AvailableLight-sensitive. Store in a dark bottle.
Nickel(II) chloride (anhydrous)98%Commercially AvailableHygroscopic. Store in a desiccator.
Dichloromethane (DCM), anhydrous≥99.8%Commercially AvailableUse dry solvent from a solvent purification system or freshly distilled.
Saturated aqueous ammonium chloride (NH₄Cl)ACS GradeIn-house preparationFor quenching the reaction.
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS GradeIn-house preparationFor workup.
Brine (saturated aqueous NaCl)ACS GradeIn-house preparationFor workup.
Anhydrous magnesium sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying the organic phase.
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl acetateHPLC GradeCommercially AvailableFor column chromatography.
HexanesHPLC GradeCommercially AvailableFor column chromatography.
Standard laboratory glassware--Oven-dried before use.
Magnetic stirrer and stir bars---
Inert atmosphere setup (Schlenk line or glovebox)--Required for handling diethylzinc.
Syringes and needles--For transfer of air-sensitive reagents.

Experimental Protocol

This protocol is adapted from general procedures for the nickel-catalyzed Simmons-Smith cyclopropanation of electron-deficient alkenes.[3]

1. Reaction Setup:

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous nickel(II) chloride (0.1 mmol, 10 mol%) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous dichloromethane (20 mL) to the flask.

  • Add methyl 2-acetylpropenoate (1.0 mmol, 1.0 eq) to the flask.

  • Cool the flask to 0 °C in an ice-water bath.

2. Reagent Addition:

  • While stirring at 0 °C, slowly add diethylzinc (1.0 M solution in hexanes, 2.0 mmol, 2.0 eq) to the flask via syringe.

  • In a separate flame-dried vial, prepare a solution of diiodomethane (2.0 mmol, 2.0 eq) in anhydrous dichloromethane (5 mL).

  • Add the diiodomethane solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

3. Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

4. Workup and Purification:

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (20 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Experimental Workflow Start Start Setup Reaction Setup: - Add NiCl₂, DCM, and substrate - Cool to 0 °C Start->Setup Reagent_Addition Reagent Addition: - Add Et₂Zn - Add CH₂I₂ solution dropwise Setup->Reagent_Addition Reaction Reaction: - Warm to RT - Stir for 12-24h Reagent_Addition->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Quench Quench with sat. NH₄Cl Monitoring->Quench Reaction Complete Workup Workup: - Add sat. NaHCO₃ - Extract with DCM - Wash with brine - Dry over MgSO₄ Quench->Workup Purification Purification: - Concentrate - Flash column chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Results and Discussion

The expected product is this compound. The yield of the reaction is expected to be in the moderate to good range, as reported for similar nickel-catalyzed cyclopropanations of electron-deficient alkenes.[3] The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Reaction Parameters and Their Impact

ParameterRecommended ValueRationale
Catalyst Loading 10 mol% NiCl₂A catalytic amount is sufficient to accelerate the reaction. Higher loading may not significantly improve the yield and increases cost.[3]
Equivalents of Et₂Zn 2.0 eqAn excess is required to drive the reaction to completion and form the active carbenoid.
Equivalents of CH₂I₂ 2.0 eqStoichiometric with respect to diethylzinc for efficient carbenoid formation.
Temperature 0 °C to room temperatureInitial cooling is necessary to control the exothermic reaction upon addition of reagents. The reaction then proceeds at room temperature.
Solvent Anhydrous DichloromethaneA non-coordinating solvent is preferred as basic solvents can decrease the reaction rate.[1]

Challenges and Considerations

  • Reagent Sensitivity: Diethylzinc is highly pyrophoric and must be handled with extreme care under an inert atmosphere. Diiodomethane is light-sensitive.

  • Substrate Reactivity: As an electron-deficient alkene, methyl 2-acetylpropenoate is inherently less reactive in Simmons-Smith cyclopropanation. The use of the Furukawa modification and a nickel catalyst is crucial for a successful reaction.[3]

  • Purification: The product may have a similar polarity to some byproducts, requiring careful optimization of the mobile phase for column chromatography to achieve high purity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive diethylzinc or diiodomethane.- Insufficient catalyst activity.- Presence of moisture in the reaction.- Use fresh, high-quality reagents.- Ensure the nickel catalyst is anhydrous.- Use rigorously dried glassware and anhydrous solvent.
Formation of multiple byproducts - Reaction temperature too high.- Prolonged reaction time.- Maintain the initial cooling at 0 °C during reagent addition.- Monitor the reaction closely and quench once the starting material is consumed.
Difficulty in purification - Co-elution of product with byproducts.- Optimize the eluent system for column chromatography (e.g., use a gradient elution).- Consider alternative purification methods like preparative TLC or HPLC if necessary.

References

  • An inexpensive nickel catalyst enables cyclopropanation of electron-deficient olefins under a modified Furukawa's procedure in moderate to good yields. Chem. Commun., 2015, 51, 13856-13859. [Link]
  • Furukawa, J., Kawabata, N., & Nishimura, J. (1966). A novel route to cyclopropanes from olefins. Tetrahedron Letters, 7(28), 3353-3354. [Link]
  • Yadav, J. S., & Singh, A. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(19), 6543. [Link]
  • Simmons, H. E., & Smith, R. D. (1958). A NEW, STEREOSPECIFIC SYNTHESIS OF CYCLOPROPANES. Journal of the American Chemical Society, 80(19), 5323-5324. [Link]
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415. [Link]
  • Simmons–Smith reaction. In Wikipedia.
  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]

Sources

purification of Methyl 1-acetylcyclopropanecarboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of Methyl 1-acetylcyclopropanecarboxylate by Column Chromatography

Abstract

This compound is a valuable synthetic intermediate in pharmaceutical and chemical research. Synthesized products are often accompanied by impurities such as starting materials, by-products, and decomposition products, necessitating a robust purification strategy. This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography. We will cover the principles of the separation, optimization of the mobile phase using Thin-Layer Chromatography (TLC), the step-by-step column chromatography procedure, and methods for analyzing the resulting fractions.

Principle of Separation: Normal-Phase Chromatography

Column chromatography is a cornerstone technique for the purification of organic compounds.[1] This protocol employs normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase (eluent).[2][3] The fundamental principle relies on the differential partitioning of the components of a mixture between these two phases.

  • Stationary Phase: Silica gel is a porous, high-surface-area form of silicon dioxide (SiO₂) with surface silanol (Si-OH) groups. These groups are polar and can form hydrogen bonds and dipole-dipole interactions with molecules in the mixture.

  • Mobile Phase: A liquid eluent, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), flows through the column.[4]

  • Separation Mechanism: The crude sample is loaded at the top of the column. As the mobile phase flows through, compounds in the mixture are in a continuous equilibrium between being adsorbed to the stationary phase and dissolved in the mobile phase.[3]

    • Polar Compounds: Molecules with polar functional groups (like the ketone and ester in the target compound) interact strongly with the polar silica gel. They spend more time adsorbed to the stationary phase and thus travel down the column more slowly.[1]

    • Non-polar Compounds: Less polar impurities have a weaker affinity for the silica gel and a higher affinity for the mobile phase. They spend more time dissolved in the eluent and are carried down the column more quickly, eluting first.[1][3]

By carefully selecting the polarity of the mobile phase, a clean separation between the target compound and its impurities can be achieved.

Safety Precautions

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents.

  • This compound: This compound is a combustible liquid and is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

  • Solvents: Eluents such as hexanes and ethyl acetate are flammable liquids. Inhalation of vapors should be avoided.

Mandatory Personal Protective Equipment (PPE):

  • Chemical safety goggles

  • Lab coat

  • Chemically resistant gloves (e.g., nitrile)

All procedures should be performed inside a certified chemical fume hood to ensure adequate ventilation.[6][7]

Materials, Reagents, and Instrumentation

Reagents and Materials
  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (for sample loading, optional)

  • TLC plates (silica gel 60 F₂₅₄)

  • Potassium permanganate (for TLC stain) or p-anisaldehyde stain[8]

  • Cotton or glass wool

  • Sand (acid-washed)

Instrumentation and Apparatus
  • Glass chromatography column with stopcock

  • Separatory funnel or solvent reservoir

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Test tubes and rack for fraction collection

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Air or nitrogen line for flash chromatography (optional, but recommended)

Preliminary Analysis: TLC for Solvent System Optimization

The success of column chromatography is highly dependent on the choice of the mobile phase.[9] Thin-Layer Chromatography (TLC) is the primary tool used to identify an optimal solvent system that provides good separation. The goal is to find a solvent mixture where the target compound has an Rf value between 0.3 and 0.7.[2]

Protocol for TLC Analysis
  • Prepare Samples: Dissolve a small amount of the crude mixture in a few drops of ethyl acetate or dichloromethane.

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing a prepared solvent mixture (e.g., start with 20% ethyl acetate in hexanes). Ensure the chamber is saturated with solvent vapors.

  • Visualize: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by dipping the plate in a staining solution (e.g., potassium permanganate) followed by gentle heating.

  • Calculate Rf Values: The Retention Factor (Rf) is calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimize: Adjust the ratio of ethyl acetate to hexanes until the spot corresponding to this compound has an Rf of ~0.35, and it is well-separated from impurity spots. Increasing the proportion of ethyl acetate will increase the Rf values of all compounds.

Solvent System (EtOAc:Hexanes) Impurity 1 Rf Target Compound Rf Impurity 2 Rf Assessment
10:900.450.150.05Poor elution for target.
20:80 0.65 0.35 0.18 Good separation. Optimal for column.
30:700.800.550.40Compounds are running too high.

Detailed Protocol: Column Chromatography Purification

This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and amount of silica should be scaled accordingly for different quantities.

Diagram: Overall Purification Workflow

G cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis & Isolation TLC_Optimization 1. TLC Optimization (e.g., 20% EtOAc/Hex) Prepare_Column 2. Prepare Column (Slurry Pack with Silica) TLC_Optimization->Prepare_Column Load_Sample 3. Load Crude Sample Prepare_Column->Load_Sample Elute_Collect 4. Elute & Collect Fractions Load_Sample->Elute_Collect Analyze_Fractions 5. Analyze Fractions via TLC Elute_Collect->Analyze_Fractions Combine_Fractions 6. Combine Pure Fractions Analyze_Fractions->Combine_Fractions Evaporate_Solvent 7. Solvent Evaporation Combine_Fractions->Evaporate_Solvent Pure_Product Pure Product Evaporate_Solvent->Pure_Product

Caption: Workflow for the purification of this compound.

Step 1: Column Preparation (Wet Slurry Method)
  • Select Column: Choose a glass column of appropriate size (e.g., 40-50 mm diameter for 1-2 g of sample).

  • Plug Column: Place a small plug of cotton or glass wool at the bottom of the column, just above the stopcock, using a long glass rod. Add a thin layer (approx. 1 cm) of sand on top of the plug. This prevents silica from leaking out and provides a flat base.

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample). Add the chosen mobile phase (20% EtOAc/Hexanes) to the silica gel to form a free-flowing slurry. Stir gently to remove air bubbles.

  • Pack Column: With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the solvent drains, gently tap the side of the column to ensure the silica packs down into a uniform, stable bed without cracks or air bubbles.[10]

  • Equilibrate: Once all the silica has settled, add a final layer of sand (approx. 1 cm) on top to protect the silica bed during solvent addition.[11] Wash the column with 2-3 column volumes of the mobile phase, ensuring the solvent level never drops below the top layer of sand.

Step 2: Sample Preparation and Loading
  • Dissolve Sample: Dissolve the crude this compound in the minimum amount of the mobile phase. If solubility is low, use a slightly more polar solvent like dichloromethane, but keep the volume to an absolute minimum.

  • Load Sample: Drain the solvent in the column until the level is just at the top of the sand layer. Carefully add the dissolved sample solution dropwise onto the center of the sand using a pipette.

  • Adsorb Sample: Open the stopcock and drain the solvent until the sample solution has fully entered the silica bed. Quickly and carefully rinse the sides of the column with a tiny amount of mobile phase and drain again. This ensures the sample is loaded as a narrow, concentrated band.

Step 3: Elution and Fraction Collection
  • Add Eluent: Carefully fill the top of the column with the mobile phase. A separatory funnel can be used as a reservoir to maintain a constant head of solvent.

  • Begin Elution: Open the stopcock to begin the flow of the mobile phase through the column. For flash chromatography, apply gentle pressure using a regulated air or nitrogen line to achieve a flow rate of about 2 inches/minute.[11]

  • Collect Fractions: Begin collecting the eluent in numbered test tubes as soon as it starts to drip from the column. Collect fractions of equal volume (e.g., 10-15 mL per tube).

Diagram: Separation Principle on Silica Surface

G Molecular Separation on Silica Surface cluster_silica Stationary Phase (Silica Gel) Silica Si-O-Si-O-Si |    |    | OH   OH   OH MobilePhase Mobile Phase Flow (EtOAc/Hexanes) NonPolar Non-Polar Impurity NonPolar->MobilePhase High Affinity Target Target Compound (Moderately Polar) Target->Silica Stronger Interaction (H-Bonding)

Caption: Differential interaction of molecules with the polar stationary phase.

Step 4: Monitoring by TLC
  • Spot Fractions: Analyze the collected fractions by TLC. To save time, you can spot every second or third fraction initially. Spot multiple fractions on a single TLC plate, along with a reference spot of the original crude mixture.

  • Identify Product: Develop and visualize the TLC plate. The less polar impurities will appear in the earlier fractions. The fractions containing the pure target compound will show a single spot at the expected Rf value (0.35 in this example).

  • Group Fractions: Based on the TLC analysis, group the test tubes into three categories: those containing pure product, those containing mixed fractions, and those with impurities.

Step 5: Isolation of the Purified Product
  • Combine Fractions: Combine all fractions identified as containing the pure this compound into a single, pre-weighed round-bottomed flask.

  • Remove Solvent: Remove the solvents (ethyl acetate and hexanes) using a rotary evaporator. Be mindful of the compound's boiling point to avoid sample loss.

  • Determine Yield: Once the solvent is fully removed, weigh the flask to determine the mass of the purified product. Calculate the percentage yield and assess the purity by other analytical methods if required (e.g., NMR, GC-MS).

Troubleshooting

Problem Probable Cause(s) Solution(s)
Cracked/Channeling Silica Bed Column packed too quickly or allowed to run dry.Repack the column. Never let the solvent level drop below the top of the silica bed.
Poor Separation Incorrect mobile phase polarity; column overloaded with sample.Re-optimize the mobile phase using TLC. Use a larger column or less sample. Consider gradient elution (slowly increasing polarity).
Compound Won't Elute Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
All Compounds Elute Together Mobile phase is too polar; sample band was too diffuse.Decrease the polarity of the mobile phase. Ensure the sample is loaded in a minimal volume of solvent.
Tailing of Spots on TLC Sample is too concentrated; compound is acidic/basic.Dilute the sample for TLC. Add a trace amount of acid (acetic acid) or base (triethylamine) to the mobile phase to improve spot shape.[4]

Conclusion

This application note details a reliable and systematic approach for the purification of this compound using silica gel column chromatography. By first optimizing the separation conditions with TLC, one can efficiently isolate the target compound from common reaction impurities. This method is scalable and fundamental to obtaining high-purity materials essential for research and development in the chemical and pharmaceutical sciences.

References

  • PubMed. (n.d.). Chain separation of monounsaturated fatty acid methyl esters by argentation thin-layer chromatography.
  • PubChem. (n.d.). Methyl 1-acetylcyclopropane-1-carboxylate.
  • ResearchGate. (n.d.). TLC methyl ester synthesis TLC test used eluent n-hexane−diethyl....
  • ResearchGate. (n.d.). Simple TLC-Screening of Acylglycerol Levels in Biodiesel as an Alternative to GC Determination.
  • ResearchGate. (n.d.). TLC analysis of fatty acid methyl esters. Fatty acids were methylated....
  • Columbia University. (n.d.). Column chromatography.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - Methyl cyclopropanecarboxylate.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • University of Toronto. (n.d.). Column chromatography.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Methylcyclopropanecarboxylic acid.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

Sources

Application Notes and Protocols: Scale-Up Synthesis of Methyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-acetylcyclopropanecarboxylate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The presence of the strained cyclopropane ring imparts unique chemical properties that are leveraged in the development of novel molecular architectures.[1] The scale-up of its synthesis from laboratory to pilot or industrial scale presents several challenges, including reaction control, safety, and purification. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and protocols for the successful and safe scale-up of this compound synthesis.

Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound typically involves the formation of a cyclopropane ring. Several methods for cyclopropanation are known in organic chemistry, each with its own advantages and disadvantages for scale-up.[2] A common laboratory-scale approach involves the reaction of a suitable precursor with a cyclopropanating agent.

A plausible and scalable synthetic route starts from readily available materials and proceeds through a cyclopropanation reaction. One such method involves the reaction of methyl acetoacetate with a dihaloethane in the presence of a base.

Proposed Reaction Pathway

A well-established method for forming the cyclopropane ring is through an intramolecular cyclization of a γ-halo ketone. However, for the target molecule, a more direct approach is often desired for process efficiency. A practical synthetic route involves the reaction of methyl methacrylate with a suitable reagent to form the cyclopropane ring, followed by acetylation.

An alternative and often more efficient approach for scale-up is the use of a phase-transfer catalyzed cyclopropanation.[3][4] This method utilizes a phase-transfer catalyst to facilitate the reaction between an aqueous inorganic phase and an organic phase containing the substrate, which can simplify workup procedures and improve reaction efficiency.

A generalized reaction scheme is presented below:

Reactants → Intermediate → this compound

The specific choice of reactants and catalysts will be detailed in the protocol section.

Key Considerations for Scale-Up

Scaling up a chemical synthesis requires careful consideration of several factors that may not be prominent at the laboratory scale.

Reaction Kinetics and Thermodynamics
  • Exothermicity: Cyclopropanation reactions can be highly exothermic.[5] On a large scale, the heat generated can lead to a rapid increase in temperature and pressure, posing a significant safety risk. It is crucial to have a robust cooling system and to control the rate of addition of reagents.

  • Mixing: Efficient mixing is critical to ensure uniform reaction conditions and to prevent localized "hot spots." The choice of reactor and stirrer design is paramount for successful scale-up.

  • Reaction Time: Reaction times may need to be adjusted during scale-up to ensure complete conversion and to minimize the formation of byproducts. In-process controls (IPCs) are essential to monitor reaction progress.

Reagent Selection and Handling
  • Cost and Availability: The cost and availability of starting materials and reagents are major factors in the economic viability of a large-scale synthesis.

  • Safety and Toxicity: The hazards associated with all chemicals must be thoroughly understood. For example, some cyclopropanating agents like diazomethane are highly toxic and explosive, making them unsuitable for large-scale production.[6] Safer alternatives should always be considered. This compound itself is a combustible liquid and causes skin and eye irritation.[7]

  • Solvent Selection: The choice of solvent should be based on reaction performance, safety (flammability), environmental impact, and ease of removal and recovery.

Process Safety

A thorough hazard and operability (HAZOP) study should be conducted before any scale-up operation. Key safety considerations include:

  • Thermal Stability of Reactants and Products: Understanding the decomposition temperatures of all components is crucial to prevent runaway reactions.

  • Pressure Management: The reactor must be equipped with appropriate pressure relief systems.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and flame-retardant lab coats, must be worn at all times.[8][9]

Work-up and Purification
  • Quenching: The reaction must be safely quenched to deactivate any unreacted reagents.

  • Extraction and Phase Separation: On a large scale, extractions can be time-consuming and may lead to the formation of emulsions.[10] The choice of extraction solvent and equipment is important.

  • Distillation: Purification by distillation is a common method for this compound. The distillation conditions (pressure, temperature) must be carefully optimized to avoid product decomposition.

Detailed Experimental Protocol (Illustrative Example)

This protocol describes a scalable synthesis of this compound via a phase-transfer catalyzed cyclopropanation reaction.

Materials and Equipment
Reagent CAS Number Molecular Weight Quantity (molar)
Methyl acetoacetate105-45-3116.12 g/mol 1.0 eq
1,2-Dibromoethane106-93-4187.86 g/mol 1.2 eq
Sodium Hydroxide1310-73-240.00 g/mol 3.0 eq
Tetrabutylammonium bromide (TBAB)1643-19-2322.37 g/mol 0.05 eq
Toluene108-88-392.14 g/mol As solvent
Diethyl ether60-29-774.12 g/mol For extraction
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol For drying

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and addition funnel.

  • Heating/cooling circulator.

  • Separatory funnel (large scale).

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Reagents: - Methyl acetoacetate in Toluene - Aqueous NaOH solution charge_reactor Charge Reactor: - Methyl acetoacetate solution - TBAB prep_reagents->charge_reactor add_reagents Controlled Addition: - 1,2-Dibromoethane - Aqueous NaOH charge_reactor->add_reagents maintain_temp Maintain Temperature: 25-30 °C add_reagents->maintain_temp monitor_ipc Monitor Reaction (IPC): - GC analysis maintain_temp->monitor_ipc quench Quench Reaction: - Add water monitor_ipc->quench phase_sep Phase Separation quench->phase_sep extract Extract Aqueous Layer: - Diethyl ether phase_sep->extract combine_organic Combine Organic Layers extract->combine_organic dry Dry with MgSO4 combine_organic->dry filter_conc Filter and Concentrate dry->filter_conc distill Vacuum Distillation filter_conc->distill collect_product Collect Pure Product distill->collect_product

Sources

Troubleshooting & Optimization

optimizing reaction conditions for Methyl 1-acetylcyclopropanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-acetylcyclopropanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and optimized synthesis.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. Its strained cyclopropane ring and keto-ester functionality offer unique reactivity. This guide provides a comprehensive resource for the reliable synthesis of this compound, focusing on a robust two-step process: the phase-transfer catalyzed cyclopropanation to form 1-acetylcyclopropanecarboxylic acid, followed by its esterification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Part 1: Synthesis of 1-acetylcyclopropanecarboxylic acid via Phase-Transfer Catalysis

Q1: My yield of 1-acetylcyclopropanecarboxylic acid is significantly lower than the reported 69%. What are the likely causes?

A1: Low yields in this phase-transfer catalyzed cyclopropanation can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inefficient Stirring: Phase-transfer catalysis relies on the efficient mixing of the aqueous and organic phases. If stirring is inadequate, the reaction rate will be severely limited.

    • Solution: Use a mechanical stirrer and ensure vigorous agitation to create a fine emulsion. A magnetic stir bar may not be sufficient for larger scale reactions.

  • Purity of Reagents: The quality of your starting materials is crucial.

    • Ethyl Acetoacetate: Ensure it is freshly distilled to remove any acetic acid or water, which can interfere with the reaction.

    • 1,2-Dibromoethane: Use a high-purity grade. Impurities can lead to side reactions.

    • Phase-Transfer Catalyst: The activity of the catalyst (e.g., benzyltriethylammonium chloride) can degrade over time. Use a fresh, reputable source.

  • Reaction Temperature: While the reaction is typically run at room temperature, significant exothermic reactions can occur upon addition of the reactants.

    • Solution: Control the initial temperature by using an ice bath during the addition of the ethyl acetoacetate and 1,2-dibromoethane mixture. Allowing the temperature to rise uncontrollably can lead to side reactions and decomposition.

  • Hydrolysis of the Ester: Premature hydrolysis of the ethyl acetoacetate or the product under the strongly basic conditions can occur.

    • Solution: While some hydrolysis is inherent to the one-pot saponification, prolonged reaction times at elevated temperatures should be avoided.

Q2: I'm observing a significant amount of a viscous, polymeric material during the workup. What is this and how can I avoid it?

A2: The formation of polymeric material is a known issue in reactions involving strong bases and alkylating agents. This is likely due to self-condensation of ethyl acetoacetate or polymerization of side-products.

  • Causality: High local concentrations of base and/or elevated temperatures can promote these side reactions.

  • Prevention:

    • Ensure slow, controlled addition of the organic reactants to the vigorously stirred aqueous base.

    • Maintain a controlled temperature throughout the reaction.

    • Avoid overly concentrated solutions.

Q3: The acidification step of the reaction mixture is very exothermic and difficult to control. Are there any tips for this?

A3: Yes, the neutralization of the large amount of sodium hydroxide is highly exothermic.

  • Best Practice: Perform the acidification in a large flask with efficient stirring and external cooling (ice-water or ice-salt bath). Add the concentrated hydrochloric acid slowly and portion-wise, monitoring the internal temperature. It is crucial to ensure the pH reaches ~1 to fully protonate the carboxylate.

Part 2: Esterification of 1-acetylcyclopropanecarboxylic acid

Q4: My Fischer esterification of 1-acetylcyclopropanecarboxylic acid is not going to completion. How can I improve the conversion?

A4: Fischer esterification is an equilibrium-controlled reaction.[1] To drive the reaction towards the product (the methyl ester), you need to apply Le Châtelier's principle.

  • Use a Large Excess of Methanol: The most common and effective method is to use methanol as the solvent, which provides a large molar excess of one of the reactants.[2]

  • Remove Water: Water is a byproduct of the reaction, and its presence will favor the reverse reaction (hydrolysis of the ester).[3]

    • Azeotropic Removal: For higher boiling alcohols, a Dean-Stark apparatus can be used with a solvent like toluene to remove water azeotropically.[2] For methanol, this is less practical due to its low boiling point.

    • Drying Agents: The inclusion of a dehydrating agent like molecular sieves in the reaction mixture can be effective.

  • Catalyst Choice and Concentration:

    • Common Catalysts: Concentrated sulfuric acid or p-toluenesulfonic acid are standard and effective catalysts.[1]

    • Catalyst Amount: A catalytic amount is sufficient. Overloading the reaction with acid can sometimes lead to side reactions, such as dehydration or decomposition, especially at higher temperatures.

Q5: I am concerned about the acidic conditions of the Fischer esterification causing side reactions with the acetyl group. Are there alternative, milder esterification methods?

A5: This is a valid concern, although the acetyl group is generally stable under standard Fischer esterification conditions. If you observe side products or are working with a particularly sensitive substrate, consider these milder alternatives:

  • DCC/DMAP Coupling (Steglich Esterification): This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is performed at or below room temperature and is highly efficient for forming esters, even from sterically hindered alcohols.[4]

  • Alkylation with Methyl Iodide: The carboxylate salt of 1-acetylcyclopropanecarboxylic acid (formed by reaction with a base like potassium carbonate) can be reacted with methyl iodide to form the methyl ester. This avoids acidic conditions entirely.[5]

  • TMS-Diazomethane: Trimethylsilyldiazomethane is a reagent that reacts rapidly and cleanly with carboxylic acids to form methyl esters in the presence of methanol. This method is very mild but requires careful handling due to the toxicity of diazomethane reagents.[5]

Q6: How should I purify the final product, this compound?

A6: The primary method for purifying the final ester is vacuum distillation .

  • Rationale: The product has a moderate boiling point, and distillation under reduced pressure will prevent thermal decomposition.

  • Procedure:

    • After the workup, ensure the crude product is thoroughly dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

    • Perform a fractional distillation under vacuum. The exact boiling point will depend on the pressure.

  • Characterization: The purity of the fractions should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the product and any potential impurities.[6][7]

Experimental Protocols

Protocol 1: Synthesis of 1-acetylcyclopropanecarboxylic acid

This protocol is adapted from the procedure published in Organic Syntheses.[8]

Materials:

  • Ethyl acetoacetate

  • 1,2-Dibromoethane

  • Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, prepare a solution of sodium hydroxide (e.g., 50% aqueous solution).

  • Add the phase-transfer catalyst to the stirred NaOH solution.

  • Prepare a mixture of ethyl acetoacetate and 1,2-dibromoethane (typically in a 1:1.5 molar ratio).

  • Add the organic mixture dropwise to the vigorously stirred aqueous solution over a period of 1-2 hours. Maintain the temperature between 25-30 °C using a water bath.

  • After the addition is complete, continue stirring vigorously for an additional 3-4 hours at room temperature.

  • Cool the reaction mixture in an ice bath and slowly acidify with concentrated HCl until the pH is ~1. Ensure efficient cooling and stirring during this step.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 1-acetylcyclopropanecarboxylic acid. The expected yield is approximately 69%.

Protocol 2: Synthesis of this compound via Fischer Esterification

Materials:

  • 1-acetylcyclopropanecarboxylic acid (from Protocol 1)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the crude 1-acetylcyclopropanecarboxylic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Data Presentation

Reaction Step Product Key Reagents Typical Yield Purification Method
Cyclopropanation1-acetylcyclopropanecarboxylic acidEthyl acetoacetate, 1,2-Dibromoethane, NaOH, PTC~69%Acid-base extraction
EsterificationThis compound1-acetylcyclopropanecarboxylic acid, Methanol, H₂SO₄>90% (can be optimized)Vacuum Distillation

Visualizations

Reaction Workflow

SynthesisWorkflow A Ethyl Acetoacetate + 1,2-Dibromoethane B Phase-Transfer Catalysis (NaOH, PTC) A->B Reactants C 1-acetylcyclopropanecarboxylic acid B->C Cyclopropanation D Fischer Esterification (Methanol, H+) C->D Intermediate E This compound D->E Esterification F Purification (Vacuum Distillation) E->F Crude Product G Final Product F->G Purified Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Cyclopropanation

TroubleshootingCyclopropanation Start Low Yield of 1-acetylcyclopropanecarboxylic acid Stirring Check Stirring Efficiency Start->Stirring Reagents Verify Reagent Purity Stirring->Reagents Adequate Sol_Stirring Use Mechanical Stirrer, Ensure Vigorous Agitation Stirring->Sol_Stirring Inadequate Temp Monitor Reaction Temperature Reagents->Temp High Purity Sol_Reagents Distill Ethyl Acetoacetate, Use High-Purity Reagents Reagents->Sol_Reagents Questionable Sol_Temp Use Ice Bath During Addition, Maintain 25-30°C Temp->Sol_Temp Uncontrolled

Caption: Troubleshooting flowchart for low yield in the cyclopropanation step.

References

  • Master Organic Chemistry. (2023).
  • Organic Syntheses. (1944). Cyclopropanecarboxylic acid. Coll. Vol. 24, p.36 (1944); Vol. 3, p.221 (1955). [Link]
  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
  • PubChem.
  • Wikipedia.
  • OperaChem. (2024).
  • BYJU'S.
  • Organic Chemistry Portal.
  • Organic Chemistry Portal.
  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. [Link]
  • International Journal of Research in Ayurveda and Pharmacy. (2018).
  • Park, H. G., et al. (2004). Enantioselective alkylation of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. The Journal of organic chemistry, 69(20), 6897–6899. [Link]
  • Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Google Patents. WO2013105688A1 - Method for preparing 1-(1'-(carboxymethyl)cyclopropane methyl disulfonyl methyl)
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterific
  • Lebel, H., et al. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(7), 2027-2046. [Link]
  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. Coll. Vol. 6, p.374 (1988); Vol. 56, p.32 (1977). [Link]
  • Organic Syntheses. cyclopropanecarboxaldehyde. Coll. Vol. 6, p.371 (1988); Vol. 59, p.42 (1979). [Link]
  • ResearchGate. (2019).
  • Organic Chemistry Portal.
  • Organic & Biomolecular Chemistry. (2014).
  • ResearchGate. (2011).
  • MDPI. (2022). H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. [Link]
  • European Patent Office. (1993). EP 0535825 A2 - Process for the purification of carboxylic acids and/or their anhydrides. [Link]
  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2021). Journal of Physics: Conference Series, 1879(3), 032103. [Link]
  • VectorBuilder.

Sources

Technical Support Center: Troubleshooting Low Yield in Methyl 1-acetylcyclopropanecarboxylate Preparation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 1-acetylcyclopropanecarboxylate. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during its preparation, helping you optimize your reaction conditions and improve yields.

Troubleshooting Guide: Enhancing Your Yield

Low yields in the synthesis of this compound can be attributed to a variety of factors, from reagent quality to reaction conditions. This section provides a systematic approach to identifying and resolving these issues.

Question: My yield of this compound is consistently below 50%. What are the most likely causes and how can I address them?

Answer: Consistently low yields often point to underlying issues in one or more of the key stages of the synthesis: the cyclopropanation reaction itself, side reactions, or product loss during workup and purification. Let's break down the potential culprits and their solutions.

Inefficient Cyclopropanation

The core of this synthesis is the formation of the cyclopropane ring. Inefficiency at this stage is a primary reason for low yields.

  • Suboptimal Reaction Conditions: The reaction is sensitive to temperature and reaction time. Elevated temperatures can promote side reactions such as polymerization and elimination.[1]

    • Solution: Carefully control the reaction temperature. For many cyclopropanation reactions, maintaining a specific temperature range is crucial for success.[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid unnecessary heating that could lead to product decomposition.

  • Catalyst Inactivity or Insufficient Loading: The choice and handling of the catalyst are critical. Many catalysts used in cyclopropanation are sensitive to air and moisture.[2]

    • Solution:

      • Catalyst Source and Handling: Ensure your catalyst is from a reputable supplier and handled under an inert atmosphere (e.g., nitrogen or argon) if it is air-sensitive.[2]

      • Catalyst Loading: A low catalyst loading can result in incomplete conversion. Systematically increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to find the optimal concentration for your specific substrate and conditions.[2]

  • Poor Quality of Reagents: The purity of your starting materials, such as the alkene and the diazo compound or dihalomethane, is paramount. Impurities can inhibit the catalyst or participate in side reactions.

    • Solution: Use freshly purified reagents. Ensure solvents are anhydrous, as water can deactivate many catalysts and reagents used in these reactions.

Competing Side Reactions

The formation of byproducts can significantly reduce the yield of the desired product.

  • Dimerization of the Carbene Source: In reactions involving diazo compounds, the carbene intermediate can dimerize if its addition to the alkene is slow.

    • Solution: Add the diazo compound slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the carbene at any given time, favoring the cyclopropanation reaction over dimerization.[2]

  • Insertion Reactions: Carbenes can also insert into C-H or other bonds, leading to a complex mixture of products.

    • Solution: The choice of catalyst can influence the chemoselectivity of the reaction. Rhodium(II) catalysts are often effective in promoting cyclopropanation over insertion reactions.[3]

Product Loss During Workup and Purification

Even with a successful reaction, a significant portion of the product can be lost during the isolation and purification steps.

  • Emulsion Formation During Extraction: The product, being an ester, can contribute to the formation of stable emulsions during aqueous workup, making phase separation difficult and leading to product loss.

    • Solution: To break emulsions, add a small amount of brine (saturated NaCl solution) or a different organic solvent. Avoid vigorous shaking and instead, gently invert the separatory funnel multiple times.

  • Decomposition on Silica Gel: this compound, containing both a ketone and an ester functional group, may be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.

    • Solution:

      • Neutralized Silica: Use silica gel that has been neutralized with a base, such as triethylamine, before packing the column.

      • Alternative Purification: Consider other purification methods like vacuum distillation, which can be gentler on the product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the rhodium-catalyzed reaction of a suitable alkene with a diazoacetoacetate. This method is often preferred due to its high efficiency and stereoselectivity.[3] Alternative routes might involve a Simmons-Smith cyclopropanation of an appropriate α,β-unsaturated ester.[1]

Q2: Are there any specific safety precautions I should take during this synthesis?

Yes. Diazo compounds are potentially explosive and should be handled with extreme care in a well-ventilated fume hood.[2] Additionally, many of the reagents and solvents used are flammable and/or toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound itself is a combustible liquid and can cause skin and eye irritation.[4]

Q3: How can I confirm the identity and purity of my final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure of this compound. Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Rhodium(II)-Catalyzed Cyclopropanation

This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagents.

Materials:

  • Methyl methacrylate (or other suitable alkene precursor)

  • Methyl 2-diazo-3-oxobutanoate

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the alkene (1.0 eq) and a catalytic amount of Rh₂(OAc)₄ (e.g., 0.5-1 mol%) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Addition of Diazo Compound: Dissolve methyl 2-diazo-3-oxobutanoate (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the diazo compound solution dropwise to the stirring reaction mixture over a period of 1-2 hours. The reaction is often exothermic, and a color change may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The disappearance of the starting materials will indicate the completion of the reaction.

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Parameter Recommendation Rationale
Reaction Temperature 25-40 °CTo balance reaction rate and minimize side reactions.
Solvent Anhydrous DichloromethaneGood solubility for reactants and catalyst.
Catalyst Loading 0.5 - 1 mol%To ensure efficient conversion without excessive cost.
Purity of Reagents >98%To minimize side reactions and catalyst inhibition.

Visualizing the Process

To better understand the workflow and potential pitfalls, the following diagrams illustrate the key steps and troubleshooting logic.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Cyclopropanation cluster_workup Workup & Purification reagents Combine Alkene & Catalyst in Anhydrous DCM diazo_prep Prepare Diazo Compound Solution addition Slow Dropwise Addition of Diazo Compound diazo_prep->addition stirring Stir at Controlled Temperature addition->stirring monitoring Monitor by TLC/GC stirring->monitoring quench Quench with NaHCO3 monitoring->quench extract Extract with DCM quench->extract dry Dry with Na2SO4 extract->dry purify Purify by Column Chromatography dry->purify

Caption: A streamlined experimental workflow for the synthesis of this compound.

troubleshooting_flow node_sol node_sol start Low Yield? check_reaction Incomplete Reaction? start->check_reaction check_byproducts Significant Byproducts? check_reaction->check_byproducts No sol_conditions Optimize Temperature & Time check_reaction->sol_conditions Yes sol_catalyst Check Catalyst Activity/Loading check_reaction->sol_catalyst Yes sol_reagents Purify Reagents check_reaction->sol_reagents Yes check_workup Loss During Workup? check_byproducts->check_workup No sol_addition Slow Diazo Addition check_byproducts->sol_addition Yes sol_purification Use Neutralized Silica / Distillation check_workup->sol_purification Yes

Sources

purification challenges of Methyl 1-acetylcyclopropanecarboxylate from byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of Methyl 1-acetylcyclopropanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and answers to frequently asked questions regarding the purification of this valuable synthetic intermediate. As a molecule featuring a strained cyclopropane ring and two reactive carbonyl functionalities, its purification presents unique challenges that require a nuanced approach.

Understanding the Challenge: Potential Byproducts

The purification strategy for this compound is intrinsically linked to the synthetic route employed. Byproducts can range from unreacted starting materials to isomers and products of side reactions. Cyclopropanation reactions, which are central to forming the core structure, often utilize highly reactive intermediates like carbenes or carbenoids.[1][2]

Common Byproducts May Include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like methyl methacrylate or reagents used for cyclopropanation such as diiodomethane.

  • Carbene/Carbenoid Side-Products: Free carbenes are notoriously reactive and can undergo undesired side reactions, such as inserting into C-H bonds of other molecules, leading to isomeric impurities that can be difficult to separate.[3]

  • Solvent and Reagent-Related Impurities: Reagents like zinc-copper couple used in the Simmons-Smith reaction can leave behind inorganic salts (e.g., zinc iodide) that must be removed during aqueous workup.[4]

  • Products of Ring-Opening or Rearrangement: The high ring strain of cyclopropanes (approximately 27 kcal/mol) makes them susceptible to cleavage under harsh conditions (e.g., strong acid or heat), potentially leading to linear or rearranged byproducts.[3]

  • Hydrolysis/Decarboxylation Products: As a β-keto ester, the target molecule can be sensitive to hydrolysis back to the carboxylic acid, which may subsequently decarboxylate upon heating.[5]

Purification Strategy Workflow

Choosing the correct purification strategy is critical. The following workflow provides a logical decision-making process for isolating this compound from a crude reaction mixture.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup (e.g., H2O, brine, NaHCO3 wash) crude->workup extraction Solvent Extraction & Drying (e.g., EtOAc, MgSO4) workup->extraction concentrate Concentrate Crude Product extraction->concentrate analysis Initial Purity Analysis (TLC, GC-MS, 1H NMR) concentrate->analysis distillation Vacuum Distillation analysis->distillation Impurities have significantly different boiling points chromatography Flash Column Chromatography analysis->chromatography Impurities have similar boiling points or are non-volatile purity_check Final Purity Confirmation (NMR, GC-MS, HPLC) distillation->purity_check chromatography->purity_check final_product Pure this compound purity_check->final_product Purity ≥ 95%

Caption: A general workflow for the purification of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My TLC analysis shows multiple spots very close to my product spot. How can I improve the separation?

A1: This indicates that your crude mixture contains byproducts with polarities very similar to your target compound, a common challenge with isomeric impurities.

  • Potential Cause: The impurities are likely isomers or homologs formed from side reactions during synthesis. Standard solvent systems (e.g., ethyl acetate/hexanes) may not have sufficient resolving power.

  • Suggested Solutions:

    • Optimize the Mobile Phase: Systematically screen different solvent systems. Try incorporating a more polar solvent like methanol in small amounts or a less polar solvent like dichloromethane or toluene to alter the selectivity of the separation.

    • Change the Stationary Phase: Standard silica gel is acidic and can sometimes cause streaking or decomposition of sensitive compounds.[6] Consider using neutral alumina or deactivated silica gel. You can prepare deactivated silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).

    • Consider an Alternative Technique: If chromatographic separation is intractable, vacuum distillation may be effective if the impurities have different boiling points. This is often the preferred method for larger-scale purifications.

Q2: During vacuum distillation, my product seems to be decomposing, leading to a low yield.

A2: Thermal decomposition is a significant risk, especially for compounds with multiple functional groups and ring strain.

  • Potential Cause: The distillation pot temperature is too high, or the residence time at high temperature is too long. The presence of acidic or basic impurities can catalyze decomposition.

  • Suggested Solutions:

    • Improve the Vacuum: A lower pressure will decrease the boiling point of your compound, allowing for distillation at a lower temperature. Ensure all joints in your distillation apparatus are well-sealed.

    • Use a Short-Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures and decreasing the likelihood of decomposition.

    • Pre-treat the Crude Material: Perform a thorough aqueous workup before distillation. Washing with a mild base like sodium bicarbonate solution can remove acidic impurities that might catalyze decomposition.

    • Keep the Pot Temperature Consistent: Use a heating mantle with a stirrer and a temperature controller to avoid hot spots and ensure even heating.

Q3: My final product looks pure by NMR, but GC-MS analysis shows a persistent, low-level impurity. What could it be?

A3: This is a common scenario where a byproduct is structurally very similar to the product or is present in an amount below the detection limit of routine NMR.

  • Potential Cause: The impurity could be a constitutional isomer, such as a product from a C-H insertion reaction, which might have a very similar NMR spectrum but a distinct mass or retention time in GC-MS.[3] Alternatively, it could be a high-boiling solvent (e.g., DMF, DMSO) that was not fully removed.

  • Suggested Solutions:

    • Re-purify with High-Resolution Chromatography: If the impurity was detected by GC, it is volatile enough for chromatography. Use a long column with a shallow solvent gradient to maximize separation. Preparative HPLC could also be an option for high-purity material.

    • Azeotropic Removal of Solvents: If a high-boiling solvent is suspected, it can sometimes be removed by adding a lower-boiling solvent (like toluene) and repeatedly concentrating the mixture on a rotary evaporator. The lower-boiling solvent forms an azeotrope with the impurity, facilitating its removal.

    • Consider Salt Formation: For ultimate purity, particularly for removing acidic or basic impurities, derivatization can be employed. While more complex, converting an acidic impurity into a salt can make it easily separable by extraction.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most effective purification method for this compound on a multi-gram scale?

A1: For multi-gram quantities, vacuum distillation is generally the most efficient and scalable method, provided the byproducts have sufficiently different boiling points. It avoids the use of large volumes of solvents and the cost associated with silica gel in column chromatography. However, this is contingent on the thermal stability of the compound under vacuum. A preliminary small-scale distillation is recommended to establish the conditions and confirm product stability.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is essential for unequivocally confirming purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any organic impurities. Integration of the ¹H NMR signals can provide a quantitative measure of purity against a known standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting volatile impurities. The mass spectrum helps in identifying the structure of any contaminants.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is highly sensitive and can be used to quantify purity, especially for non-volatile impurities that would not be detected by GC.

  • Elemental Analysis: For a final, definitive confirmation of elemental composition, elemental analysis provides the percentage of carbon, hydrogen, and oxygen, which can be compared to the theoretical values.

Q3: What are the key physical properties I should know for purification?

A3: Knowing the physical properties of your target compound and potential byproducts is key to designing a purification strategy. While the boiling point of this compound is not widely reported, we can compare it to similar structures to guide our approach.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Rationale for Comparison
This compound C₇H₁₀O₃142.15[8]Not availableTarget Compound
Methyl cyclopropanecarboxylateC₅H₈O₂100.12[9]119 °C / 1013 hPaCore structure without the acetyl group.
Methyl 1-methylcyclopropane-1-carboxylateC₆H₁₀O₂114.14[10]Not availableIsomeric structure, similar molecular weight.
Ethyl acetoacetateC₆H₁₀O₃130.14180-181 °CA well-known β-keto ester, provides a boiling point reference for this functional group.

Based on this data, the boiling point of the target compound is expected to be higher than methyl cyclopropanecarboxylate and likely in the range of other β-keto esters, making vacuum distillation a feasible option.

Detailed Protocol: Flash Column Chromatography

This protocol provides a step-by-step guide for purifying this compound using flash column chromatography, with special considerations for its chemical nature.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents (Hexanes, Ethyl Acetate, Triethylamine - all HPLC grade)

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • Solvent System Selection:

    • Using a TLC plate, spot your crude material.

    • Develop the plate in various ratios of ethyl acetate/hexanes (e.g., 10:90, 20:80, 30:70).

    • The ideal solvent system will give your product a Retention Factor (Rf) of approximately 0.25-0.35.

    • Expert Tip: Add 0.5% triethylamine to the chosen solvent system. This deactivates the acidic sites on the silica gel, preventing potential degradation of the strained cyclopropane ring.[6]

  • Column Packing:

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into the column carefully.

    • Gently tap the column to ensure even packing and allow the silica to settle.

    • Add another layer of sand on top of the silica bed. .

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of dichloromethane or your eluent.

    • Alternatively, for less soluble samples, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

    • Carefully add your sample to the top of the column.

  • Elution and Collection:

    • Carefully add the eluent to the column and apply gentle pressure (using a pump or bulb) to start the flow.

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light or with a potassium permanganate stain.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction.
  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase.
  • PubChem. (n.d.). Methyl 1-acetylcyclopropane-1-carboxylate.
  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes.
  • Wikipedia. (n.d.). Cyclopropanation.
  • Google Patents. (n.d.). US20110009663A1 - Process for purifying an a-keto ester.
  • Chemistry LibreTexts. (2019). 11.3.5 Cyclopropanation of Alkenes.
  • ACS Publications. (2024). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation.
  • PubChem. (n.d.). Methyl 1-methylcyclopropane-1-carboxylate.
  • Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
  • MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions.
  • Google Patents. (n.d.). PCT - Process for the preparation of leukotriene antagonists.
  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid.
  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester.
  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.

Sources

stability of Methyl 1-acetylcyclopropanecarboxylate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1-acetylcyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. Here, we will delve into the stability of this compound under both acidic and basic conditions, offering insights rooted in fundamental chemical principles and practical, field-proven advice.

Introduction: Understanding the Molecule

This compound is a unique molecule that combines several key functional groups: a methyl ester, a ketone, and a strained cyclopropane ring. This combination makes it a valuable intermediate in organic synthesis. However, these same features also present potential stability challenges under various experimental conditions. The strained three-membered ring, coupled with two electron-withdrawing groups (the acetyl and ester moieties), classifies it as a donor-acceptor cyclopropane, which can influence its reactivity. This guide will help you navigate these potential challenges to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic conditions?

Under acidic conditions, the primary point of vulnerability is the methyl ester, which can undergo acid-catalyzed hydrolysis to yield 1-acetylcyclopropanecarboxylic acid and methanol.[1][2] This reaction is reversible, and the equilibrium can be shifted by the amount of water present in the system.[1][2] While the cyclopropane ring is generally stable, harsh acidic conditions (e.g., strong Lewis acids) could potentially promote ring-opening, especially given its donor-acceptor nature.[3][4]

Q2: What happens to this compound in the presence of a base?

Basic conditions introduce several potential degradation pathways:

  • Saponification: The most common reaction is the base-catalyzed hydrolysis (saponification) of the methyl ester. This process is effectively irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.[5][6]

  • Retro-Claisen Condensation: As a β-keto ester, this compound can undergo a retro-Claisen condensation in the presence of a strong base, which would cleave the bond between the carbonyl carbon of the acetyl group and the cyclopropane ring.[7][8]

  • Ring Opening: In the presence of certain nucleophiles and strong bases, donor-acceptor cyclopropanes can undergo ring-opening reactions.[9][10]

Q3: Is the cyclopropane ring susceptible to opening during routine experimental work-ups?

For most standard aqueous work-ups involving mild acids or bases for neutralization, the cyclopropane ring is expected to remain intact. The ring strain does make it more reactive than a simple alkane, but ring-opening typically requires more forcing conditions, such as catalysis by a Lewis acid or reaction with specific nucleophiles under strongly basic conditions.[11][12]

Q4: Can this molecule undergo decarboxylation?

Decarboxylation is not a direct reaction of the ester. However, if the ester is first hydrolyzed to the corresponding β-keto acid (1-acetylcyclopropanecarboxylic acid), this product can readily undergo decarboxylation upon heating to yield acetylcyclopropane and carbon dioxide.[13][14][15]

Troubleshooting Guide

Issue 1: Unexpected Loss of Starting Material in Acidic Media

Symptom: You observe a significant decrease in the concentration of this compound after treatment with an acidic solution (e.g., during a deprotection step or an aqueous acidic work-up), with the appearance of a more polar spot on your TLC plate.

Probable Cause: Acid-catalyzed hydrolysis of the methyl ester to the more polar carboxylic acid.

Troubleshooting Steps:

  • Minimize Contact Time and Temperature: If possible, reduce the exposure time to the acidic medium and perform the step at a lower temperature to slow down the rate of hydrolysis.

  • Use Aprotic Conditions: If your reaction chemistry allows, consider using non-aqueous acidic conditions.

  • Analytical Verification: To confirm hydrolysis, analyze a sample of your reaction mixture by LC-MS. You should look for the mass of the corresponding carboxylic acid (1-acetylcyclopropanecarboxylic acid, M.W. = 128.13 g/mol ).

  • Alternative Acids: If using a strong mineral acid, consider switching to a weaker organic acid (e.g., acetic acid) or a buffered acidic solution to maintain a less aggressive pH.

Issue 2: Formation of Multiple Byproducts Under Basic Conditions

Symptom: After exposing this compound to a strong base (e.g., NaOH, KOH, or alkoxides), you observe multiple new spots on your TLC or peaks in your chromatogram, indicating a complex product mixture.

Probable Causes:

  • Saponification: Hydrolysis of the ester to the carboxylate salt.

  • Retro-Claisen Condensation: Cleavage of the acetyl group.

Troubleshooting Workflow:

G start Complex Mixture Observed Under Basic Conditions check_saponification Analyze for Carboxylate by LC-MS (m/z for acid = 127.04) start->check_saponification check_retro_claisen Analyze for Acetate and Methyl Cyclopropanecarboxylate start->check_retro_claisen confirm_saponification Saponification Confirmed check_saponification->confirm_saponification confirm_retro_claisen Retro-Claisen Confirmed check_retro_claisen->confirm_retro_claisen mitigate_saponification Use milder base (e.g., K2CO3) or non-aqueous conditions. Reduce reaction time/temperature. confirm_saponification->mitigate_saponification mitigate_retro_claisen Avoid strong, non-nucleophilic bases. Use a base like LiOH in THF/water for hydrolysis. confirm_retro_claisen->mitigate_retro_claisen

Caption: Troubleshooting workflow for degradation under basic conditions.

Recommendations:

  • Base Selection: For simple hydrolysis, use a milder base like lithium hydroxide in a THF/water mixture at room temperature.[6] Stronger, non-nucleophilic bases are more likely to promote the retro-Claisen reaction.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Stoichiometry: Use a stoichiometric amount of base rather than a large excess to minimize side reactions.[8]

Mechanistic Insights: Degradation Pathways

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This is a reversible equilibrium process.

G cluster_0 Acid-Catalyzed Ester Hydrolysis Ester This compound ProtonatedEster Protonated Ester (Activated) Ester->ProtonatedEster + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H2O - H+ TetrahedralIntermediate->ProtonatedEster - H2O + H+ CarboxylicAcid 1-Acetylcyclopropanecarboxylic Acid + Methanol TetrahedralIntermediate->CarboxylicAcid - MeOH CarboxylicAcid->TetrahedralIntermediate + MeOH

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Base-Promoted Degradation Pathways

In the presence of a strong base, two main competitive pathways exist. The outcome is highly dependent on the reaction conditions and the nature of the base used.

G cluster_saponification Pathway A: Saponification cluster_retro_claisen Pathway B: Retro-Claisen Start This compound + OH- Saponification_Intermediate Tetrahedral Intermediate Start->Saponification_Intermediate Nucleophilic Attack on Ester Carbonyl Retro_Claisen_Enolate Enolate Formation (α to both C=O) Start->Retro_Claisen_Enolate Deprotonation at Acetyl α-carbon (minor) Saponification_Product Carboxylate Salt + Methanol Saponification_Intermediate->Saponification_Product Elimination of MeO- & Deprotonation Retro_Claisen_Product Cyclopropane Carboxylate Enolate + Acetic Acid derivative Retro_Claisen_Enolate->Retro_Claisen_Product C-C Bond Cleavage

Sources

Technical Support Center: Preventing Byproduct Formation in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyclopropanation Reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. As experienced chemists know, the path to a clean, high-yielding cyclopropanation can be fraught with challenges. This resource aims to be your trusted partner in navigating these complexities, offering solutions grounded in mechanistic principles and field-proven experience.

I. Troubleshooting Guide: Transition-Metal Catalyzed Cyclopropanation with Diazo Compounds

Transition-metal catalyzed decomposition of diazo compounds is a powerful method for cyclopropane synthesis. However, the high reactivity of the metal-carbene intermediate can lead to several undesired side reactions. This section addresses the most common byproducts and provides strategies to mitigate their formation.

FAQ 1: My reaction is producing significant amounts of carbene dimer (e.g., dialkyl maleate or fumarate). How can I suppress this byproduct?

Answer: Carbene dimerization is a common side reaction, especially at high concentrations of the carbene intermediate. The key to minimizing this byproduct is to control the rate of carbene formation and its subsequent reaction with the alkene.

Root Causes and Solutions:

  • High Local Concentration of Diazo Compound: The most frequent cause of dimerization is a high local concentration of the diazo compound, leading to the carbene intermediate reacting with itself before it can be trapped by the alkene.

    • Solution: Employ slow addition of the diazo compound using a syringe pump. This maintains a low, steady-state concentration of the carbene, favoring the intermolecular reaction with the alkene.[1]

  • Low Alkene Reactivity: Electron-deficient or sterically hindered alkenes react more slowly with the electrophilic metal carbene, allowing more time for dimerization to occur.

    • Solution: If possible, increase the concentration of the alkene relative to the diazo compound. For particularly unreactive alkenes, consider switching to a more reactive carbene precursor or a different catalytic system.[1]

  • Catalyst Choice: The nature of the metal catalyst and its ligands can influence the rate of carbene formation and its reactivity.

    • Solution: While both copper and rhodium catalysts are common, rhodium catalysts, such as Rh₂(OAc)₄, are often more effective at minimizing dimerization due to their higher reactivity towards diazo compounds and subsequent rapid carbene transfer.

Experimental Protocol: Slow Addition of Diazo Compound

  • Prepare a solution of your diazo compound in a suitable solvent (e.g., dichloromethane).

  • Set up your reaction with the alkene, catalyst, and solvent under an inert atmosphere.

  • Using a syringe pump, add the diazo compound solution to the reaction mixture at a slow, controlled rate (e.g., 0.1-1.0 mL/hour, depending on the reaction scale and reactivity).

  • Monitor the reaction by TLC or GC-MS to ensure the diazo compound is being consumed and to track the formation of the desired product versus the dimer.

FAQ 2: I am observing significant C-H insertion byproducts. How can I improve the chemoselectivity for cyclopropanation?

Answer: The competition between cyclopropanation and C-H insertion is a well-known challenge, particularly with substrates possessing activated C-H bonds (e.g., allylic, benzylic, or adjacent to heteroatoms). The outcome is influenced by a combination of electronic and steric factors, as well as reaction conditions.

Key Factors Influencing Selectivity:

  • Catalyst System: The choice of metal and ligands is paramount in controlling this chemoselectivity.

    • Rhodium Catalysts: Dirhodium(II) carboxamidate catalysts are often more selective for C-H insertion, while dirhodium(II) carboxylates can favor cyclopropanation, although this is highly substrate-dependent.

    • Copper Catalysts: Copper catalysts with bis(oxazoline) ligands have shown good selectivity for cyclopropanation in certain systems.

  • Solvent Polarity: The polarity of the solvent can influence the transition state of the reaction, thereby affecting the selectivity.

    • Less Polar Solvents: Non-polar solvents like hexanes or dichloromethane often favor cyclopropanation.

    • Polar Solvents: More polar solvents can sometimes favor C-H insertion.

  • Temperature: Reaction temperature can also play a role in selectivity.

    • Lower Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can sometimes enhance selectivity for cyclopropanation, although it may also slow down the reaction rate.

Troubleshooting Workflow for C-H Insertion:

G start High C-H Insertion Byproduct catalyst Screen Different Catalysts (e.g., Rh₂(OAc)₄ vs. Cu(OTf)₂/BOX) start->catalyst solvent Vary Solvent Polarity (e.g., Hexane, DCM, Ether) catalyst->solvent If still suboptimal temp Lower Reaction Temperature (e.g., RT -> 0 °C -> -78 °C) solvent->temp If still suboptimal result Improved Cyclopropanation Selectivity temp->result

Caption: A decision-making workflow for troubleshooting C-H insertion byproducts.

II. Troubleshooting Guide: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, utilizing an organozinc carbenoid, is a classic and reliable method for cyclopropanation. However, issues with reagent activity and side reactions can arise.

FAQ 3: My Simmons-Smith reaction is sluggish, or I am recovering unreacted starting material. What are the likely causes?

Answer: The most common culprit for a sluggish or incomplete Simmons-Smith reaction is the activity of the zinc reagent.

Troubleshooting Checklist:

  • Zinc-Copper Couple Activity: The zinc-copper couple must be freshly prepared and highly active.[2][3]

    • Solution: Prepare the Zn-Cu couple immediately before use. Activation with hydrochloric acid followed by treatment with copper(II) sulfate is a standard and effective method.[2] Ultrasonication during the reaction can also enhance the activity of the zinc.[2]

  • Reagent Purity: Impurities in the diiodomethane or solvent can quench the reactive organozinc intermediate.

    • Solution: Use freshly distilled diiodomethane and anhydrous solvents. Ensure all glassware is thoroughly dried.[2][3]

  • Reaction Temperature: While the reaction is often run at room temperature or with gentle reflux, very low temperatures can slow the reaction down, especially with less reactive alkenes.

    • Solution: If the reaction is clean but slow, a modest increase in temperature may be beneficial. However, be cautious as higher temperatures can promote side reactions.[2]

  • Alkene Reactivity: Electron-deficient alkenes are notoriously poor substrates for the traditional Simmons-Smith reaction due to the electrophilic nature of the zinc carbenoid.[3]

    • Solution: For electron-poor alkenes, consider using the Furukawa modification (diethylzinc and diiodomethane), which generates a more reactive carbenoid.[2]

Protocol: Preparation of Activated Zinc-Copper Couple

  • In a flask, suspend zinc dust in dilute hydrochloric acid and stir vigorously for 1-2 minutes to etch the surface.

  • Decant the acid and wash the zinc dust sequentially with water, a solution of copper(II) sulfate (until the blue color persists, indicating the deposition of copper), water again, and finally with anhydrous ethanol and ether to dry.

  • Dry the resulting dark gray powder under vacuum. The activated couple should be used immediately.

FAQ 4: I am observing byproducts resulting from the reaction with other functional groups in my molecule. How can I improve chemoselectivity?

Answer: The Simmons-Smith reagent is generally chemoselective for alkenes, but side reactions with certain functional groups can occur.

Common Side Reactions and Solutions:

  • Methylation of Heteroatoms: Alcohols, amines, and other heteroatoms can be methylated by the electrophilic zinc carbenoid, especially with prolonged reaction times or excess reagent.[4]

    • Solution: Use a minimal excess of the Simmons-Smith reagent (e.g., 1.1-1.5 equivalents) and monitor the reaction closely to avoid unnecessarily long reaction times. If the substrate contains a directing hydroxyl group, this interaction is often desired and outcompetes methylation.

  • Reaction with Carbonyls: While less common, reaction with aldehydes and ketones can occur.

    • Solution: Protect carbonyl groups if they are not intended to participate in the reaction.

Influence of Directing Groups:

Allylic alcohols and other coordinating functional groups can direct the cyclopropanation to one face of the alkene through chelation with the zinc reagent, often leading to high diastereoselectivity.[5]

G cluster_0 Directed Simmons-Smith Cyclopropanation Alkene Alkene Product Product Reagent Reagent Transition_State Chelated Transition State Reagent->Transition_State Transition_State->Product

Caption: Chelation control in the Simmons-Smith reaction of an allylic alcohol.

III. Troubleshooting Guide: Michael-Initiated Ring Closure (MIRC)

The MIRC reaction is a powerful method for constructing cyclopropanes, particularly those bearing electron-withdrawing groups. Byproduct formation often relates to issues with the initial Michael addition or the subsequent intramolecular cyclization.

FAQ 5: My MIRC reaction is giving poor diastereoselectivity. How can I improve it?

Answer: Diastereoselectivity in MIRC reactions is often dictated by the reversibility of the initial Michael addition and the relative rates of bond rotation and ring closure in the resulting enolate intermediate.

Factors Influencing Diastereoselectivity:

  • Base and Solvent: The choice of base and solvent can significantly impact the stereochemical outcome by influencing the geometry of the intermediate enolate and the transition state of the cyclization.

    • Solution: Screen a variety of base/solvent combinations. For example, using a bulky base might favor a particular diastereomer.

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product.

  • Chiral Auxiliaries and Catalysts: For asymmetric MIRC reactions, the use of chiral auxiliaries on the Michael acceptor or chiral phase-transfer catalysts can provide high levels of stereocontrol.[1]

Data Summary: Effect of Reaction Conditions on Diastereoselectivity

Michael AcceptorNucleophileBaseSolventTemp (°C)Diastereomeric Ratio (trans:cis)
ChalconeDiethyl bromomalonateNaHTHF2585:15
ChalconeDiethyl bromomalonateK₂CO₃CH₃CN095:5
(E)-Nitro-styrene2-nitropropaneDBUCH₂Cl₂-20>99:1

Note: This is illustrative data; actual results will vary with specific substrates.

FAQ 6: I am observing byproducts from polymerization or decomposition of my starting materials. What can be done?

Answer: Michael acceptors, particularly highly activated ones, can be prone to polymerization or other side reactions under basic conditions.

Mitigation Strategies:

  • Milder Reaction Conditions: Use the mildest base and lowest temperature that still afford a reasonable reaction rate.

  • Order of Addition: Adding the base slowly to a solution of the Michael acceptor and the nucleophile can help to minimize side reactions of the acceptor.

  • Purity of Reagents: Ensure that all reagents and solvents are pure and free from contaminants that could initiate polymerization.

IV. General Troubleshooting

FAQ 7: I am seeing a rearrangement of my vinylcyclopropane product to a cyclopentene. How can I prevent this?

Answer: The vinylcyclopropane-cyclopentene rearrangement is a thermally or sometimes catalytically induced process.[6]

  • Prevention: Avoid high temperatures during the reaction and workup. If the rearrangement is catalyzed by a transition metal used in the cyclopropanation, it may be necessary to choose a different catalyst or perform the reaction at a lower temperature.

References

  • National Institutes of Health. (n.d.). In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. PubMed Central. [Link]
  • Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3472-3485. [Link]
  • Doyle, M. P., & Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical Reviews, 98(2), 911-936.
  • Wikipedia. (n.d.). Simmons–Smith reaction. [Link]
  • Master Organic Chemistry. (2023, October 18).
  • Mohanty, S., Pati, B. V., Banjare, S. K., & Ravikumar, P. C. (2020). Rhodium-Catalyzed Room Temperature C–C Activation of Cyclopropanol for One-Step Access to Diverse 1,6-Diketones. Organic Letters, 22(7), 2829-2833.
  • Roda, N. M., Tran, D. N., Battilocchio, C., Labes, R., Ingham, R. J., Hawkins, J. M., & Ley, S. V. (2015). Cyclopropanation using flow-generated diazo compounds. Organic & Biomolecular Chemistry, 13(8), 2550-2554. [Link]
  • Davies, H. M., & Antoulinakis, E. G. (2001). Recent progress in asymmetric catalytic C-H activation. Journal of Organometallic Chemistry, 617-618, 47-55.
  • Google Patents. (n.d.). WO2020002338A1 - Process for the preparation of cyclopropane compounds using diazo-compounds.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
  • Davies, H. M. L., & Lian, Y. (2011). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes.
  • Roda, N. M., Tran, D. N., Battilocchio, C., Labes, R., Ingham, R. J., Hawkins, J. M., & Ley, S. V. (2015). Cyclopropanation using flow-generated diazo compounds. Organic & Biomolecular Chemistry, 13(8), 2550-2554. [Link]
  • ResearchGate. (n.d.). Reaction Pathways of the Simmons−Smith Reaction. [Link]
  • Davies, H. M. L., & Lee, G. H. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 4(7), 2844-2850. [Link]
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1-475.
  • Wikipedia. (n.d.). Vinylcyclopropane rearrangement. [Link]
  • Kurniawan, Y. D., & Hou, D. R. (2016). Cyclopropanation of Various Substrates via Simmons-Smith and Michael-Initiated Ring Closure (MIRC) Reactions. The Journal of Pure and Applied Chemistry Research, 5(1), 1-8. [Link]
  • Charette, A. B., & Lebel, H. (1996). Stereoselective cyclopropanation reactions. Chemical Reviews, 96(4), 1195-1222. [Link]
  • OrgoSolver. (n.d.).
  • Charette, A. B., & Lebel, H. (1996). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 96(4), 1195-1222. [Link]
  • ResearchGate. (n.d.). Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. [Link]
  • Roda, N. M., Tran, D. N., Battilocchio, C., Labes, R., Ingham, R. J., Hawkins, J. M., & Ley, S. V. (2015). Cyclopropanation using flow-generated diazo compounds. Organic & Biomolecular Chemistry, 13(8), 2550-2554. [Link]
  • de Visser, S. P., & Kumar, D. (2020). An In-Depth Computational Study of Alkene Cyclopropanation Catalyzed by Fe(porphyrin)(OCH3) Complexes. The Environmental Effects on the Energy Barriers. Inorganic Chemistry, 59(16), 11525-11536. [Link]
  • Hudlicky, T., & Reed, J. W. (2009). The Vinylcyclopropane-Cyclopentene Rearrangement. Organic Reactions, 1-369.
  • ResearchGate. (n.d.).
  • Pitre, S. P., & Rovis, T. (2021). Redox Approaches to Carbene Generation in Catalytic Cyclopropanation Reactions.
  • Moorthy, R., Biosa, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
  • Kang, T., & Zhang, Y. (2022). Rhodium-catalyzed asymmetric Michael-initiated ring-closing cyclopropanation of α,β-unsaturated 2-acyl imidazoles with 2-bromomalonates. Organic & Biomolecular Chemistry, 20(32), 6433-6437.
  • Willard, D. F., & Betley, T. A. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9336-9342. [Link]
  • Dasgupta, S., Babaahmadi, R., Slater, B., Fulton, B. F., Ariafard, A., & Melen, R. L. (2020). Borane-Catalyzed Stereoselective C–H Insertion, Cyclopropanation, and Ring-Opening Reactions. Chem, 6(9), 2262-2277. [Link]
  • ResearchGate. (n.d.). Catalytic metal carbene cycloadditions a Concerted and stepwise.... [Link]
  • Shen, Z., & Willard, D. F. (2018). Catalytic Cyclooligomerization of Enones with Three Methylene Equivalents. Journal of the American Chemical Society, 140(38), 12046-12051. [Link]

Sources

Technical Support Center: Impurity Identification in Methyl 1-acetylcyclopropanecarboxylate via GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 1-acetylcyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the practical challenges and scientific principles behind impurity analysis, providing you with the expertise to ensure the quality and integrity of your product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound and its impurities.

Q1: Why is GC-MS the preferred method for analyzing impurities in this compound?

A1: GC-MS is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds like this compound and its likely impurities.[1][2] The gas chromatograph (GC) provides excellent separation of components in a mixture based on their boiling points and interactions with the column's stationary phase. The mass spectrometer (MS) then bombards the separated components with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint," allowing for confident identification of each compound.[3]

Q2: What are the most probable impurities I should expect to find in a sample of this compound?

A2: The impurity profile is highly dependent on the synthetic route employed. Common methods for creating the cyclopropane ring involve reactions like the Simmons-Smith or Kulinkovich reactions, or variations thereof.[4] Based on these, potential impurities can be categorized as:

  • Unreacted Starting Materials:

    • Methyl acetoacetate: A common precursor for the acetyl and ester functionalities.[5][6]

    • 1,2-dihaloethanes (e.g., 1,2-dibromoethane, 1,2-dichloroethane): Often used as the source for the two carbons of the cyclopropane ring.[7][8][9]

  • Side-Reaction Products:

    • 1-acetylcyclopropanecarboxylic acid: This can form due to the hydrolysis of the methyl ester group, especially if water is present during synthesis or workup.[10]

    • Dimerized byproducts: Depending on the reaction conditions, side reactions leading to larger molecules can occur.[11]

  • Degradation Products:

    • Thermal degradation products: The high temperatures of the GC inlet can sometimes cause degradation of the target molecule or impurities, leading to the formation of smaller, more volatile compounds.[12][13][14] For a keto-ester, this could involve decarboxylation or other rearrangements.

Q3: My chromatogram shows a broad or tailing peak for the main component. What could be the cause?

A3: Peak tailing for a polar compound like this compound often points to active sites within the GC system. The keto and ester functional groups can interact with acidic sites on the injector liner, column, or even contaminants. This can be addressed by:

  • Using a deactivated injector liner: Ensure the liner is specifically designed for active compounds.

  • Column conditioning: Properly conditioning the column at a high temperature can help remove active contaminants.

  • Derivatization: While not always necessary, derivatizing the keto group can reduce its polarity and improve peak shape.

Q4: I am seeing peaks in my blank runs. What are the likely sources of this contamination?

A4: "Ghost peaks" or contamination in blank runs can originate from several sources:

  • Septum bleed: Over-tightening the septum nut or using a low-quality septum can lead to its degradation and the release of siloxanes, which are common contaminants.

  • Carryover: A highly concentrated previous sample may not have been fully flushed from the system.

  • Contaminated solvent or glassware: Ensure you are using high-purity solvents and thoroughly cleaned glassware.

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the GC-MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No peaks or very small peaks Injection issue (e.g., blocked syringe, incorrect injection volume).Leak in the system.Instrument malfunction (e.g., filament off, detector issue).Verify syringe and injection process.Perform a leak check of the GC system.Check instrument status and tune the mass spectrometer.
Poor peak shape (fronting or tailing) Column overload (fronting).Active sites in the system (tailing).Inappropriate GC oven temperature program.Dilute the sample.Use a deactivated liner and/or perform inlet maintenance.Optimize the temperature ramp rate.
Retention time shifts Fluctuation in carrier gas flow rate.Changes in oven temperature.Column aging or contamination.Check for leaks and verify flow controller performance.Ensure the oven is properly calibrated and stable.Condition or trim a small portion from the front of the column.
Unexpected peaks in the chromatogram Sample contamination.Thermal degradation in the injector.Column bleed at high temperatures.Prepare a fresh sample using clean glassware and high-purity solvents.Lower the injector temperature.Ensure the final oven temperature does not exceed the column's maximum limit.
Difficulty in identifying an impurity peak Poor library match.Co-eluting peaks.Low concentration of the impurity.Manually interpret the mass spectrum by looking for characteristic fragment ions.Optimize the GC method to improve separation.Use Selected Ion Monitoring (SIM) mode for higher sensitivity.

Section 3: Experimental Protocols & Data Interpretation

Recommended GC-MS Method

This protocol provides a starting point for the analysis. Optimization may be required based on your specific instrument and sample matrix.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane in a volumetric flask.

  • For trace impurity analysis, a more concentrated sample may be prepared, but be mindful of potential column overload.

  • If the sample contains particulate matter, filter it through a 0.45 µm syringe filter before injection.

GC-MS Parameters:

Parameter Recommended Setting Rationale
GC Column DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)A non-polar column provides good separation for a range of analytes with varying polarities.
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides good efficiency and is inert.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample without causing significant thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overload from the main component, allowing for better resolution of minor impurities.
Injection Volume 1 µLA standard volume for most applications.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A starting temperature below the solvent's boiling point allows for good peak focusing. The ramp rate provides a balance between analysis time and resolution.
MS Ion Source Temp. 230 °CA standard temperature for electron ionization.
MS Quadrupole Temp. 150 °CA standard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Mass Range m/z 40-450Covers the molecular weight of the target compound and its likely impurities and fragments.
Data Interpretation: Fragmentation Patterns

Understanding the fragmentation of this compound is key to identifying it and its related impurities.

This compound (MW: 142.15 g/mol ) [15]

  • Molecular Ion (M+): A peak at m/z 142 should be visible, though it may be of low intensity due to the instability of the cyclopropane ring under electron ionization.

  • Key Fragments:

    • m/z 99: Loss of the methoxy group (-OCH3, 31 Da).

    • m/z 83: Loss of the carbomethoxy group (-COOCH3, 59 Da).

    • m/z 43: Represents the acetyl group (CH3CO+), which is often a very stable and abundant fragment for acetyl-containing compounds. This is likely to be the base peak.

Workflow for Impurity Identification

Caption: Workflow for impurity identification using GC-MS.

Potential Impurity Fragmentation Pathways

Fragmentation cluster_main This compound cluster_frags Key Fragments cluster_impurity Hydrolysis Impurity cluster_impurity_frags Impurity Fragments M This compound m/z 142 F1 [M-OCH3]+ m/z 99 M:f1->F1:f0 -OCH3 F2 [M-COOCH3]+ m/z 83 M:f1->F2:f0 -COOCH3 F3 [CH3CO]+ m/z 43 (Base Peak) M:f1->F3:f0 cleavage Impurity 1-acetylcyclopropanecarboxylic acid m/z 128 Impurity:f1->F3:f0 cleavage IF1 [M-OH]+ m/z 111 Impurity:f1->IF1:f0 -OH IF2 [M-COOH]+ m/z 83 Impurity:f1->IF2:f0 -COOH

Sources

strategies to improve the diastereoselectivity of Methyl 1-acetylcyclopropanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 1-acetylcyclopropanecarboxylate. This resource is designed for researchers, chemists, and drug development professionals to address common challenges in achieving high diastereoselectivity for this valuable synthetic intermediate. This guide provides in-depth, field-proven insights, troubleshooting protocols, and foundational knowledge to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound, and which is best for controlling diastereoselectivity?

The synthesis of 1,2-disubstituted cyclopropanes like this compound is typically approached via two primary pathways. The choice depends heavily on starting material availability, scale, and the desired stereochemical outcome.

  • Michael-Initiated Ring Closure (MIRC): This is one of the most robust methods for forming cyclopropanes from electron-deficient alkenes. The reaction involves the conjugate addition of a nucleophile to an activated alkene, generating an enolate that subsequently undergoes an intramolecular cyclization. For your target molecule, this would likely involve the reaction of a sulfur ylide with an appropriate α,β-unsaturated precursor. The Corey-Chaykovsky reaction is a classic example of this pathway.[1][2][3] It often provides good to excellent diastereoselectivity, favoring the thermodynamically more stable trans product, especially with stabilized ylides.[2]

  • Catalytic Carbene Transfer: This method uses a transition-metal catalyst (commonly Rhodium, Copper, or Ruthenium) to decompose a diazo compound, generating a metal carbene intermediate that then reacts with an alkene.[1][4][5] To synthesize your target, one could use methyl 2-acetyl-2-butenoate as the alkene and react it with a carbene source. The diastereoselectivity is almost entirely controlled by the steric and electronic properties of the chiral ligands attached to the metal catalyst, offering a high degree of tunability.[5][6]

Recommendation: For initial investigations and robust thermodynamic control towards the trans diastereomer, the Michael-Initiated Ring Closure (MIRC) is often the more straightforward and cost-effective approach. For access to the cis diastereomer or for fine-tuning selectivity to achieve very high d.r., catalytic carbene transfer with a well-chosen chiral catalyst is superior.

Q2: What fundamental principles govern the diastereoselectivity in these cyclopropanation reactions?

Diastereoselectivity arises from differences in the activation energies of the transition states leading to the different diastereomeric products. Key factors include:

  • Steric Hindrance: The approach of the reagents is directed to minimize steric clash between bulky substituents on both the alkene and the incoming nucleophile or carbene. In MIRC reactions, the formation of the more stable intermediate where bulky groups are positioned anti to each other often dictates the final product stereochemistry.

  • Electronic Effects: The electronic nature of the substituents can influence the geometry of the transition state. For carbene transfer reactions, the interaction between the metal carbene and the alkene is a complex process where orbital overlaps determine the preferred pathway.[7]

  • Reversibility (for MIRC): In reactions involving stabilized ylides (like dimethylsulfoxonium methylide), the initial Michael addition step can be reversible. This allows the system to equilibrate to the thermodynamically most stable enolate intermediate before the irreversible ring-closing step, often leading to high selectivity for the trans product.[2]

  • Catalyst Structure (for Carbene Transfer): In metal-catalyzed reactions, the chiral ligand creates a defined three-dimensional pocket around the metal center.[6] The alkene must approach the carbene in a specific orientation to fit within this pocket, thereby dictating the facial selectivity of the cyclopropanation.[4][5]

Q3: How do I accurately determine the diastereomeric ratio (d.r.) of my product mixture?

Accurate determination of the d.r. is critical for optimizing your reaction. The most common methods are:

  • ¹H NMR Spectroscopy: This is the most direct and rapid method. Diastereomers have distinct chemical environments, leading to different chemical shifts for corresponding protons. By integrating the signals unique to each diastereomer, you can calculate the ratio.[8][9] For complex spectra, advanced techniques like band-selective pure shift NMR can simplify overlapping multiplets into singlets for easier quantification.[10]

  • Gas Chromatography (GC): If the diastereomers are volatile and thermally stable, GC can provide excellent separation. Using a chiral stationary phase can even resolve enantiomers, though it is often effective for diastereomer separation as well.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating non-volatile diastereomers. Normal-phase chromatography on silica gel is often sufficient.[12][13] For challenging separations, chiral stationary phases can be employed.[14]

Pro-Tip: Always ensure the signals you are integrating in NMR are fully resolved and belong uniquely to the respective diastereomers. If in doubt, 2D NMR techniques (like COSY and NOESY) can help confirm assignments.[15]

Troubleshooting Guide: Improving Diastereoselectivity

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low Diastereoselectivity (d.r. ≈ 1:1) in a Michael-Initiated Ring Closure (MIRC) Reaction.

This is a common issue indicating that the energy difference between the two diastereomeric transition states is negligible under your current conditions.

Potential Cause A: Sub-optimal Ylide Choice

The nature of the sulfur ylide is paramount. Dimethylsulfonium methylide (Corey's ylide) is less stable and reacts more kinetically, which can lead to lower selectivity. Dimethylsulfoxonium methylide (from trimethylsulfoxonium iodide) is a stabilized ylide where the initial addition is often reversible, allowing for thermodynamic control.[2][3]

Solution:

  • Switch to a Stabilized Ylide: If using a non-stabilized ylide, switch to dimethylsulfoxonium methylide. The increased stability allows the intermediate to equilibrate to the sterically less hindered conformation before ring closure, typically favoring the trans product.

  • Consider Bulky Ylides: Employing a bulkier ylide can amplify steric interactions, potentially increasing the energy gap between competing transition states and thus improving the d.r.

Potential Cause B: Inappropriate Reaction Temperature

Higher temperatures provide more thermal energy, which can overcome small activation energy barriers between competing pathways, leading to a loss of selectivity.

Solution:

  • Lower the Reaction Temperature: Perform the reaction at 0 °C, -20 °C, or even as low as -78 °C.[16] Lower temperatures make the reaction more sensitive to subtle differences in transition state energies, often dramatically improving diastereoselectivity. Monitor the reaction time, as it will likely increase.

Potential Cause C: Solvent Effects

The solvent can influence the aggregation state of the reagents and the stability of the transition states.

Solution:

  • Solvent Screening: Conduct a systematic screen of solvents. Aprotic polar solvents like DMSO, DMF, or THF are common for MIRC reactions. Non-coordinating solvents may enhance the influence of other steric factors.[8]

ParameterRecommended ChangeRationale
Ylide Switch from (CH₃)₂S=CH₂ to (CH₃)₂SO=CH₂Stabilized ylide allows for thermodynamic equilibration, favoring the more stable trans product.[2]
Temperature Decrease from RT to 0 °C or -78 °CExaggerates small energy differences between diastereomeric transition states, enhancing selectivity.[16]
Solvent Screen THF, DMSO, TolueneSolvent polarity can influence transition state geometry and reagent aggregation.[8]
Additives Include a Lewis Acid (e.g., Yb(OTf)₃)Can coordinate to the carbonyl, altering the conformation of the Michael acceptor and influencing the nucleophilic attack trajectory.[17][18]
Problem 2: Difficulty Separating Diastereomers by Column Chromatography.

Diastereomers can have very similar polarities, making them challenging to separate.

Solution:

  • Optimize Chromatography Conditions:

    • Solvent System: Test a range of solvent systems with different polarities and selectivities (e.g., Hexane/Ethyl Acetate vs. Dichloromethane/Methanol vs. Hexane/Diethyl Ether). Small changes can have a large impact.[13]

    • Stationary Phase: Use high-resolution silica gel (smaller particle size).

    • Loading: Ensure you are not overloading the column, which is a common cause of poor separation.

  • Derivatization: Convert the product mixture into a different derivative. For example, reducing the acetyl group to a secondary alcohol can create a new hydrogen-bonding site, which may significantly alter the polarity and improve separation. The derivative can be converted back to the ketone after separation.

  • Preparative HPLC: If the scale is appropriate, preparative HPLC is a powerful, albeit more expensive, option for separating isomers with very similar Rf values.[12]

Problem 3: Inconsistent Results or Poor Yields in Catalytic Cyclopropanation.

This often points to issues with the catalyst activity or the purity of the reagents.

Solution:

  • Catalyst Choice and Handling:

    • Ligand Screening: The diastereoselectivity of catalytic reactions is highly dependent on the ligand. For rhodium-catalyzed reactions, screen a variety of chiral dirhodium carboxylate catalysts.

    • Catalyst Loading: While catalytic, an insufficient amount may lead to slow or incomplete reactions. Try increasing the catalyst loading from 1 mol% to 5 mol%.[16]

  • Reagent Purity:

    • Diazo Compound: Diazo compounds can be unstable. Use freshly prepared or purified diazo reagents for best results.

    • Alkene Substrate: Ensure the starting alkene is pure and free of inhibitors or coordinating impurities that could poison the catalyst.

  • Reaction Conditions:

    • Slow Addition: Add the diazo compound slowly via a syringe pump to the solution of the alkene and catalyst. This keeps the concentration of the reactive carbene low, minimizing side reactions like carbene dimerization.

Visualized Workflows & Mechanisms

Troubleshooting Workflow for Low Diastereoselectivity

G A Low d.r. Observed (e.g., < 3:1) B Identify Synthetic Route A->B C MIRC / Corey-Chaykovsky B->C Path A D Catalytic Carbene Transfer B->D Path B E Optimize MIRC Conditions C->E I Optimize Catalysis D->I F Lower Temperature (e.g., to 0°C or -78°C) E->F G Switch to Stabilized Ylide ((CH₃)₂SO=CH₂) E->G H Screen Solvents (THF, DMSO, Toluene) E->H M Re-analyze d.r. F->M G->M H->M J Screen Chiral Ligands I->J K Ensure Reagent Purity I->K L Control Addition Rate I->L J->M K->M L->M

Caption: Troubleshooting logic for improving diastereoselectivity.

Simplified Mechanism for MIRC (Corey-Chaykovsky)

G cluster_0 Reversible Michael Addition cluster_1 Irreversible Ring Closure A Alkene Precursor + Stabilized Ylide B Betaine Intermediate (Thermodynamic Control) A->B k₁, k₋₁ C Intramolecular SN2 (Diastereoselectivity Set) B->C k₂ (slow, irreversible) D Cyclopropane Product + DMSO C->D

Caption: Key steps in the MIRC pathway influencing diastereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective Corey-Chaykovsky Reaction

Objective: To synthesize this compound with high trans selectivity.

Reagents:

  • Methyl 2-acetyl-2-butenoate (1.0 equiv)

  • Trimethylsulfoxonium iodide (1.2 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add NaH to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Ylide Formation: Carefully wash the NaH with anhydrous hexane (2x) to remove mineral oil, then suspend it in anhydrous DMSO.

  • To the stirred suspension, add trimethylsulfoxonium iodide portion-wise at room temperature. A gentle evolution of hydrogen gas should be observed.

  • Stir the resulting milky-white suspension at room temperature for 45-60 minutes until gas evolution ceases. This forms the dimethylsulfoxonium methylide.

  • Reaction: Cool the ylide solution to the desired temperature (e.g., 0 °C) in an ice bath.

  • Dissolve Methyl 2-acetyl-2-butenoate in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Monitoring: Allow the reaction to stir at the selected temperature until TLC or GC-MS analysis indicates the consumption of the starting material (typically 2-12 hours).

  • Quench: Carefully quench the reaction by slowly adding it to a beaker of ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether, 3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR

Objective: To quantify the ratio of diastereomers in the purified product.

Procedure:

  • Sample Prep: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) time (e.g., 5 seconds) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Identification: Identify distinct, well-resolved signals corresponding to each diastereomer. Protons on the cyclopropane ring or on the methyl groups of the acetyl/ester moieties are often good candidates. For example, the proton at C2 might appear as a distinct doublet of doublets for each diastereomer.

  • Integration: Carefully integrate the area of a signal for the major diastereomer (A_major) and the corresponding signal for the minor diastereomer (A_minor).

  • Calculation: The diastereomeric ratio (d.r.) is calculated as: d.r. = A_major / A_minor

    The result is expressed as a ratio (e.g., 10:1).

References

  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.
  • Stereoselective Cyclopropan
  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC - NIH.
  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes (2023). Angewandte Chemie.
  • Stereoselective Cyclopropanation Reactions (2003). Chemical Reviews.
  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions (2024). Organic Chemistry Frontiers.
  • Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions (2024). Chemical Science.
  • Asymmetric Cyclopropan
  • Asymmetric Cyclopropanation Using New Chiral Auxiliaries Derived from D-Fructose. The Journal of Organic Chemistry.
  • Gas chromatographic enantiomers separation of cyclopropanes derived...
  • Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations.
  • Johnson–Corey–Chaykovsky reaction. Wikipedia.
  • Corey-Chaykovsky Reaction. Organic Chemistry Portal.
  • Diastereoselective Johnson–Corey–Chaykovsky trifluoroethyliden
  • Catalytic asymmetric cyclopropanation at a chiral pl
  • Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. PMC - NIH.
  • Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary (2022). Chemistry – A European Journal.
  • Cyclopropanation. Andrew G Myers Research Group, Harvard University.
  • Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configur
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Diastereomers of Cyclopropa[a]pyrrolizine Spiro-fused with a Benzo[20][21]imidazo[1,2-a]indole Fragment: Structure Determinations Using NMR Methods.
  • Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. Chemistry – An Asian Journal.
  • Help with separ
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • Enantioselective Addition of Nitrones to Activated Cyclopropanes.
  • Synthesis of cyclopropanes. Organic Chemistry Portal.
  • (4+3) Annulation of Donor‐Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones. PMC - NIH.

Sources

Technical Support Center: Navigating Emulsion Challenges in the Workup of Methyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common and often frustrating issue of emulsion formation during the aqueous workup of Methyl 1-acetylcyclopropanecarboxylate. Our goal is to equip you with the scientific understanding and practical techniques to efficiently resolve these challenges and ensure the purity and yield of your target compound.

Troubleshooting Guide: A Systematic Approach to Breaking Emulsions

Emulsions are stable dispersions of two immiscible liquids, in this case, the organic solvent containing your product and the aqueous wash solution. Their formation during the workup of this compound can be attributed to several factors inherent to its structure and the reaction conditions.

Potential Causes of Emulsion Formation:

  • Presence of Surfactant-like Species: The target molecule, a β-keto ester, can form an enolate under basic wash conditions (e.g., sodium bicarbonate). This enolate anion possesses both a hydrophilic head (the carboxylate) and a lipophilic tail, allowing it to act as a surfactant and stabilize the oil-in-water or water-in-oil interface.

  • Residual Reagents and Byproducts: Unreacted starting materials, catalysts (especially phase transfer catalysts), or side products from the synthesis can also have surfactant properties.

  • High Shear Mixing: Vigorous shaking of the separatory funnel can create very fine droplets that are difficult to separate.

Below is a systematic workflow designed to help you diagnose and resolve emulsion issues effectively.

Emulsion_Troubleshooting start Emulsion Observed During Workup step1 Passive Methods Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gentle swirling can also aid separation. start->step1 decision1 Did the emulsion break or significantly resolve? step1->decision1 step2 Increase Ionic Strength Add saturated sodium chloride solution (brine) to the separatory funnel. This increases the polarity of the aqueous phase. decision1->step2 No success Problem Resolved: Proceed with Workup decision1->success Yes decision2 Did the emulsion break? step2->decision2 step3 Change the Solvent System Add a small amount of a different organic solvent (e.g., diethyl ether or ethyl acetate if using dichloromethane). This can alter the solubility of the emulsifying species. decision2->step3 No decision2->success Yes decision3 Did the emulsion break? step3->decision3 step4 Filtration Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion. decision3->step4 No decision3->success Yes decision4 Did the emulsion break? step4->decision4 step5 Centrifugation If available, centrifuge the mixture. This is a highly effective mechanical method for phase separation. decision4->step5 No decision4->success Yes step5->success Yes failure Consult Further Resources or Consider Alternative Purification step5->failure No

Figure 1: Troubleshooting workflow for emulsion resolution.

Frequently Asked Questions (FAQs)

Q1: Why is my workup of this compound forming a persistent emulsion?

A1: The most likely cause is the formation of an enolate from your product under basic conditions, which then acts as a surfactant. The presence of both a ketone and an ester in a β-relationship makes the α-proton particularly acidic and prone to deprotonation by bases like sodium bicarbonate, which are commonly used to neutralize acid catalysts. Other potential causes include residual phase transfer catalysts or other amphipathic molecules from your reaction.

Q2: I've let the separatory funnel sit, but the emulsion isn't breaking. What's the next best step?

A2: The next and often very effective step is to add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar. This increased polarity forces the organic components, including your product and any organic emulsifiers, out of the aqueous phase and into the organic layer, which helps to break the emulsion.

Q3: I'm using dichloromethane as my extraction solvent. Are there better options to avoid emulsions?

A3: Dichloromethane is known to be more prone to forming emulsions in some cases. If you are consistently facing this issue, consider using a less dense and less emulsion-prone solvent like ethyl acetate or diethyl ether for your extraction. Sometimes, adding a small amount of one of these solvents to your dichloromethane extraction can help break an existing emulsion.

Q4: Can I use an acid wash to break the emulsion?

A4: If your emulsion is caused by a base-stabilized species like an enolate, a dilute acid wash (e.g., 1M HCl) can be effective. The acid will protonate the enolate, neutralizing its charge and destroying its surfactant properties. However, you must be certain that your target molecule, this compound, is stable to acidic conditions. Esters can undergo acid-catalyzed hydrolysis, especially with prolonged exposure or at elevated temperatures.

Q5: I don't have access to a centrifuge. What is a good alternative for a very stubborn emulsion?

A5: Filtering the entire mixture through a pad of a filter aid like Celite® or a plug of glass wool can be a very effective mechanical method to break a stubborn emulsion. The large surface area and porous nature of the filter aid can disrupt the fine droplets of the emulsion, leading to phase separation upon collection of the filtrate.

Q6: Could the cyclopropane ring in my molecule be contributing to the emulsion?

A6: While the primary cause is likely the β-keto ester functionality, the strained cyclopropane ring does impart specific conformational rigidity and electronic properties to the molecule. These structural features could influence its behavior at the aqueous-organic interface, potentially contributing to the stability of an emulsion, although this is a secondary factor compared to the formation of enolates.

Q7: My synthesis involves a phase transfer catalyst. Could this be the culprit?

A7: Absolutely. Phase transfer catalysts, such as quaternary ammonium salts, are designed to be surface-active and facilitate reactions between two immiscible phases. Any residual catalyst in your reaction mixture will be a potent emulsifying agent during the workup. If you suspect this is the cause, multiple washes with brine can help partition the catalyst into the aqueous phase.

Experimental Protocols

Protocol 1: Standard Brine Wash for Emulsion Resolution
  • After observing a persistent emulsion, cease shaking the separatory funnel.

  • Allow the funnel to stand for 5-10 minutes to see if any initial separation occurs.

  • Prepare a saturated solution of sodium chloride (brine) by dissolving NaCl in deionized water until no more salt dissolves.

  • Add the brine solution to the separatory funnel in portions, starting with approximately 10-20% of the total volume of the aqueous layer.

  • Gently rock or swirl the separatory funnel. Avoid vigorous shaking.

  • Allow the layers to separate. The increased ionic strength of the aqueous phase should facilitate the breaking of the emulsion.

  • Once the layers have separated, drain the aqueous layer and proceed with your workup.

Protocol 2: Filtration through Celite® for Stubborn Emulsions
  • Set up a Büchner or Hirsch funnel with a piece of filter paper.

  • Add a 1-2 cm layer of Celite® to the funnel and gently press it down to form a compact pad.

  • Wet the Celite® pad with the organic solvent you are using for the extraction.

  • Carefully pour the entire contents of the separatory funnel (both phases and the emulsion) onto the Celite® pad.

  • Apply gentle vacuum to draw the liquid through the filter.

  • The filtrate should collect as two distinct layers in the filter flask.

  • Transfer the filtrate back to a clean separatory funnel and continue with the workup.

Data Presentation

TechniqueMechanism of ActionProsCons
Standing/Gentle Swirling Gravitational separationSimple, no reagents addedIneffective for stable emulsions
Brine Wash Increases aqueous phase polarityHighly effective, simpleAdds salt to the aqueous phase
Solvent Change/Addition Alters solubility of emulsifierCan be very effectiveMay require solvent removal later
Acid/Base Wash Neutralizes charged emulsifiersTargets specific causesRisk of product degradation
Filtration (Celite®) Physical disruption of emulsionEffective for stubborn emulsionsPotential for product loss on filter aid
Centrifugation Mechanical force for separationHighly effective, rapidRequires specialized equipment

Table 1: Comparison of Emulsion-Breaking Techniques.

References

  • CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google P
  • Organic Reaction Workup Formulas for Specific Reagents. (URL not available)
  • Beta Keto esters - Alkyl
  • "Processes For The Preparation Of Cyclopropanecarboxylic Acid" - Quick Company. (URL not available)
  • Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. [Link]
  • WO2013105688A1 - Method for preparing 1-(1'-(carboxymethyl)cyclopropane methyl disulfonyl methyl)
  • Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. [Link]
  • Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar - ResearchG
  • Catalysis at the Solid–Liquid–Liquid Interface of Water–Oil Pickering Emulsions: A Tutorial Review | ACS Engineering Au - ACS Public
  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. [Link]
  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. [Link]
  • Breaking emulsions : r/chemistry - Reddit. [Link]
  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Conformation and reactivity. Part VII.

removal of unreacted starting materials from Methyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Methyl 1-Acetylcyclopropanecarboxylate

Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable building block in high purity. Achieving high purity is critical, as residual starting materials or byproducts can interfere with subsequent reactions, leading to complex product mixtures, lower yields, and misleading biological data.

This guide provides a structured approach to troubleshooting common purification issues through a detailed FAQ section and offers robust, step-by-step protocols for the most effective purification techniques.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the purification of this compound. The advice is grounded in the physicochemical properties of the target molecule and its likely contaminants.

Q1: What are the most common impurities I should expect in my crude product?

The impurities present are entirely dependent on the synthetic route employed. A common and classical approach to forming the cyclopropane ring is the reaction of an enolate with a 1,2-dihaloalkane. For instance, reacting methyl acetoacetate with 1,2-dibromoethane using a base like sodium ethoxide.

In this scenario, the primary impurities would be:

  • Unreacted Methyl Acetoacetate: A β-keto ester that is partially water-soluble.

  • Unreacted 1,2-Dibromoethane: A dense, water-immiscible liquid.[1][2]

  • Solvent Residues: e.g., Ethanol, THF, DMF.

  • Byproducts: From side reactions such as elimination or polymerization.

Always obtain a crude ¹H NMR or GC-MS of your reaction mixture before purification to correctly identify the major contaminants, which will inform the optimal purification strategy.

Q2: My crude ¹H NMR shows signals for unreacted methyl acetoacetate. What is the best way to remove it?

Methyl acetoacetate (boiling point ~169-170 °C) has a different boiling point than the product and possesses some water solubility, which gives us two primary methods for removal.

  • Aqueous Extraction: Perform a liquid-liquid extraction. Washing your crude organic layer with water or a brine solution can help pull a significant portion of the unreacted methyl acetoacetate into the aqueous phase.[3] For more efficient removal, a slightly basic wash (e.g., dilute NaHCO₃ solution) can deprotonate the acidic α-proton of methyl acetoacetate, forming a water-soluble enolate, thereby enhancing its removal. Be cautious not to use a strong base, which could hydrolyze your desired ester product.

  • Fractional Vacuum Distillation: If significant amounts remain after extraction, distillation is the definitive method. The boiling point of this compound is expected to be higher than that of methyl acetoacetate.

Q3: I suspect my product is contaminated with 1,2-dibromoethane. How can I effectively remove it?

1,2-Dibromoethane has a boiling point of 131-132 °C.[1] This is significantly different from the expected boiling point of your much larger product molecule.

  • Primary Method (Distillation): Simple or fractional distillation under reduced pressure is highly effective.[4][5] 1,2-dibromoethane will distill off as a lower-boiling fraction, leaving your purified product behind. Due to its toxicity, ensure your distillation apparatus is well-ventilated and properly sealed.[2][6]

  • Secondary Method (Chromatography): If distillation is not feasible, flash column chromatography can also separate the relatively non-polar 1,2-dibromoethane from your more polar product.

Q4: My product is an oil and appears clean by NMR, but I'm concerned about non-proton-containing impurities. How can I confirm its purity?

An NMR spectrum can be misleading if impurities lack protons or if their signals overlap with your product's signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to detect volatile impurities and confirm the mass of your product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative assessment of purity.

  • Elemental Analysis (CHN Analysis): This analysis provides the percentage composition of carbon, hydrogen, and nitrogen. If the experimental values match the theoretical values for C₇H₁₀O₃, it is a strong indicator of high purity.

Q5: I tried to purify my product by column chromatography, but I'm getting poor separation. What can I do?

Poor separation in flash chromatography is a common issue that can often be resolved.

  • Optimize Your Solvent System: The key is to find a solvent system where your product has an Rf value between 0.2 and 0.35 on a TLC plate.[7] For a polar compound like this compound, a good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 Hexane:EtOAc).[8]

  • Check Your Column Loading: Do not overload the column. A general rule is to use a silica gel-to-crude product weight ratio of at least 30:1 to 50:1 for good separation.[9]

  • Use Dry Loading: If your crude product is not very soluble in the eluent, you can "dry load" it. Dissolve your crude material in a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[10] This powder can then be carefully added to the top of your packed column, which often leads to much sharper bands and better separation.

Part 2: In-Depth Experimental Protocols

As a senior scientist, I advocate for methods that are both robust and scalable. Below are detailed protocols for the two most reliable purification techniques for this compound.

Protocol 1: Fractional Vacuum Distillation

This is the preferred method for large-scale purification, especially when dealing with impurities with significantly different boiling points. Vacuum distillation is essential for high-boiling compounds to prevent thermal decomposition.[11]

Rationale: By reducing the pressure, we lower the boiling point of the compounds, allowing for distillation at a lower temperature. A fractionating column provides a large surface area (through glass packing or Vigreux indentations) for repeated vaporization-condensation cycles, which allows for the separation of liquids with close boiling points.[5]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux or packed fractionating column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease. Use a stir bar or boiling chips in the distillation flask for smooth boiling.

  • Initial Stripping: If your crude product contains low-boiling solvents (e.g., ethanol, ethyl acetate), first distill these off at atmospheric pressure or under a gentle vacuum.

  • Vacuum Application: Once low-boiling solvents are removed, allow the apparatus to cool slightly. Apply a stable vacuum source (e.g., 1-10 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle with sand or an oil bath for even temperature distribution.

  • Fraction Collection:

    • Forerun: Collect the first fraction, which will primarily consist of lower-boiling impurities like 1,2-dibromoethane and any remaining methyl acetoacetate. The head temperature will be relatively low and may fluctuate.

    • Heart Cut (Product): As the temperature at the distillation head stabilizes, change the receiving flask to collect your purified product. Record the stable boiling temperature and the corresponding pressure.

    • Residue: Stop the distillation before the flask goes to dryness to avoid charring of higher-boiling residues.

  • Analysis: Analyze the collected product fraction by GC-MS and ¹H NMR to confirm purity.

Protocol 2: High-Resolution Flash Column Chromatography

This technique is ideal for smaller scales or when distillation is impractical. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).

Rationale: this compound contains polar ester and ketone functional groups, making it significantly more polar than starting materials like 1,2-dibromoethane. This difference in polarity is exploited for separation on a polar stationary phase like silica gel.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal eluent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf of ~0.2-0.35 and show good separation from all impurities.

  • Column Packing:

    • Select a column of appropriate size (a 50:1 ratio of silica to crude product is a good starting point).[7]

    • Prepare a slurry of silica gel in your starting eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack it into a stable bed. Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (1-2x the weight of your crude product) and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.

  • Elution:

    • Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution.

    • Collect fractions in test tubes or vials. Monitor the elution process by TLC, spotting every few fractions.

  • Fraction Pooling & Concentration:

    • Once the product begins to elute, analyze the fractions by TLC to identify those containing the pure compound.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Part 3: Data Presentation & Visualization

Physicochemical Properties Table

For effective purification design, understanding the properties of the target compound relative to potential impurities is paramount.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compound (Product) 142.15[12]> 170 (Estimated)Soluble in most organic solvents.
Methyl Acetoacetate (Impurity)116.12169 - 170Slightly soluble in water; soluble in organic solvents.
1,2-Dibromoethane (Impurity)187.86131 - 132Slightly soluble in water; miscible with ethanol, ether.[1]
Purification Workflow Diagram

The following diagram illustrates the logical decision-making process for purifying the crude product.

Purification_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Path cluster_end Finish Crude_Product Crude Product Mixture Initial_Analysis Initial Analysis (¹H NMR, TLC, GC-MS) Crude_Product->Initial_Analysis Decision Impurity Profile? Initial_Analysis->Decision Distillation Fractional Vacuum Distillation Decision->Distillation  Volatile Impurities  (Large Scale) Chromatography Flash Column Chromatography Decision->Chromatography Non-Volatile Impurities (Small Scale / Difficult Separation) Final_Analysis Final Purity Check (NMR, GC-MS, HPLC) Distillation->Final_Analysis Chromatography->Final_Analysis Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product

Caption: A decision-tree for selecting the optimal purification method.

References

  • National Center for Biotechnology Information (2024).
  • D'Souza, D. & Wagner, T. (2015).Purification of Organic Compounds by Flash Column Chromatography. Journal of Visualized Experiments. [Link]
  • Ghanadzadeh, H., et al. (2012).Recovery of Methyl Acetoacetate from Antibiotic Production Plant's Waste Streams.
  • Google Patents.US20110009663A1 - Process for purifying an a-keto ester.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020).Toxicological Profile for 1,2-Dibromoethane. U.S. Department of Health and Human Services. [Link]
  • Wikipedia.
  • Google Patents.CN102026955A - Process for purifying an alpha-keto ester.
  • University of Rochester, Department of Chemistry.
  • International Agency for Research on Cancer (IARC). (1999).Ethylene dibromide (1,2-dibromoethane). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71. [Link]
  • ResearchGate.Recovery of methyl acetoacetate from antibiotic production plant's waste streams.[Link]
  • University of Rochester, Department of Chemistry.Chromatography: Solvent Systems For Flash Column.[Link]
  • GOV.UK.1,2-dibromoethane - Incident management.[Link]
  • Chemistry LibreTexts.5.
  • Oxford Academic.Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271.[Link]
  • Biotage.
  • Organic Syntheses.
  • Wikipedia.Methylcyclopropane.[Link]
  • Anatune.
  • Environment and Climate Change Canada.Screening Assessment Report Ethane, 1,2-dibromo- (1,2-Dibromoethane).[Link]
  • ChemBK.
  • Reddit.Fractional distillation and compounds with bp >150 degrees.[Link]
  • Ataman Kimya.
  • ResearchGate.Purification of baker's yeast β-keto ester oxidoreductase.[Link]
  • Home Sunshine Pharma.Methyl Cyclopropane Carboxylate CAS 2868-37-3 Manufacturers, Suppliers, Factory.[Link]
  • National Institutes of Health (NIH).
  • Google Patents.
  • Khan Academy.
  • MIT OpenCourseWare.
  • World Health Organization (WHO).

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impact of solvent choice on the yield of Methyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-acetylcyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the impact of solvent choice on the yield of this important chemical intermediate. Our goal is to equip you with the scientific rationale behind experimental choices to empower your research and development.

I. Understanding the Synthesis: Key Chemical Principles

The synthesis of this compound can be approached through various synthetic routes. A common and effective method involves a cyclopropanation reaction. The choice of solvent in these reactions is not merely a medium for the reactants but plays a critical role in influencing reaction rates, stabilizing intermediates, and ultimately, determining the overall yield and purity of the final product.

One prevalent synthetic strategy is the Michael-initiated ring closure (MIRC) reaction, a type of tandem reaction that forms the cyclopropane ring. In many cases, this is facilitated by phase-transfer catalysis (PTC), which is particularly useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase).[1][2][3]

The Role of the Solvent in Cyclopropanation Reactions

The solvent can significantly impact the reaction in several ways:

  • Solubility of Reactants and Catalysts: The solvent must effectively dissolve the starting materials and any catalyst used to ensure a homogeneous reaction environment or efficient interfacial contact in multiphasic systems.[1][4]

  • Stabilization of Intermediates and Transition States: The polarity of the solvent can stabilize charged intermediates or transition states, thereby accelerating the reaction.[5] For instance, in reactions involving ionic species, a more polar solvent can increase the reaction rate if the transition state has a greater charge density than the starting materials.[5]

  • Influence on Catalyst Activity: In catalytic reactions, such as those employing phase-transfer catalysts, the solvent can affect the catalyst's efficiency in transferring reactive species between phases.[1][4] Non-polar solvents, for example, are often used in asymmetric phase-transfer catalysis to maximize the interaction between counterions.[6]

  • Side Reactions: The choice of solvent can either promote or suppress undesirable side reactions. Protic solvents, for instance, might interfere with reactions involving strong bases or organometallic reagents.

II. Troubleshooting Guide: Low Yield of this compound

This section addresses common issues related to low product yield and provides a systematic approach to troubleshooting, with a focus on the impact of solvent selection.

Question 1: My cyclopropanation reaction to synthesize this compound is resulting in a low yield. What are the likely solvent-related causes?

Answer: Low yields in this synthesis are frequently linked to suboptimal solvent conditions. Here’s a breakdown of potential issues and how to address them:

  • Inadequate Phase Mixing in Biphasic Systems:

    • Problem: In phase-transfer catalyzed reactions, inefficient mixing between the aqueous and organic phases can lead to a slow reaction rate.

    • Troubleshooting:

      • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to maximize the interfacial area between the two phases.

      • Choice of Organic Solvent: The organic solvent's density and viscosity can affect phase separation and mixing. Solvents like dichloromethane or toluene are often effective.[1]

  • Poor Solubility of the Phase-Transfer Catalyst:

    • Problem: If the phase-transfer catalyst (e.g., a quaternary ammonium salt) is not sufficiently soluble in the organic phase, it cannot effectively transport the reactive anion.

    • Troubleshooting:

      • Solvent Selection: Dichloromethane is often a good starting point as it is polar enough to solubilize most quaternary salt catalysts.[1] Toluene is another common choice.[1]

      • Catalyst Modification: Consider a catalyst with longer alkyl chains to increase its lipophilicity and solubility in less polar organic solvents.

  • Suboptimal Solvent Polarity:

    • Problem: The polarity of the solvent can dramatically affect the reaction rate.[5] For reactions involving the formation of charged intermediates, a more polar solvent can be beneficial.[5] However, in some cases, highly polar solvents can excessively solvate the reactive species, reducing their reactivity.

    • Troubleshooting:

      • Solvent Screening: Conduct a small-scale solvent screen to identify the optimal solvent. Test a range of solvents with varying polarities, such as dichloromethane, toluene, acetonitrile, and tetrahydrofuran (THF).

      • Dielectric Constant: Consider the dielectric constant of the solvent. A higher dielectric constant generally favors reactions with charged transition states.[5]

  • Presence of Water in Anhydrous Reactions:

    • Problem: If the reaction is sensitive to moisture, the presence of water in the solvent or reagents can lead to side reactions and reduced yield.

    • Troubleshooting:

      • Use of Anhydrous Solvents: Ensure that all solvents are properly dried before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.[7]

III. Frequently Asked Questions (FAQs)

Q1: Which solvents are generally recommended for the phase-transfer catalyzed synthesis of cyclopropane derivatives like this compound?

A1: The most commonly used solvents in phase-transfer catalysis (PTC) are dichloromethane and toluene.[1] Dichloromethane is polar enough to dissolve many quaternary ammonium salt catalysts and can accelerate both the phase transfer and the intrinsic reaction.[1] Toluene is a less polar option that can be effective, particularly in asymmetric PTC where it can enhance interactions between the catalyst and the reactive species.[6] Other solvents like hexane and heptane have also been used.[1]

Q2: Can I perform the reaction without an organic solvent?

A2: In some cases, PTC reactions can be performed without an organic solvent, especially if the reactants are liquids.[1] This "neat" approach can be more environmentally friendly. However, if the organic reactants are solid at the reaction temperature, a solvent is necessary to dissolve them.[1]

Q3: How do protic versus aprotic solvents affect the yield?

A3: The choice between a protic and an aprotic solvent is critical.

  • Aprotic Solvents: Dipolar aprotic solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can be effective as they can solvate cations while leaving the anions relatively "naked" and more reactive.[8] In many cyclopropanation reactions, non-coordinating aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are preferred.[7]

  • Protic Solvents: Protic solvents like methanol and ethanol can solvate and deactivate the anionic nucleophiles through hydrogen bonding, which can significantly slow down or inhibit the desired reaction.[8] They are generally avoided in reactions that rely on strong anionic nucleophiles.

Q4: My reaction is sluggish. Could the solvent be the issue, and what can I do?

A4: Yes, a sluggish reaction can often be attributed to the solvent.

  • Increase Polarity: If the reaction mechanism involves a charge-separated transition state, switching to a more polar solvent could increase the rate.[5] For example, if you are using toluene, you might try dichloromethane or acetonitrile.

  • Check for Inhibitors: Ensure your solvent is pure and free from inhibitors. Water and oxygen can inhibit many catalytic cyclopropanation reactions.[7]

  • Consider a Co-solvent: In some cases, adding a co-solvent can improve the solubility of all reactants and accelerate the reaction.[8]

IV. Experimental Protocols & Data

Protocol 1: General Procedure for Solvent Screening in the Synthesis of this compound

This protocol outlines a general method for screening different solvents to optimize the yield of this compound via a phase-transfer catalyzed reaction.

Materials:

  • Starting materials (e.g., an appropriate Michael acceptor and a C1 source)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Aqueous base solution (e.g., 50% NaOH)

  • Various anhydrous solvents for screening (e.g., Dichloromethane, Toluene, Acetonitrile, THF)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Set up a series of identical reaction flasks, each containing a magnetic stir bar.

  • To each flask, add the starting materials and the phase-transfer catalyst in the same molar ratios.

  • Add the designated anhydrous solvent to each flask to achieve the same concentration of reactants.

  • With vigorous stirring, add the aqueous base solution to each flask.

  • Allow the reactions to proceed at a constant temperature for a set period.

  • Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reactions and perform a standard aqueous workup.

  • Isolate and purify the product from each reaction.

  • Determine the yield of this compound for each solvent and compare the results.

Data Presentation: Impact of Solvent on Yield

The following table summarizes hypothetical results from a solvent screening experiment to illustrate the potential impact on the reaction yield.

SolventDielectric Constant (approx.)Reaction Time (h)Yield (%)Observations
Dichloromethane9.1485Homogeneous organic phase, good mixing
Toluene2.4872Slower reaction rate, good mixing
Acetonitrile37.5665Some catalyst partitioning into the aqueous phase
Tetrahydrofuran7.61250Sluggish reaction
No Organic Solvent-24<10Poor mixing, reactants are solids

Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results.

V. Visualization of Key Concepts

Diagram 1: Phase-Transfer Catalysis Workflow

PTC_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Organic_Reactant Organic Reactant (R-X) Product Product (R-Nu) Organic_Reactant->Product Reaction Catalyst_X Catalyst-Leaving Group Ion Pair (Q+X-) Product->Catalyst_X Catalyst_Nu Catalyst-Nucleophile Ion Pair (Q+Nu-) Catalyst_Nu->Organic_Reactant Transfer to Organic Phase Byproduct Byproduct (M+X-) Catalyst_X->Byproduct Transfer to Aqueous Phase & Regeneration Aqueous_Reactant Aqueous Reactant (M+Nu-) Aqueous_Reactant->Catalyst_Nu Anion Exchange at Interface

Caption: Workflow of a typical phase-transfer catalysis reaction.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Mixing Is phase mixing adequate? Yes/No Start->Check_Mixing Improve_Stirring Increase stirring rate Check_Mixing->Improve_Stirring No Check_Solvent Is the solvent optimal? Yes/No Check_Mixing->Check_Solvent Yes Improve_Stirring->Check_Solvent Screen_Solvents Perform solvent screen (DCM, Toluene, etc.) Check_Solvent->Screen_Solvents No Check_Catalyst_Sol Is the catalyst soluble? Yes/No Check_Solvent->Check_Catalyst_Sol Yes Screen_Solvents->Check_Catalyst_Sol Change_Catalyst Use a more lipophilic catalyst Check_Catalyst_Sol->Change_Catalyst No Check_Moisture Is the reaction anhydrous? Yes/No Check_Catalyst_Sol->Check_Moisture Yes Change_Catalyst->Check_Moisture Dry_Solvents Use anhydrous solvents and inert atmosphere Check_Moisture->Dry_Solvents No Optimized Yield Optimized Check_Moisture->Optimized Yes Dry_Solvents->Optimized

Caption: A logical workflow for troubleshooting low yields in the synthesis.

VI. References

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). [Link]

  • Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. [Link]

  • Royal Society of Chemistry. (2016, February 17). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. [Link]

  • Royal Society of Chemistry. (n.d.). Solvents as phase-transfer catalysts in reactions initiated by solid bases. [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). [Link]

  • National Center for Biotechnology Information. (2015, March 27). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]

Sources

catalyst selection and optimization for Methyl 1-acetylcyclopropanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting with focused Google searches to gather data on Methyl 1-acetylcyclopropanecarboxylate synthesis. My focus is on catalysts, optimizing reactions, mechanisms, and identifying typical challenges. I'm aiming to build a solid foundation of information.

Developing the Technical Center

I'm now diving into the next stage, analysis. It's time to sift through the search results to spot the best catalysts, likely side reactions, and optimal parameters like temperature and time. Then, I'll structure the technical support center as a Q&A. I will explain chemical principles thoroughly to address catalyst questions and provide troubleshooting scenarios, using my search data. I plan to create detailed experiment protocols for catalyst screening and reaction optimization, and will use Graphviz diagrams to show the relationships.

Refining Information Gathering

My focus is now on targeted Google searches for this compound synthesis. I am prioritizing identifying catalyst strategies, understanding reaction optimization and troubleshooting strategies. The goal is to build a reliable base of information.

Formulating Support Center

I'm currently structuring a technical support center for Methyl 1-acetyl cyclopropanecarboxylate synthesis. The focus is narrowing to catalyst selection and optimization, presenting the "why" alongside the "how" in a Q&A format, ensuring scientific accuracy for researchers. My goal is an insightful technical resource.

Detailing Catalyst and Reactants

I'm now diving deeper into the specifics, especially catalyst options and reactant choices for Methyl 1-acetyl cyclopropanecarboxylate synthesis. Based on my research, Rhodium and Cobalt complexes are strong contenders, with citations and data to support their use. I'm also examining the preferred reactants for this specific cyclopropanation, considering the "acetyl-methyl" carbene delivery methods. My next step involves building the Q&A framework.

Defining Content Structure

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Formulating Detailed FAQs

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Outlining Synthetic Pathways

I'm now formulating potential synthetic routes, since direct methods aren't evident in my search. I'm focusing on synthesizing the target molecule via cyclopropanation of a suitable alkene, like methyl 2-acetylacrylate, or acylation of a cyclopropane precursor. I'll need to research methyl 2-acetylacrylate synthesis next. I'm also revising the Q&A structure, starting with catalyst selection for substituted cyclopropanes.

Outlining Synthesis and Catalysts

My focus is now on mapping out plausible synthetic routes, given that a direct method for this compound isn't immediately apparent. I'll need to explore precursors and potential reactions, especially the synthesis of methyl 2-acetylacrylate. Alongside this, I am consolidating information on Rhodium and Cobalt catalysts and their mechanisms to form a catalyst selection guide. The support center content will soon include protocols and diagrams.

Constructing Detailed Troubleshooting

I'm now revising my plan for the support center. I'm focusing on crafting detailed troubleshooting guides and developing the core catalyst selection. I'll construct a general protocol and comparisons, also generating Graphviz diagrams for clarity. I'll incorporate potential issues like yield, side reactions, and poor stereoselectivity. I'll also add in-text citations and build a reference list with URLs. I still need to find a direct synthesis, or the synthesis of a key precursor.

Focusing on Cyclopropanation

I'm now focusing on a direct cyclopropanation approach. The feasibility of reacting a carbene precursor with a suitable alkene seems high. I'm exploring the nuances of this specific route in more detail now.

Evaluating Synthetic Routes

I've been evaluating different synthetic routes. Direct cyclopropanation of methyl 2-acetylacrylate seems promising but its availability is a concern. Considering this, I am now focusing on utilizing methyl acrylate and diazoacetone, potentially catalyzed by Rhodium. I need to investigate the challenges posed by the reaction of electron-deficient alkenes with diazo compounds.

Exploring Carbene Precursors

I've been examining different carbene precursors to form the cyclopropane. My focus remains on metal-catalyzed cyclopropanation of methyl acrylate. Currently, I am leaning toward using diazoacetone to generate the acetyl-methyl-carbene. The challenges associated with using electron-deficient alkenes in this reaction are a key consideration.

Analyzing Preferred Route

I've completed a thorough analysis of potential synthetic routes, finally deciding to pursue the metal-catalyzed cyclopropanation of methyl acrylate using a diazo ketone, specifically diazoacetone, as the focus. This choice directly addresses the user's needs, and the challenges associated with the electron-deficient alkene make it an excellent topic for a troubleshooting guide. I'm now structuring the guide to introduce the target molecule and the key strategies, specifically focusing on catalyst selection and optimization.

Refining the Troubleshooting Guide

I've been reviewing a variety of potential synthetic routes and their associated challenges. I now plan to focus on the metal-catalyzed cyclopropanation of methyl acrylate using a diazo ketone such as diazoacetone. This approach will enable the creation of a troubleshooting guide for researchers. I am structuring the guide with an introduction to the target molecule and the key synthetic strategies and now refining the FAQ sections on catalyst selection and reaction optimization. The potential side products of this reaction, particularly carbene dimerization, are a key consideration that needs to be explored.

Prioritizing Guide Structure

I've been examining the available information, and am now prioritizing the structure of the troubleshooting guide. I'm focusing on the metal-catalyzed cyclopropanation of methyl acrylate with diazoacetone, because it addresses the core request regarding catalyst selection and optimization, and its inherent challenges make it an ideal topic. The guide introduction will cover the target molecule and strategies, followed by FAQs on catalyst selection and optimization, which will also explore potential side products such as carbene dimerization. I'm developing diagrams to support the troubleshooting process.

Structuring the Guide Plan

I'm now fully immersed in organizing the guide. The metal-catalyzed cyclopropanation of methyl acrylate with diazoacetone will be the primary focus, aligning with the core request. The introduction will cover the target molecule and the key strategies, followed by FAQs on catalyst selection, optimization, and side product mitigation, which includes carbene dimerization. I will support the process with diagrams to assist troubleshooting and include a detailed experimental protocol.

Technical Support Center: Managing Exothermic Reactions in Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of cyclopropanes, a valuable motif in pharmaceuticals and natural products, often involves highly energetic intermediates and exothermic reaction pathways.[1] Uncontrolled heat release not only compromises reaction yield and selectivity but also poses a significant safety risk, potentially leading to thermal runaway. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, structured in a question-and-answer format, to anticipate, troubleshoot, and safely manage exothermic events during cyclopropanation experiments.

Frequently Asked Questions (FAQs)

Q1: Why are cyclopropanation reactions often highly exothermic?

A1: The high exothermicity stems from two primary factors: the reagents used and the thermodynamics of ring formation.

  • High-Energy Reagents: Many common methods employ highly reactive species like carbenes or carbenoids.[1] For instance, the decomposition of diazo compounds to generate a carbene and nitrogen gas is a highly favorable and exothermic process.[2] Similarly, the formation of the active organozinc carbenoid in the Simmons-Smith reaction is an energetic step.[3]

  • Ring Strain Release (in Reverse): While the cyclopropane ring itself possesses significant ring strain (approx. 27 kcal/mol), the formation of these three-membered rings from an alkene and a high-energy carbene intermediate results in a substantial net release of energy.[4] The overall enthalpy of reaction for the combustion of cyclopropane is significant, indicating its high energy content.

Q2: What is "thermal runaway" and how does it relate to cyclopropanation?

A2: Thermal runaway is a critical safety hazard where the rate of heat generated by the reaction exceeds the rate of heat removed by the cooling system.[5] This imbalance causes the reaction temperature to rise, which in turn accelerates the reaction rate, leading to an exponential increase in both heat generation and temperature. For many cyclopropanation reactions, especially those using diazo compounds or reactive organometallics, a runaway can lead to violent decomposition, over-pressurization, and vessel failure.[4][6] Understanding the potential for runaway is crucial for safe scale-up.[7][8]

Q3: What are the primary strategies for controlling the temperature of an exothermic cyclopropanation?

A3: The core principle is to ensure the rate of heat generation never overwhelms the system's cooling capacity. The main strategies are:

  • Rate Control: Limiting the concentration of the reactive species at any given time. This is most commonly achieved by the slow, controlled, dropwise addition of one reagent to the other.[9][10]

  • Thermal Control: Using an external cooling bath (e.g., ice-water, dry ice/acetone) and ensuring efficient heat transfer with vigorous stirring and an appropriately sized reaction vessel.

  • Concentration Control: Running the reaction at a lower concentration by using more solvent. This increases the total thermal mass of the system, allowing it to absorb more heat with a smaller temperature increase.

  • Process Technology: For reactions with severe exotherms or that use hazardous reagents, continuous flow chemistry offers superior heat transfer and safety by minimizing the reaction volume at any instant.[11][12][13]

Q4: How does the choice of cyclopropanation method affect the exothermic risk?

A4: The risk profile varies significantly between methods.

Cyclopropanation MethodKey ReagentsTypical Exothermic HazardPrimary Control Strategy
Simmons-Smith Diiodomethane, Zn-Cu CoupleModerate to HighSlow addition of diiodomethane; efficient cooling.[9]
Furukawa Modification Diiodomethane, DiethylzincHigh (Diethylzinc is pyrophoric)Strict inert atmosphere; very slow addition at low temperature.[3]
Diazo Compound (e.g., Diazomethane) Diazomethane, Metal Catalyst (Pd, Rh, Cu)Severe (Reagent is toxic and explosive)In-situ generation in a flow reactor is the modern standard for safety.[6][14][15] Strict temperature control.
Transition Metal Catalysis Diazoacetate, Rh/Cu CatalystModerate to HighSlow addition of diazo compound; catalyst choice can modulate reactivity.[16][17]
Haloform/Base CHCl₃ or CHBr₃, Strong BaseModerateSlow addition of the haloform or base; good cooling.[4]

Troubleshooting Guide: Specific Scenarios

Scenario 1: "I started the dropwise addition of diiodomethane for my Simmons-Smith reaction, and the temperature is rapidly increasing beyond my set point."
  • Question: What is happening and what should I do immediately?

  • Answer: You are likely in an "addition-limited" regime, where the reaction is consuming the reagent as fast as you add it, but the rate of addition is too high for your cooling system.

    • Immediate Action: Stop the addition immediately.

    • Enhance Cooling: Ensure your cooling bath is at the target temperature and that the coolant is circulating effectively. If necessary, add more dry ice or ice.

    • Monitor: Watch the internal temperature. If it continues to rise significantly after stopping the addition, it may indicate an accumulation of unreacted intermediates, a more dangerous situation. Be prepared to execute an emergency quench (see protocol below).

    • Resume with Caution: Once the temperature is stable and back at the set point, resume the addition at a much slower rate (e.g., 25-50% of the initial rate).

  • Question: How can I prevent this in the future?

  • Answer: The goal is to keep the reaction under kinetic control, not addition control.

    • Reduce Addition Rate: This is the most critical parameter. A slower addition ensures the heat generated per unit of time is manageable.

    • Improve Heat Transfer: Use a larger flask to increase the surface area-to-volume ratio. Ensure stirring is vigorous enough to facilitate heat exchange with the vessel walls.

    • Use More Dilute Solutions: This adds thermal mass and reduces the reaction rate.

    • Perform Calorimetry: For scale-up, use Heat Flow Calorimetry to quantify the heat of reaction and determine the maximum safe addition rate for your equipment.[18]

Scenario 2: "My rhodium-catalyzed reaction with ethyl diazoacetate is sluggish at 0°C, but when I warm it, I get significant byproducts and a lower yield of the cyclopropane."
  • Question: Why is a small temperature change having such a large effect on selectivity?

  • Answer: This is a classic case of competing reaction pathways with different activation energies. The desired cyclopropanation is likely favored at lower temperatures, while a competing pathway, such as β-hydride elimination or other carbene-related side reactions, becomes dominant at higher temperatures.[16] The exotherm from the reaction itself can raise the local temperature, pushing the reaction down the undesired pathway.

  • Question: How can I improve the yield of the desired cyclopropane?

  • Answer:

    • Strict Temperature Control: Maintain the lower temperature (0 °C or even colder) meticulously. The key is to remove the heat of reaction as it is generated to prevent any localized warming.

    • Catalyst/Ligand Screening: The choice of catalyst and its ligand system has a profound impact on selectivity. Sterically bulky ligands on the metal center can often suppress side reactions and favor the desired cyclopropanation.[16][19] For example, switching from a standard rhodium carboxylate to a more sterically demanding one might solve the issue.

    • Solvent Effects: The solvent can influence the relative rates of competing pathways. Screening a small set of solvents may reveal conditions that favor cyclopropanation.[20]

Scenario 3: "I am planning to scale up a cyclopropanation from 1 g to 100 g. What are the critical safety considerations regarding the exotherm?"
  • Question: Why can't I just multiply all my reagent quantities and timings by 100?

  • Answer: This is extremely dangerous because the physics of heat transfer do not scale linearly with volume.

    • Surface Area-to-Volume Ratio: As you increase the volume of a reactor, its surface area (used for cooling) increases by a power of 2, while its volume (which generates heat) increases by a power of 3. This means a large reactor is much less efficient at removing heat than a small flask.[8]

    • Consequences: A safe addition rate on a 1 g scale will almost certainly lead to a thermal runaway on a 100 g scale.[13]

  • Question: What is the workflow for safely scaling this process?

  • Answer: A systematic approach is required to gather data and de-risk the scale-up. This workflow is essential for ensuring process safety.

    ScaleUp_Workflow A Lab Scale (1g) Initial Synthesis B Reaction Calorimetry (RC1) - Measure Heat of Reaction (ΔHr) - Measure Heat Flow vs. Time A->B Characterize C Data Analysis - Calculate Max Temperature of Synthesis Rxn (MTSR) - Assess Thermal Accumulation B->C Interpret Data D Risk Assessment Is MTSR safely below solvent boiling point and decomposition temperature? C->D E Kilo-Lab / Pilot Scale (100g) - Model heat transfer of large reactor - Define safe addition profile & cooling reqs. D->E Yes G Unsafe for Direct Scale-Up D->G No F Scale-Up Synthesis Execute with calculated parameters E->F Implement H Consider Process Change - Flow Chemistry - Semi-batch process G->H Redesign

    Caption: Decision workflow for scaling up an exothermic reaction.

Key Protocols & Methodologies

Protocol 1: General Procedure for Controlled Addition in a Batch Reaction

This protocol describes a standard setup for managing a moderately exothermic cyclopropanation, such as a Simmons-Smith reaction, at the lab scale.

  • Vessel & Setup:

    • Select a round-bottom flask that is at least 4-5 times larger than the final reaction volume to ensure a good surface area for cooling and headspace.

    • Equip the flask with a magnetic stir bar, a digital thermometer to monitor the internal reaction temperature, a reflux condenser (if applicable), and an inert gas inlet (e.g., Nitrogen or Argon).

    • Use a pressure-equalizing addition funnel for the dropwise addition of the limiting reagent.

  • Cooling:

    • Place the flask in a cooling bath (e.g., ice/water for 0 °C) of sufficient size. Ensure the bath level is high enough to cover the liquid level inside the flask.

    • Allow the initial solution in the flask to cool to the target temperature before starting the addition.

  • Reagent Addition:

    • Charge the addition funnel with the reagent to be added slowly (e.g., diiodomethane in an appropriate solvent).

    • Begin the addition at a very slow rate (e.g., 1 drop every 5-10 seconds).

    • CRITICAL: Continuously monitor the internal temperature. It should rise slightly and then stabilize. A continuous, unchecked rise indicates the addition is too fast.

    • Adjust the addition rate to maintain the internal temperature within a narrow range (e.g., ±2 °C of the set point).

  • Quenching & Workup:

    • After the addition is complete, continue stirring at the reaction temperature until analysis (e.g., TLC, GC) shows consumption of the starting material.

    • Perform a slow, careful quench by adding a saturated aqueous solution (e.g., ammonium chloride for Simmons-Smith) while the flask is still in the cooling bath.[9] Quenching can also be exothermic.

Protocol 2: Principles of Heat Flow Calorimetry for Safety Assessment

Heat flow calorimetry is a technique to measure the thermal power (heat flow in Watts) generated by a chemical reaction in real-time.[18]

  • Principle: The calorimeter maintains the reaction mass at a set temperature (isothermal control) by adjusting the temperature of a surrounding jacket. The heat flow from the reaction is calculated based on the temperature difference between the reactor and the jacket (ΔT), the overall heat transfer coefficient (UA), and the heat capacity of the system.

    Calorimetry_Concept cluster_0 Reaction Vessel cluster_1 Cooling/Heating Jacket Mass Reaction Mass (Tr) Jacket Jacket Fluid (Tj) Mass->Jacket Heat Transfer (UA * (Tr - Tj)) Control Calorimeter Control Unit Mass->Control Measures Tr HeatRemoval Heat Removed (Q_cool) Jacket->HeatRemoval Jacket->Control Controls Tj HeatGen Heat Generated (Q_rxn) HeatGen->Mass Control->HeatRemoval Calculates Q_cool

    Caption: Conceptual diagram of a heat flow calorimeter.

  • Data Interpretation:

    • Heat of Reaction (ΔHrxn): Integrating the heat flow curve over the course of the reaction gives the total energy released (in Joules).

    • Thermal Accumulation: If the rate of addition is faster than the rate of reaction, unreacted material accumulates. The heat flow curve will show a declining signal after the addition is complete, as this accumulated material continues to react. This is a measure of risk; a large accumulation can be dangerous if cooling is lost.

    • Maximum Temperature of the Synthesis Reaction (MTSR): This is the maximum temperature the reaction would reach under adiabatic conditions (i.e., with total cooling failure). It is calculated from the amount of accumulated reagent and the heat of reaction. A safe process requires the MTSR to be well below the boiling point of the solvent or any known decomposition temperatures.[18]

References

  • Organic Chemistry Portal.Synthesis of cyclopropanes. [Link]
  • RojasLab. (2023, April 3). Cyclopropane Ring Formation Using Haloforms and Simmons Smith Reaction. YouTube. [Link]
  • Wikipedia.
  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
  • Secci, F., et al.Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.
  • Ashenhurst, J. (2025, June 22). Diazomethane (CH2N2). Master Organic Chemistry. [Link]
  • MDPI.
  • Prosen, E. J., et al.Heats of combustion and formation of cyclopropane.
  • Nova-Fernández, A., et al. (2023). Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column.
  • Rossi, S., et al.Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi. [Link]
  • Lilly, M. J., et al.Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity. PMC - NIH. [Link]
  • ResearchGate.
  • NROChemistry.Simmons-Smith Reaction. [Link]
  • Dixon-Jackson, K.
  • Thompson, A., et al.
  • Cokoja, M., et al.Stereo-controlled cyclopropanation catalysis within the confined pores of porphyrin MOFs. [Link]
  • Wikipedia.
  • ResearchGate. (2023, September 1). Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column. [Link]
  • Chemtips. (2021).
  • Uyeda, C. (2019, August 16).
  • ResearchGate.Fig. 3 Cyclopropanation of styrene. a Reaction scheme of the.... [Link]
  • Menchikov, L. G., et al. (2025, August 5). Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane.
  • Moser, D., et al. (2025, August 21). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing.
  • ResearchGate.a.
  • Chemical Communications (RSC Publishing).Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. [Link]
  • University of Rochester. (2019, May 17). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. [Link]
  • Wang, Z. J., et al.Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. PMC - NIH. [Link]
  • ResearchGate. (2019, August 17).
  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
  • Wikipedia.Simmons–Smith reaction. [Link]
  • Gensch, T., et al.
  • Crow, J. M.When it comes to scaling up organic synthesis, it pays to think small. [Link]
  • PubMed. (2023, May 22).

Sources

long-term storage and stability of Methyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering data on the stability and degradation of Methyl 1-acetylcyclopropanecarboxylate through extensive Google searches. I am focused on the long-term storage conditions to understand how best to preserve this compound.

Defining Scope & Structure

I'm now diving into the structuring phase. The focus is to transform the data into a usable Q&A format, building a troubleshooting guide and FAQs to address common concerns about this compound. I will prioritize scientific reasoning, including citations, and aim for concise tables summarizing key data. Additionally, I'll start building protocols and diagrams.

Initiating Documentation Protocol

I'm now deep-diving into the experimental aspects. I'll develop detailed protocols for assessing the stability and purity of the compound, including HPLC and NMR analysis, alongside Graphviz diagrams to illustrate workflows and pathways. I'm focusing on providing practical solutions to potential issues encountered, and will include a complete references section. I will refine the entire document to be scientifically accurate and clear.

troubleshooting peak broadening in NMR of Methyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated targeted Google searches to gather comprehensive information about the typical causes of peak broadening in NMR spectroscopy, with a focus on small molecules like Methyl 1-acetylcyclopropanecarboxylate.

Planning Future Troubleshooting Steps

I'm now formulating a comprehensive series of question-and-answer troubleshooting guides and FAQs, progressing from simple issues to molecule-specific problems. I'm also actively seeking academic papers and application notes to support the troubleshooting steps with in-text citations and a robust reference list. My plan involves creating visual troubleshooting workflows and representing dynamic processes for this compound.

Defining Peak Broadening Factors

I've decided to start the research by pinpointing causes of peak broadening, particularly for this compound. This involves looking into conformational dynamics, aggregation, sample prep, and instrument settings. After that, I'll build a Q&A guide, starting simple and getting more specific.

Collecting NMR Broadening Causes

I've assembled a robust initial list of factors contributing to peak broadening in NMR. So far, the focus includes inadequate shimming, concentration issues, temperature fluctuations, chemical exchange phenomena, and the detrimental impact of paramagnetic impurities. I'm moving toward a more structured organization of the information.

Synthesizing Specificity and Generality

I've been working to connect general NMR troubleshooting to the specific characteristics of this compound. PubChem and ChemicalBook have provided structural data, but no targeted NMR guidance. I'm focusing on how the cyclopropane ring and carbonyls might lead to broadening, perhaps from conformational exchange. The guide will be Q&A-based, starting with instrument and sample prep and moving to molecule-specific issues, supplemented with Graphviz diagrams and tables.

Applying Existing Principles Now

I'm now synthesizing general NMR troubleshooting principles with the specific case of this compound. I'm focusing on structural features like the cyclopropane ring and carbonyl groups to identify potential broadening causes, such as conformational exchange. I'll structure the guide as planned: Q&A format, starting with instrument and sample prep, progressing to molecule-specific issues. Graphviz diagrams and tables will visually support the workflow.

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the precise characterization of novel molecular entities is paramount. Small, strained ring systems, such as cyclopropanes, are valuable motifs that can impart unique conformational rigidity and metabolic stability to a molecule. However, these same properties present distinct challenges for structural elucidation. This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Methyl 1-acetylcyclopropanecarboxylate, a compact yet structurally rich molecule.

This document moves beyond a simple recitation of spectral data. It is designed for researchers and drug development professionals, offering a practical framework for interpreting complex NMR data. We will explore the causal relationships between molecular structure and spectral appearance, compare NMR with alternative analytical techniques, and provide actionable experimental protocols. Every piece of analysis is grounded in established spectroscopic principles to ensure a self-validating and trustworthy interpretation.

The Challenge of the Cyclopropane Ring

The three-membered cyclopropane ring is unique among carbocycles. Its C-C-C bond angles are forced to 60°, a significant deviation from the ideal sp³ hybrid angle of 109.5°. This severe angle strain results in C-C bonds with increased p-character, leading to a phenomenon often described as σ-aromaticity.[1][2] For the NMR spectroscopist, this has a profound and predictable consequence: a shielding effect. The circulation of electrons within the ring generates a magnetic field that opposes the applied external field, causing the protons attached to the cyclopropane ring to resonate at an unusually high field (i.e., a low chemical shift, ppm), often in the 0.2-1.5 ppm range.[3][4] Understanding this foundational principle is the first step in deciphering the spectra of molecules like this compound.

Predicted ¹H NMR Spectral Analysis

Molecular Structure and Proton Environments:

The structure of this compound (C₇H₁₀O₃) contains four distinct proton environments.[5]

dot graph "Methyl_1_acetylcyclopropanecarboxylate_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} Caption: Molecular structure of this compound.

The two CH₂ groups of the cyclopropane ring are diastereotopic. The protons on one CH₂ group (let's call them Hₐ and Hₐ') are chemically non-equivalent to the protons on the other (Hₑ and Hₑ'). This non-equivalence arises because the quaternary carbon is a stereocenter. Furthermore, the protons within each CH₂ group are themselves diastereotopic due to their fixed spatial relationships (cis or trans) to the bulky acetyl and ester groups. This will lead to complex splitting patterns.

Predicted ¹H NMR Data Summary:

LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift
Hₐ, Hₐ'~1.6 - 1.8m (AA'BB')2HCH₂ (trans to acetyl)Cyclopropane protons deshielded by adjacent carbonyls. Protons cis to the ester group will be slightly downfield.
Hₑ, Hₑ'~1.2 - 1.4m (AA'BB')2HCH₂ (cis to acetyl)Cyclopropane protons, relatively shielded compared to Hₐ/Hₐ' but still downfield from unsubstituted cyclopropane due to the C1-substituents.
H꜀~3.7s3HO-CH₃ (Ester)Typical chemical shift for a methyl ester.
Hₔ~2.4s3HCO-CH₃ (Acetyl)Typical chemical shift for a methyl ketone.

Interpretation of Splitting Patterns:

The four cyclopropane protons (Hₐ, Hₐ', Hₑ, Hₑ') form a complex second-order (or higher-order) spin system, often designated as an AA'BB' system. This results from the interplay of three types of coupling:

  • Geminal coupling (²J): Coupling between protons on the same carbon (e.g., Hₐ and Hₐ').

  • Vicinal cis coupling (³J_cis): Coupling between protons on adjacent carbons on the same face of the ring.

  • Vicinal trans coupling (³J_trans): Coupling between protons on adjacent carbons on opposite faces of the ring.

Generally, for cyclopropanes, the magnitude of these couplings follows the trend: ³J_cis > ³J_trans > ²J.[6] This complex coupling will result in two multiplets in the high-field region of the spectrum, rather than simple doublets or triplets. A high-field NMR instrument (≥400 MHz) would be essential to achieve the resolution needed to begin analyzing these multiplets.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is simpler and provides a clear carbon count. For this compound, seven distinct carbon signals are expected.

Predicted ¹³C NMR Data Summary:

Predicted δ (ppm)AssignmentRationale for Chemical Shift
~204C=O (Acetyl)Typical chemical shift for a ketone carbonyl.
~170C=O (Ester)Typical chemical shift for an ester carbonyl.
~52O-CH₃ (Ester)Typical chemical shift for a methyl ester carbon.
~35C1 (Quaternary)Substituted cyclopropane carbon, deshielded by two electron-withdrawing groups.
~28CO-CH₃ (Acetyl)Typical chemical shift for an acetyl methyl carbon.
~18C2, C3 (CH₂)Shielded cyclopropane methylene carbons. Non-equivalence is possible but they may be accidentally equivalent.[7]

Comparative Analysis: Is NMR the Whole Story?

While NMR is the gold standard for detailed structural elucidation in solution, a multi-technique approach provides the most robust characterization.

Comparison with Other Analytical Techniques:

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed C-H framework, connectivity, stereochemistry.Unparalleled structural detail in solution. Quantitative.Lower sensitivity than MS. Requires soluble sample. Complex spectra can be challenging to interpret.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, non-destructive. Excellent for identifying key bonds like C=O and C-O.Provides limited information on the overall molecular skeleton. Not quantitative.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Extremely high sensitivity. Provides exact mass and molecular formula (HRMS). GC-MS can separate impurities.[8]Provides little to no stereochemical information. Isomer differentiation can be difficult without fragmentation analysis.

For this compound, an IR spectrum would quickly confirm the presence of the two distinct carbonyl groups (ester and ketone), likely showing strong absorbances around 1735 cm⁻¹ and 1715 cm⁻¹, respectively.[9] GC-MS would confirm the molecular weight of 142.15 g/mol and provide a fragmentation pattern that could help identify the acetyl and methoxycarbonyl fragments.[5] However, neither technique could definitively prove the connectivity of the cyclopropane ring or the relative arrangement of the substituents; this is the unique and indispensable strength of NMR.

Experimental Protocols

To ensure high-quality, reproducible data, the following protocols should be considered.

1. Sample Preparation for NMR:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice due to its good solubilizing power for moderately polar organics and its single residual solvent peak at 7.26 ppm.

  • Concentration: Aim for a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference standard.

2. NMR Data Acquisition Workflow:

dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Recommended 2D NMR workflow for full structural elucidation.

  • ¹H NMR: A standard single-pulse experiment is sufficient. Ensure adequate spectral width to cover the expected range (0-10 ppm).

  • ¹³C{¹H} NMR: A standard proton-decoupled experiment (e.g., zgpg30) will provide singlet peaks for each unique carbon. A larger number of scans will be required compared to the ¹H experiment due to the lower natural abundance of ¹³C.

  • 2D NMR (for confirmation):

    • COSY (Correlation Spectroscopy): Would confirm the ³J coupling between the two sets of cyclopropane methylene protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon to which it is directly attached (e.g., O-CH₃ protons to the O-CH₃ carbon).

    • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for confirming the overall structure. It would show correlations over 2-3 bonds, for example, from the acetyl methyl protons (Hₔ) to both the acetyl carbonyl carbon and the quaternary cyclopropane carbon (C1).

Conclusion

The structural analysis of this compound is a prime example of how fundamental NMR principles can be applied to predict and interpret the spectra of complex molecules. The characteristic high-field resonance of the cyclopropane protons, combined with the deshielding effects of two carbonyl substituents, creates a unique spectral fingerprint. While IR and MS provide valuable complementary data for functional group and molecular weight confirmation, only a comprehensive 1D and 2D NMR analysis can unambiguously piece together the complete molecular puzzle, confirming the precise atomic connectivity and providing insights into the molecule's three-dimensional nature. This guide provides the strategic framework necessary for any researcher to confidently approach the characterization of this and other similarly substituted cyclopropane systems.

References

  • PubChem. Methyl 1-acetylcyclopropane-1-carboxylate.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
  • PubMed. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study.
  • ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]
  • AWS. 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link]
  • Journal of the Chemical Society, Perkin Transactions 2. 1H–1H long range couplings in fused cyclopropanes.
  • Chemistry LibreTexts.
  • Hossain, et al. GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. [Link]
  • Defense Technical Information Center. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
  • University of Ottawa NMR Facility Blog. Measurement of Long Range C H Coupling Constants. [Link]
  • WebSpectra. IR Absorption Table. [Link]
  • Chemguide. high resolution nuclear magnetic resonance (nmr) spectra. [Link]
  • PubChem. 1-Methylcyclopropanecarboxylic acid. [Link]
  • Organic Chemistry D
  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane. [Link]
  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

Sources

A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of Methyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the mass spectrum fragmentation of Methyl 1-acetylcyclopropanecarboxylate, a molecule of interest due to its unique strained ring system combined with reactive functional groups. We will dissect its fragmentation behavior, comparing it with alternative structures to highlight the diagnostic fingerprints arising from its distinct architecture.

The Structural Uniqueness of this compound

This compound incorporates three key structural features that dictate its fragmentation under electron ionization (EI): a high-energy cyclopropane ring, a methyl ester group, and a ketone functionality. The inherent ring strain of the cyclopropane ring often leads to characteristic fragmentation pathways not observed in its acyclic analogs. Understanding these pathways is crucial for researchers working with similar strained carbocyclic systems.

Decoding the Fragmentation Cascade: A Mechanistic Approach

Upon electron ionization, this compound (Molecular Weight: 142.15 g/mol ) will form a molecular ion (M+•) at m/z 142. The subsequent fragmentation is a competitive process, driven by the stability of the resulting fragment ions and neutral losses. Below, we propose the most probable fragmentation pathways based on established principles of mass spectrometry.

Alpha-Cleavage: The Dominant Initial Fragmentation

The presence of two carbonyl groups (ketone and ester) provides primary sites for alpha-cleavage, a common fragmentation mechanism for such functionalities.

  • Loss of the Methoxy Group (•OCH3): Cleavage of the C-O bond in the ester group is a highly favorable pathway, leading to the formation of a stable acylium ion. This results in a prominent peak at m/z 111 . This fragment is often a strong indicator of a methyl ester.

  • Loss of the Acetyl Group (•COCH3): Alpha-cleavage adjacent to the ketone carbonyl can lead to the loss of an acetyl radical. This would generate a fragment at m/z 99 .

  • Loss of the Methyl Group (•CH3): Cleavage of the C-C bond between the ketone carbonyl and the methyl group results in the loss of a methyl radical, producing a fragment ion at m/z 127 . This is a common fragmentation for methyl ketones.

The Influence of the Cyclopropane Ring

The strained cyclopropane ring plays a critical role in the fragmentation cascade, often leading to rearrangements and ring-opening pathways.

  • Ring Opening and Rearrangement: The molecular ion can undergo rearrangement, followed by cleavage, to yield fragments that are not immediately obvious from the initial structure. For instance, a rearrangement involving the cyclopropane ring could precede the loss of carbon monoxide (CO), a common neutral loss from cyclic ketones, which would lead to a fragment at m/z 114 .

McLafferty Rearrangement: A Possibility Under Scrutiny

The classic McLafferty rearrangement requires a gamma-hydrogen that can be transferred to the carbonyl oxygen. In the case of this compound, the hydrogens on the cyclopropane ring are not suitably positioned for a direct McLafferty rearrangement involving the ketone or ester carbonyls in the intact ring structure. However, post-ring-opening rearrangements could potentially create an environment where such a transfer becomes feasible. The absence of a prominent peak corresponding to a McLafferty rearrangement can be a diagnostic feature to distinguish it from acyclic analogs where this pathway might be more favorable.

Comparative Fragmentation Analysis

To underscore the diagnostic value of the fragmentation pattern of this compound, let's consider a hypothetical acyclic isomer, Methyl 2-acetylbut-2-enoate. While having the same molecular weight, its fragmentation pattern would differ significantly. We would expect to see more prominent peaks resulting from cleavages along the more flexible carbon chain, and potentially a more pronounced McLafferty rearrangement. The rigid structure of the cyclopropane ring in our target molecule limits these fragmentation pathways, leading to a more defined and interpretable spectrum.

Summary of Key Fragmentation Data

m/z Proposed Fragment Ion Neutral Loss Fragmentation Pathway
142[M]+•-Molecular Ion
127[M - CH3]+•CH3Alpha-cleavage at the ketone
111[M - OCH3]+•OCH3Alpha-cleavage at the ester
99[M - COCH3]+•COCH3Alpha-cleavage at the ketone
83[M - COOCH3]+•COOCH3Alpha-cleavage at the ester
59[COOCH3]+-Cleavage of the ester group
43[COCH3]+-Cleavage of the ketone group

Visualizing the Fragmentation Pathways

To provide a clearer picture of the proposed fragmentation cascade, the following diagrams illustrate the key bond cleavages and resulting fragment ions.

G M This compound (m/z 142) F127 [M - CH3]+ (m/z 127) M->F127 - •CH3 F111 [M - OCH3]+ (m/z 111) M->F111 - •OCH3 F99 [M - COCH3]+ (m/z 99) M->F99 - •COCH3 F43 [COCH3]+ (m/z 43) M->F43 - •C4H5O2

Caption: Primary alpha-cleavage fragmentation pathways of this compound.

Experimental Protocol: Acquiring the Mass Spectrum

For researchers aiming to replicate or build upon this analysis, the following protocol outlines the standard procedure for acquiring an electron ionization mass spectrum.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-450

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS system.

This detailed analysis provides a robust framework for interpreting the mass spectrum of this compound. By understanding the interplay of its functional groups and the unique influence of the cyclopropane ring, researchers can confidently identify this molecule and distinguish it from its isomers, a critical step in the rigorous process of chemical characterization.

A Researcher's Guide to Functional Group Analysis: Unveiling the Molecular Architecture of Methyl 1-acetylcyclopropanecarboxylate via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise characterization of molecular structures is paramount. Methyl 1-acetylcyclopropanecarboxylate, a molecule of interest for its potential applications in medicinal chemistry, presents a unique combination of functional groups that dictate its reactivity and biological activity. This guide provides an in-depth analysis of its structural features using Fourier-Transform Infrared (FTIR) spectroscopy, a powerful and accessible technique for functional group identification. We will explore the theoretical underpinnings of FTIR analysis, present a practical experimental protocol, and compare its utility against other common analytical methods.

The Significance of Functional Groups in this compound

This compound possesses three key functional groups that define its chemical personality: a methyl ester, a ketone (as part of the acetyl group), and a cyclopropane ring. The interplay of these groups governs the molecule's steric and electronic properties, influencing its interaction with biological targets.

  • The Methyl Ester: This group can act as a hydrogen bond acceptor and is susceptible to hydrolysis. Its presence and conformation are critical for solubility and metabolic stability.

  • The Acetyl Group: The ketonic carbonyl in the acetyl group is a key site for nucleophilic attack and can participate in hydrogen bonding.

  • The Cyclopropane Ring: This strained three-membered ring introduces conformational rigidity and possesses unique electronic properties, often described as having partial double-bond character. It can influence the molecule's overall shape and metabolic fate.

Understanding the presence and integrity of these functional groups is a critical first step in any research and development pipeline. FTIR spectroscopy offers a rapid and non-destructive method to confirm the molecular structure and assess sample purity.

FTIR Spectroscopy: A Vibrational Interrogation of Molecular Bonds

FTIR spectroscopy operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. This absorption is detected and plotted as a spectrum, where the positions of the absorption bands (peaks) are indicative of specific functional groups.

For this compound, we anticipate characteristic vibrations from each of its constituent functional groups. The primary regions of interest are the carbonyl stretching region (C=O) and the fingerprint region, which contains a complex pattern of vibrations unique to the molecule as a whole.

Comparative Analysis: FTIR in the Analytical Toolbox

While FTIR is an invaluable tool, a comprehensive characterization often involves complementary techniques. Here's a brief comparison:

TechniquePrincipleInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Infrared light absorption causing molecular vibrations.Presence of functional groups.Fast, non-destructive, relatively inexpensive, versatile sample handling.Provides limited information on the molecular framework and connectivity.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry.Unparalleled for complete structure elucidation.Slower, requires more sample, more expensive instrumentation.
Mass Spectrometry Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight and fragmentation patterns, providing clues to the structure.Extremely sensitive, provides exact mass.Can be destructive, provides limited information on functional groups directly.

FTIR's strength lies in its ability to provide a quick and confident "yes/no" answer regarding the presence of key functional groups, making it an ideal first-line analytical technique.

Experimental Protocol: Acquiring an FTIR Spectrum of this compound

This protocol outlines the steps for obtaining a high-quality FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory, a common and convenient sampling method.

Objective: To identify the characteristic vibrational frequencies of the functional groups in this compound.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Sample of this compound

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with the appropriate solvent and a lint-free wipe.

    • Acquire a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal, which will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring the crystal is fully covered.

    • Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.

  • Data Processing and Interpretation:

    • Process the resulting spectrum to identify the wavenumbers (in cm⁻¹) of the major absorption bands.

    • Compare the observed peak positions with known correlation tables to assign them to specific functional groups.

Data Presentation: Expected FTIR Absorption Bands

The following table summarizes the expected characteristic absorption bands for this compound based on established spectroscopic data.[1][2][3][4][5]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Cyclopropane C-HStretching3080 - 3040Medium
Alkyl C-HStretching2960 - 2850Medium to Strong
Ester C=OStretching~1740Strong
Ketone C=O (Acetyl)Stretching~1715Strong
C-O (Ester)Stretching1300 - 1100Strong
Cyclopropane RingSkeletal Vibration1020 - 1000Medium

Visualizing the Process and the Molecule

To better understand the experimental workflow and the relationship between the molecule's structure and its spectral features, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep Instrument Warm-up & Purge clean Clean ATR Crystal prep->clean background Acquire Background Spectrum clean->background sample Apply Sample to Crystal background->sample scan Acquire Sample Spectrum sample->scan process Process Spectrum scan->process interpret Interpret Peaks process->interpret report Generate Report interpret->report

Caption: Experimental workflow for FTIR analysis.

functional_groups molecule This compound ester_co Ester C=O ~1740 cm⁻¹ molecule->ester_co ketone_co Ketone C=O ~1715 cm⁻¹ molecule->ketone_co cyclo_ch Cyclopropane C-H 3080-3040 cm⁻¹ molecule->cyclo_ch alkyl_ch Alkyl C-H 2960-2850 cm⁻¹ molecule->alkyl_ch ester_c_o Ester C-O 1300-1100 cm⁻¹ molecule->ester_c_o cyclo_ring Cyclopropane Ring 1020-1000 cm⁻¹ molecule->cyclo_ring

Caption: Functional groups and their IR regions.

Conclusion

FTIR spectroscopy provides a robust and efficient method for the initial structural verification of this compound. By identifying the characteristic absorption bands of the methyl ester, acetyl, and cyclopropane functionalities, researchers can rapidly confirm the identity and purity of their compound. This guide serves as a practical resource for scientists and professionals in drug development, enabling them to confidently apply FTIR analysis in their research endeavors. For unequivocal structure elucidation, a combination of FTIR with NMR and mass spectrometry is recommended.

References

  • Lachman, L., Lieberman, H. A., & Kanig, J. L. (Eds.). (1986). The Theory and Practice of Industrial Pharmacy. Lea & Febiger.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • University of Calgary. (n.d.). Infrared Spectroscopy Table.

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A Comparative Guide to the Synthesis of Methyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-acetylcyclopropanecarboxylate is a valuable synthetic intermediate in the preparation of a variety of more complex molecules in the pharmaceutical and agrochemical industries. Its unique strained-ring structure, featuring both a ketone and an ester functional group attached to the same cyclopropyl carbon, makes it a versatile building block. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and process chemists.

This guide provides a comparative analysis of prominent synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison to aid in the selection of the most suitable route for your specific research and development needs.

Comparative Analysis of Synthetic Routes

Three primary strategies for the synthesis of this compound will be examined:

  • Double Alkylation of Methyl Acetoacetate: A classical and straightforward approach involving the sequential alkylation of methyl acetoacetate with 1,2-dibromoethane.

  • Simmons-Smith Cyclopropanation of a Silyl Enol Ether: A modern method that utilizes a carbenoid species to form the cyclopropane ring on a pre-formed enol ether.[1][2]

  • Kulinkovich-type Reaction: An organotitanium-mediated approach that can construct the cyclopropane ring from an ester precursor.[3][4]

Route 1: Double Alkylation of Methyl Acetoacetate

This method is perhaps the most traditional and is based on the nucleophilic character of the enolate derived from methyl acetoacetate. The reaction proceeds in two steps: deprotonation to form the enolate, followed by a double intramolecular alkylation with 1,2-dibromoethane.

Mechanistic Rationale

The α-protons of methyl acetoacetate are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. Treatment with a strong base, such as sodium ethoxide, generates a stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane in an SN2 reaction. A second intramolecular SN2 reaction then occurs as the newly formed carbanion attacks the other carbon bearing a bromine atom, closing the three-membered ring.

G cluster_0 Route 1: Double Alkylation MAA Methyl Acetoacetate Enolate Enolate Intermediate MAA->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Intermediate Mono-alkylated Intermediate Enolate->Intermediate SN2 Attack DBE 1,2-Dibromoethane DBE->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Workflow for the Double Alkylation of Methyl Acetoacetate.

Experimental Protocol
  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere.

  • Enolate Formation: Cool the sodium ethoxide solution to 0 °C and add methyl acetoacetate (1 equivalent) dropwise. Stir the mixture for 30 minutes at room temperature.

  • Alkylation: Add 1,2-dibromoethane (1.1 equivalents) dropwise to the enolate solution.

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours.

  • Workup: Cool the reaction mixture, pour it into water, and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to afford this compound.

Route 2: Simmons-Smith Cyclopropanation of a Silyl Enol Ether

The Simmons-Smith reaction is a well-established method for the stereospecific synthesis of cyclopropanes from alkenes.[5][6] In this route, the corresponding silyl enol ether of methyl acetoacetate is first prepared and then subjected to cyclopropanation using a zinc carbenoid.

Mechanistic Rationale

First, the silyl enol ether is formed from methyl acetoacetate, typically by treatment with a silylating agent like trimethylsilyl chloride in the presence of a base. The Simmons-Smith reagent, typically iodomethylzinc iodide (ICH₂ZnI) formed from diiodomethane and a zinc-copper couple, then adds a methylene group across the double bond of the silyl enol ether in a concerted fashion.[7] This is followed by hydrolysis of the resulting silyloxycyclopropane to yield the cyclopropanol, which is then oxidized to the target ketone. A modification of this involves direct formation of the cyclopropyl ketone.

G cluster_1 Route 2: Simmons-Smith Cyclopropanation MAA Methyl Acetoacetate SEE Silyl Enol Ether MAA->SEE Enolization & Silylation SilylatingAgent Silylating Agent (e.g., TMSCl, Base) SilylatingAgent->SEE CyclopropaneIntermediate Silyloxycyclopropane SEE->CyclopropaneIntermediate Cyclopropanation SSReagent Simmons-Smith Reagent (CH2I2, Zn-Cu) SSReagent->CyclopropaneIntermediate Product This compound CyclopropaneIntermediate->Product Hydrolysis & Oxidation Hydrolysis Hydrolysis Oxidation Oxidation

Caption: Workflow for the Simmons-Smith Cyclopropanation Route.

Experimental Protocol
  • Silyl Enol Ether Formation: To a solution of methyl acetoacetate (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous diethyl ether at 0 °C, add trimethylsilyl chloride (1.1 equivalents) dropwise. Stir the mixture at room temperature for 2 hours. Filter off the triethylammonium chloride and concentrate the filtrate under reduced pressure.

  • Simmons-Smith Reaction: Prepare the Simmons-Smith reagent by adding diiodomethane (1.5 equivalents) to a stirred suspension of zinc-copper couple (1.5 equivalents) in anhydrous diethyl ether. To this reagent, add the crude silyl enol ether dropwise. Reflux the mixture for 12-18 hours.

  • Workup: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Hydrolysis and Oxidation (Conceptual): The resulting silyloxycyclopropane can be hydrolyzed under acidic conditions to the corresponding cyclopropanol, which would then require oxidation (e.g., using PCC or Swern oxidation) to yield the final product. Alternatively, direct workup conditions can sometimes yield the ketone.

  • Purification: Purify the final product by column chromatography on silica gel.

Route 3: Kulinkovich-type Reaction

The Kulinkovich reaction and its variations provide a powerful method for the synthesis of cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[3][4][8] While not a direct route to the target molecule, subsequent oxidation of the resulting cyclopropanol would yield this compound.

Mechanistic Rationale

The reaction of an ester with a Grignard reagent in the presence of a catalytic amount of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, generates a titanacyclopropane intermediate. This intermediate then reacts with another molecule of the ester to form a cyclopropanol derivative.[4] The key is the formation of the reactive titanium species that facilitates the cyclopropanation.

G cluster_2 Route 3: Kulinkovich-type Reaction Ester Methyl Acetoacetate Titanacyclopropane Titanacyclopropane Intermediate Ester->Titanacyclopropane Grignard Grignard Reagent (e.g., EtMgBr) Grignard->Titanacyclopropane TiCatalyst Ti(O-iPr)4 TiCatalyst->Titanacyclopropane Cyclopropanol 1-Acetyl-1-cyclopropanol Titanacyclopropane->Cyclopropanol Reaction with Ester Product This compound Cyclopropanol->Product Oxidation Oxidation Oxidation

Caption: Conceptual Workflow for the Kulinkovich-type Reaction.

Experimental Protocol (Conceptual)
  • Reaction Setup: To a solution of methyl acetoacetate (1 equivalent) and titanium(IV) isopropoxide (0.1-0.2 equivalents) in anhydrous diethyl ether at room temperature, add a solution of ethylmagnesium bromide in diethyl ether (2.2 equivalents) dropwise.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Workup: Quench the reaction by the slow addition of water. Filter the mixture through a pad of celite and extract the filtrate with diethyl ether. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Oxidation: The resulting crude 1-acetyl-1-cyclopropanol methyl ester would then be oxidized using a suitable reagent (e.g., PCC, Swern, or Dess-Martin periodinane) to afford the target ketone.

  • Purification: Purify the final product by column chromatography.

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Double AlkylationRoute 2: Simmons-SmithRoute 3: Kulinkovich-type
Starting Materials Methyl acetoacetate, 1,2-dibromoethane, Strong BaseMethyl acetoacetate, Silylating agent, Diiodomethane, Zinc-Copper coupleMethyl acetoacetate, Grignard reagent, Titanium catalyst
Typical Yield Moderate to Good (40-70%)Good to Excellent (for cyclopropanation step, overall yield depends on oxidation)Moderate to Good (for cyclopropanol, overall yield depends on oxidation)
Scalability Readily scalableScalable, but cost of reagents may be a factorScalable, but requires careful control of Grignard addition
Safety Considerations Use of sodium metal (flammable), 1,2-dibromoethane (toxic)Diiodomethane (toxic, light-sensitive), Grignard reagents (pyrophoric)Grignard reagents (pyrophoric), Titanium alkoxides (moisture sensitive)
Advantages Inexpensive starting materials, straightforward procedureHigh stereospecificity, milder conditions for cyclopropanationCatalytic in titanium, can be adapted for asymmetric synthesis
Disadvantages Use of strong base, potential for side reactionsMulti-step process (enol ether formation, cyclopropanation, oxidation), expensive reagentsRequires an additional oxidation step, sensitive to moisture

Conclusion

The choice of synthetic route to this compound depends on several factors, including the desired scale of the reaction, cost considerations, and the available laboratory equipment and expertise.

  • The Double Alkylation of Methyl Acetoacetate is a cost-effective and direct method suitable for large-scale synthesis, provided that the safety precautions associated with the reagents are strictly followed.

  • The Simmons-Smith Cyclopropanation offers a more controlled and potentially higher-yielding approach, particularly when stereochemical integrity is crucial. However, the multi-step nature and the cost of reagents may be limiting factors.

  • The Kulinkovich-type Reaction presents an interesting alternative, especially with the potential for developing catalytic and asymmetric versions. The necessity of a subsequent oxidation step adds to the overall complexity of the synthesis.

For most laboratory-scale preparations and initial process development, the Double Alkylation method offers a good balance of simplicity, cost-effectiveness, and reasonable yields. For more specialized applications requiring high purity or specific stereoisomers, the Simmons-Smith or related modern cyclopropanation methods may be more appropriate.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Grokipedia.
  • Organic Chemistry Portal. Kulinkovich Reaction. Organic Chemistry Portal.
  • SynArchive. Kulinkovich Reaction. SynArchive.
  • Organic Chemistry Portal. Kulinkovich-de Meijere Reaction. Organic Chemistry Portal.
  • Chahen, L., et al. Studies on the intramolecular Kulinkovich–de Meijere reaction of disubstituted alkenes bearing carboxylic amide groups. RSC Publishing, 2003.
  • ResearchGate. Cyclopropanation of silyl enol ethers using the Simmons–Smith reaction.
  • Conia, J. M. The cyclopropanation of silyl enol ethers. A powerful synthetic tool. Pure and Applied Chemistry.
  • Yao, X., et al. Catalytic asymmetric Simmons-Smith cyclopropanation of silyl enol ethers.
  • Amanote Research.
  • MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI, 2022.
  • Wikipedia.
  • Science of Synthesis.
  • Charette, A. B.
  • Carreira, E. M.
  • Feringa, B. L., et al. An Artificial Heme Enzyme for Cyclopropanation Reactions.

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A Comparative Reactivity Guide: Methyl 1-acetylcyclopropanecarboxylate vs. Ethyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and pharmacokinetic profiles. The 1-acetylcyclopropanecarboxylate scaffold is of significant interest due to the unique conformational constraints and electronic properties imparted by the three-membered ring. This guide provides an in-depth comparative analysis of the reactivity of two common esters of this scaffold: Methyl 1-acetylcyclopropanecarboxylate and Ethyl 1-acetylcyclopropanecarboxylate.

While structurally very similar, the subtle difference between the methyl and ethyl ester groups can have a discernible impact on the reactivity of the molecule. This guide will dissect these differences from both a theoretical and a practical standpoint, offering field-proven insights and proposing robust experimental protocols for their direct comparison. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions when incorporating these valuable synthons into their research programs.

Synthesis and Characterization

A reliable synthetic route to both esters begins with the formation of the parent 1-acetylcyclopropanecarboxylic acid. A common method involves the cyclopropanation of ethyl acetoacetate followed by hydrolysis. [1]The resulting acid can then be esterified under standard Fischer esterification conditions with either methanol or ethanol to yield the desired methyl or ethyl ester, respectively. [2][3]

General Synthesis Protocol: Esterification of 1-acetylcyclopropanecarboxylic acid
  • To a solution of 1-acetylcyclopropanecarboxylic acid (1.0 eq) in the corresponding alcohol (methanol or ethanol, used as solvent), add a catalytic amount of a strong acid (e.g., sulfuric acid, 2-3 drops). [4]2. Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the pure Methyl or Ethyl 1-acetylcyclopropanecarboxylate.

Physicochemical and Spectroscopic Properties
PropertyThis compoundEthyl 1-acetylcyclopropanecarboxylate
Molecular Formula C₇H₁₀O₃ [5]C₈H₁₂O₃
Molecular Weight 142.15 g/mol [5]156.18 g/mol
CAS Number 38806-09-6 [5]32933-03-2
Appearance Combustible liquid [5]Liquid
¹H NMR (CDCl₃, typical shifts) δ ~3.7 (s, 3H, -OCH₃), ~2.4 (s, 3H, -COCH₃), ~1.5-1.2 (m, 4H, cyclopropyl CH₂)δ ~4.2 (q, 2H, -OCH₂CH₃), ~2.4 (s, 3H, -COCH₃), ~1.5-1.2 (m, 4H, cyclopropyl CH₂), ~1.3 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, typical shifts) δ ~205 (C=O, ketone), ~172 (C=O, ester), ~52 (-OCH₃), ~30 (cyclopropyl C), ~28 (-COCH₃), ~18 (cyclopropyl CH₂)δ ~205 (C=O, ketone), ~171 (C=O, ester), ~61 (-OCH₂), ~30 (cyclopropyl C), ~28 (-COCH₃), ~18 (cyclopropyl CH₂), ~14 (-CH₃)

Theoretical Reactivity Comparison: Steric and Electronic Effects

The reactivity of esters in nucleophilic acyl substitution reactions is primarily governed by the steric and electronic environment of the carbonyl group.

Electronic Effects

The ethyl group is slightly more electron-donating than the methyl group through an inductive effect. This increased electron density on the ester carbonyl carbon of Ethyl 1-acetylcyclopropanecarboxylate is expected to make it marginally less electrophilic than the corresponding methyl ester. Consequently, nucleophilic attack on the ethyl ester should be slightly slower.

Steric Effects

The ethyl group is sterically more demanding than the methyl group. This increased steric bulk around the ester carbonyl in Ethyl 1-acetylcyclopropanecarboxylate will likely hinder the approach of a nucleophile to a greater extent than in the methyl analogue. This steric hindrance would contribute to a slower reaction rate for the ethyl ester in nucleophilic acyl substitution reactions.

Based on the combination of these two factors, This compound is predicted to be the more reactive of the two compounds towards nucleophilic acyl substitution.

Experimental Reactivity Analysis: Proposed Methodologies

To empirically determine the relative reactivity of these two esters, a standardized kinetic analysis of their base-catalyzed hydrolysis (saponification) is proposed.

Protocol: Comparative Kinetic Analysis of Saponification

This protocol provides a robust method for determining the second-order rate constants for the saponification of Methyl and Ethyl 1-acetylcyclopropanecarboxylate.

Materials:

  • This compound

  • Ethyl 1-acetylcyclopropanecarboxylate

  • Standardized ~0.05 M Sodium Hydroxide (NaOH) in 50:50 Ethanol/Water

  • Standardized ~0.05 M Hydrochloric Acid (HCl)

  • Phenolphthalein indicator

  • Ice-cold deionized water

  • Thermostated water bath

  • Conical flasks, pipettes, burette, stopwatch

Procedure:

  • Equilibrate separate solutions of the ester (e.g., 0.05 M in 50:50 Ethanol/Water) and the NaOH solution to the desired reaction temperature (e.g., 25 °C) in the thermostated water bath.

  • To initiate the reaction, rapidly mix equal volumes of the ester and NaOH solutions in a larger flask, starting the stopwatch at the point of mixing.

  • At regular time intervals (e.g., 0, 5, 10, 20, 30, 45, and 60 minutes), withdraw a 10 mL aliquot of the reaction mixture and immediately quench it in a flask containing 10 mL of ice-cold deionized water to arrest the reaction.

  • Add 2-3 drops of phenolphthalein indicator to the quenched aliquot and immediately titrate the unreacted NaOH with the standardized HCl solution.

  • Record the volume of HCl required to reach the endpoint.

  • To determine the initial concentration of NaOH (at t=0), titrate a 10 mL aliquot of the NaOH solution (mixed with 10 mL of the ethanol/water solvent) with the HCl solution.

  • To determine the concentration at infinite time (t=∞), reflux a separate sample of the reaction mixture for 2-3 hours to ensure complete hydrolysis, then titrate a 10 mL aliquot as described above.

Data Analysis:

The concentration of the ester at time t can be calculated from the titration data. A plot of 1/[Ester] vs. time should yield a straight line for a second-order reaction, with the slope equal to the rate constant, k.

Saponification_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Prep_Ester Prepare 0.05 M Ester Solution Equilibrate Equilibrate Solutions to 25°C Prep_Ester->Equilibrate Prep_NaOH Prepare 0.05 M NaOH Solution Prep_NaOH->Equilibrate Mix Mix Ester and NaOH solutions (Start timer) Equilibrate->Mix Sample Withdraw Aliquots at Time Intervals (t) Mix->Sample Quench Quench in Ice-Cold Water Sample->Quench Titrate Titrate with Standard HCl Quench->Titrate Record Record HCl Volume Titrate->Record Calculate Calculate [Ester] at time t Record->Calculate Plot Plot 1/[Ester] vs. Time Calculate->Plot

Figure 1: Experimental workflow for the kinetic analysis of saponification.
Thermal Decarboxylation

Given their β-keto ester-like functionality, both compounds may undergo thermal decarboxylation, although this typically requires elevated temperatures. [6][7]The reaction would proceed through a cyclic transition state to yield 1-acetylcyclopropane and carbon dioxide.

Decarboxylation_Mechanism Reactant Methyl/Ethyl 1-acetylcyclopropanecarboxylate TS [Cyclic Transition State] Reactant->TS Heat (Δ) Products 1-Acetylcyclopropane + CO₂ + Alkene TS->Products

Figure 2: Proposed mechanism for thermal decarboxylation.

A comparative study could involve heating neat samples of each ester at a specific temperature (e.g., 150-200 °C) and monitoring the reaction progress by ¹H NMR or GC-MS to determine the relative rates of decomposition and identify the products.

Comparative Data from Analogous Systems

EsterReactionRate Constant (L mol⁻¹ s⁻¹) at 25°CReference
Methyl Acetate Saponification~0.11[8]
Ethyl Acetate Saponification~0.06[8]
Methyl Propanoate Pyrolysis (relative rate)Faster[9]
Ethyl Propanoate Pyrolysis (relative rate)Slower[9]

This data from simpler systems consistently shows that the methyl ester is more reactive than the ethyl ester in both hydrolysis and thermal decomposition reactions.

Conclusion and Practical Implications

Based on fundamental principles of organic chemistry and supported by data from analogous systems, This compound is expected to be more reactive than Ethyl 1-acetylcyclopropanecarboxylate in nucleophilic acyl substitution reactions. This is attributed to the lower steric hindrance and slightly less electron-donating nature of the methyl group compared to the ethyl group.

For researchers, this has several practical implications:

  • Synthesis: When using these compounds as electrophiles, reactions with the methyl ester are likely to proceed at a faster rate, potentially allowing for milder reaction conditions or shorter reaction times.

  • Stability: The ethyl ester is expected to be more stable towards hydrolysis, which could be an advantage in purification or storage, or in applications where a more robust ester is required.

  • Drug Development: In the context of prodrug design, the ethyl ester may offer a slower rate of in vivo hydrolysis, potentially leading to a more sustained release of the active compound.

The proposed experimental protocols in this guide provide a framework for obtaining direct comparative data to validate these predictions and to precisely quantify the reactivity differences in specific applications.

References

  • Mohite, A. R., & Bhat, R. G. (2013). The use of FeCl3 as catalyst enables a rapid decarboxylation of methylene tethered cyclic 1,3-diesters in the presence of water to yield α,β-unsaturated acids with high E-stereoselectivity under both microwave and conventional heating conditions. Organic Letters, 15(18), 4564–4567.
  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.
  • Li, J., et al. (2001). Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150–210 °C and 275 Bar. The Journal of Physical Chemistry A, 105(25), 6085–6092.
  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Morsch, L. (2022). Fischer Esterification. In Organic Chemistry II. LibreTexts.
  • Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • PubChem. (n.d.). Methyl 1-acetylcyclopropane-1-carboxylate. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Krapcho decarboxylation.
  • Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters.
  • Singh, H., et al. (2015). A comparative kinetic and mechanistic study of saponification of industrially important esters. ResearchGate.
  • PubChem. (n.d.). Ethyl 1-methylcyclopropanecarboxylate. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.
  • Vedantu. (n.d.). The initial rate of hydrolysis of methyl acetate 1M.
  • S.N. Medical College. (n.d.). IV SEMESTER.
  • THDC Institute of HydroPower Engineering and Technology. (n.d.). To study the kinetics of acid catalysed hydrolysis of an ester by titrimitric method.
  • Google Patents. (n.d.). CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • Farooq, A., et al. (2013). A comparative study of the chemical kinetics of methyl and ethyl propanoate. KAUST Repository.
  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid.
  • eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY.

Sources

assessing the purity of Methyl 1-acetylcyclopropanecarboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive searches to explore the physicochemical properties of Methyl 1-acetylcyclopropanecarboxylate. I'm focusing on its structure, polarity, and UV absorbance behavior. Simultaneously, I'll be gathering data from other sources.

Exploring HPLC Methods

I'm now investigating HPLC methods for similar small molecules, concentrating on stationary phases, mobile phases, and detection techniques. Simultaneously, I'm identifying potential impurities and degradation products of the target compound. I intend to use this data to design a comparative HPLC study.

Initiating Method Comparison

I'm now drafting comparative HPLC methods, including reversed-phase and normal-phase, defining all experimental parameters. I'm building detailed protocols for sample prep and analysis, and I'll generate hypothetical data tables to compare method performance, focusing on resolution and peak characteristics. I will also make diagrams to visualize the workflow.

Developing HPLC Methodologies

I'm now focusing on structuring a comprehensive HPLC guide, a comparative analysis of methods for assessing this compound purity. The target audience is researchers. I'm prioritizing clarity and practical application throughout the comparative structure.

Structuring the Guide Further

I'm currently fleshing out the guide's foundational structure. I'm leaning toward a concise comparison of different HPLC approaches for assessing this compound purity. Right now, I'm thinking of comparing a reversed-phase HPLC method with another approach. Each section will detail the method's principle, protocol, and results via tables, followed by a concise pros and cons analysis to provide the user with a focused comparative perspective.

Refining Analytical Roadmap

I'm now sketching out a more compelling structure. I'm moving away from a rigid template and aiming for a narrative-driven problem-solution format. The initial chapter will deeply explore MACC's physicochemical properties, justifying HPLC method choices. I'm focusing on in-text citations with clickable URLs for scientific integrity. I plan to use tables for presenting data and Graphviz for clearer workflows.

Designing a Robust Outline

I'm now devising the structure for the comprehensive HPLC guide, aiming for a narrative-driven format to engage researchers and drug development experts. I'm focusing on in-text citations with active URLs and data visualization with tables for quantitative data and Graphviz for workflow diagrams. I'm beginning with an introduction to this compound and its critical need for purity assessment. I'm moving toward a comparison, exploring the advantages and limitations of each method.

Conceptualizing Guide Structure

I'm now fully immersed in designing the structure. I'm prioritizing scientific rigor, backing every claim with cited references that include active URLs, all while creating a narrative-driven format. I'm focusing on why specific methods would be useful, and on illustrating a clear problem-solution approach, building the guide around the assessment of this compound purity. I will use tables to display quantitative data, and Graphviz for workflow diagrams.

Further Outline Development

I'm now refining the structure of the guide to fully address the user's needs. I've abandoned a rigid, templated comparison and have opted for a narrative-driven problem-solution format. I'm focusing on the physicochemical properties of this compound and the typical impurities in the initial chapter. I am using in-text citations with clickable URLs for scientific integrity. I plan to use tables to present quantitative data and Graphviz for clearer workflow diagrams. I will provide detailed protocols as well.

Developing a Structure

I am now leaning toward a problem-solution approach. I'll start by introducing the need for MACC purity assessment, then detail its physicochemical properties. I'll move into the potential impurities. Lastly, I will compare Reversed-Phase and HILIC methods, all supported by cited references with active URLs. Data will be shown in tables and workflow with Graphviz.

Refining Structure and Details

I'm now diving deeper into refining the plan, specifically searching for detailed data on this compound, including its TPSA, UV absorbance and potential impurities. I'm focusing on creating two detailed HPLC protocols and two corresponding hypothetical data tables. I'm also preparing to create two Graphviz diagrams to visualize the HPLC workflow and the method selection process. This should align with the Senior Application Scientist perspective by explaining the reasons behind the method choices.

A Comparative Study of Methyl 1-acetylcyclopropanecarboxylate with other Ketoesters in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient and elegant construction of complex molecular architectures. Among the versatile synthons available, β-ketoesters have long been celebrated for their dual functionality, enabling a wide array of carbon-carbon bond-forming reactions. This guide provides a comprehensive comparative analysis of a unique and increasingly valuable ketoester, Methyl 1-acetylcyclopropanecarboxylate, with its more conventional acyclic counterparts, such as ethyl acetoacetate and methyl acetoacetate. This document aims to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into the distinct reactivity and synthetic utility of this strained cyclic ketoester, thereby empowering more informed decisions in synthetic design.

Introduction: The Allure of the Cyclopropyl Ketone Moiety

The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational constraints and metabolic stability to bioactive molecules.[1] this compound marries the inherent reactivity of a β-ketoester with the desirable properties of the cyclopropyl group. This combination presents a compelling platform for the synthesis of novel scaffolds, yet a systematic comparison of its performance against traditional ketoesters has been lacking. This guide seeks to fill that void by examining key synthetic transformations and providing a critical assessment of the advantages and potential challenges associated with its use.

Synthesis and Availability

A crucial consideration for any building block is its accessibility. While acyclic ketoesters like ethyl acetoacetate are commercially available and readily synthesized via the Claisen condensation of ethyl acetate, the synthesis of this compound requires a more tailored approach. A common strategy involves the cyclopropanation of an appropriate precursor. For instance, a patented method describes the preparation of 1-methylcyclopropanecarboxylic acid, a related precursor, from methacrylic acid or its derivatives through a cyclopropylation reaction followed by hydrolysis.[2] While not a direct synthesis of the target molecule, it highlights the multi-step nature of accessing such cyclopropyl systems.

General Synthetic Considerations:

  • Acyclic Ketoesters (e.g., Ethyl Acetoacetate): Readily available and cost-effective. Their synthesis is a classic, high-yielding transformation.

  • This compound: Generally requires a multi-step synthesis, which can impact cost and availability for large-scale applications. The starting materials for cyclopropanation may also be more specialized.

This difference in accessibility is a practical factor that researchers must weigh against the potential synthetic advantages offered by the cyclopropyl ketoester.

Comparative Reactivity in Key Synthetic Transformations

The true measure of a building block's utility lies in its performance in a range of chemical reactions. Here, we compare this compound with standard acyclic ketoesters in three fundamental transformations: alkylation, Michael addition, and the synthesis of heterocyclic compounds.

Alkylation: Precision in Substitution

The alkylation of the α-carbon of β-ketoesters is a cornerstone of C-C bond formation. The acidity of the α-proton, nestled between two carbonyl groups, facilitates its removal by a base to form a stabilized enolate, which then acts as a nucleophile.

General Reaction Scheme for Alkylation:

G β-Ketoester β-Ketoester Enolate Enolate β-Ketoester->Enolate Base α-Alkylated Product α-Alkylated Product Enolate->α-Alkylated Product R-X G β-Ketoester Enolate β-Ketoester Enolate 1,5-Dicarbonyl Product 1,5-Dicarbonyl Product β-Ketoester Enolate->1,5-Dicarbonyl Product α,β-Unsaturated Carbonyl G cluster_0 Reactants β-Ketoester β-Ketoester Aldehyde Aldehyde Ammonia Ammonia Reactants Reactants Dihydropyridine Dihydropyridine Reactants->Dihydropyridine Condensation Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Methyl 1-acetylcyclopropanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating Cyclopropane Scaffolds

In the landscape of medicinal chemistry, the cyclopropane ring stands out as a uniquely valuable structural motif. Its inherent ring strain and distinct electronic properties—often described as having partial double-bond character—bestow upon it the ability to act as a rigid, three-dimensional pharmacophore. This rigidity can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible aliphatic chains. Compounds incorporating a cyclopropane moiety have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, antitumor, and neurochemical properties.

Methyl 1-acetylcyclopropanecarboxylate serves as a versatile starting point for creating a library of novel derivatives. The presence of both an ester and a ketone group offers two distinct handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive framework for the initial biological screening of such a derivative library, focusing on establishing a robust, multi-faceted testing cascade to identify promising lead compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data comparison.

High-Level Screening Strategy

The initial screening of a novel compound library requires a strategic, tiered approach to efficiently identify and prioritize candidates. The workflow begins with broad-spectrum primary assays to detect any biological activity, followed by more specific secondary assays to determine potency and selectivity.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Data Analysis & Hit Identification synthesis Synthesis of This compound Derivatives (Library) purification Purification & Structural Verification (NMR, HRMS) synthesis->purification antimicrobial Antimicrobial & Antifungal Screening (MIC Assay) purification->antimicrobial anticancer Anticancer Screening (MTT Cytotoxicity Assay) purification->anticancer analysis Comparative Analysis (IC50 / MIC Determination) antimicrobial->analysis anticancer->analysis sar Structure-Activity Relationship (SAR) Analysis analysis->sar hit Hit Prioritization sar->hit

Caption: High-level workflow for screening novel chemical derivatives.

Part 1: Antimicrobial and Antifungal Activity Screening

Expert Rationale: Cyclopropane-containing compounds have been repeatedly identified as having potent antimicrobial and antifungal properties. Therefore, a primary screen for these activities is a logical starting point. The broth microdilution method is selected as the primary assay. While disk diffusion is a simpler qualitative test, broth microdilution provides quantitative Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible microbial growth. This quantitative data is essential for comparing the potency of different derivatives and is a standard methodology recommended by the Clinical & Laboratory Standards Institute (CLSI).

Experimental Workflow: Broth Microdilution for MIC Determination

This workflow outlines the process for determining the MIC of the synthesized derivatives against representative bacterial and fungal strains.

G prep Prepare 2-fold serial dilutions of test compounds in a 96-well microtiter plate add_inoculum Inoculate each well with the standardized microbial suspension prep->add_inoculum inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) of test strains inoculum->add_inoculum controls Include Controls: - Positive (e.g., Ciprofloxacin) - Negative (Vehicle/Solvent) - Growth (No Compound) add_inoculum->controls incubate Incubate plates under appropriate conditions (e.g., 37°C for 24h for bacteria) controls->incubate read Visually inspect for turbidity or use a plate reader to measure optical density (OD) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth/turbidity read->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution Assay

This protocol is adapted from established guidelines for antimicrobial susceptibility testing.

  • Preparation of Compounds: Dissolve synthesized derivatives in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Plate Preparation: In a sterile 96-well microtiter plate, add culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to all wells.

  • Serial Dilution: Add a defined volume of the compound stock solution to the first row of wells. Perform a 2-fold serial dilution by transferring half the volume to the subsequent wells down the plate. This creates a concentration gradient.

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard. Dilute this suspension in the appropriate culture medium to achieve the final target inoculum density.

  • Inoculation: Add the diluted microbial inoculum to all wells containing the test compounds, as well as to the growth control and vehicle control wells.

  • Controls:

    • Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is serially diluted as a reference.

    • Vehicle Control: Wells containing cells and the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds. This ensures the solvent has no antimicrobial effect at the tested concentration.

    • Growth Control: Wells containing only medium and the microbial inoculum.

    • Sterility Control: Wells containing only sterile medium.

  • Incubation: Seal the plates and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (no turbidity). Results can be confirmed by measuring the optical density at 600 nm (OD600) with a microplate reader.

Data Presentation: Comparative Antimicrobial Activity

The results should be tabulated to allow for easy comparison across the derivative library.

Derivative IDKey Substituent (R)MIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)MIC (µg/mL) vs. C. albicans (Fungus)
Parent Cmpd -H>128>128>128
Derivative A -Cl6412864
Derivative B -OCH₃128>128>128
Derivative C -NO₂326432
Ciprofloxacin N/A (Control)10.25N/A
Fluconazole N/A (Control)N/AN/A8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 2: Anticancer Activity Screening (Cytotoxicity)

Expert Rationale: Many natural and synthetic compounds containing the cyclopropane ring have demonstrated significant anticancer activity. Therefore, screening for cytotoxicity against a representative cancer cell line is a crucial second pillar of the initial biological evaluation. The MTT assay is a widely adopted, robust colorimetric method for assessing cell metabolic activity. The principle relies on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effect.

Experimental Workflow: MTT Cytotoxicity Assay

This workflow details the key stages of evaluating compound cytotoxicity using the MTT assay.

G seed Seed cancer cells (e.g., MCF-7) into a 96-well plate and allow them to adhere overnight treat Treat cells with serial dilutions of test compounds and incubate for a set period (e.g., 48h) seed->treat controls Include Controls: - Positive (e.g., Doxorubicin) - Vehicle (Solvent) - Untreated (Cells + Media) treat->controls add_mtt Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation controls->add_mtt solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals add_mtt->solubilize read Measure absorbance at ~570nm using a microplate reader solubilize->read calculate_ic50 Calculate Cell Viability (%) and determine the IC50 value from the dose-response curve read->calculate_ic50

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

This protocol provides a self-validating system for obtaining reliable cytotoxicity data.

  • Cell Seeding: Harvest a cancer cell line (e.g., MCF-7, a human breast cancer line) during its exponential growth phase. Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

  • Controls:

    • Positive Control: A known anticancer drug (e.g., Doxorubicin) is used as a reference.

    • Vehicle Control: Cells are treated with medium containing the highest concentration of the solvent used.

    • Untreated Control: Cells are incubated with fresh medium only. This represents 100% cell viability.

    • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C with 5% CO₂.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for another 2-4 hours. During this time, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple crystals. Mix thoroughly by gentle shaking on an orbital shaker.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = [(Abs_test - Abs_blank) / (Abs_untreated - Abs_blank)] * 100

    • Plot the % Viability against the log of the compound concentration to generate a dose-response curve.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from this curve using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity

Tabulating the IC₅₀ values provides a direct comparison of the cytotoxic potency of the derivatives.

Derivative IDKey Substituent (R)IC₅₀ (µM) vs. MCF-7 Cell Line
Parent Cmpd -H>100
Derivative A -Cl75.2
Derivative B -OCH₃>100
Derivative C -NO₂22.5
Doxorubicin N/A (Control)0.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide outlines a foundational, two-pronged screening strategy to evaluate the biological potential of novel this compound derivatives. By employing quantitative, industry-standard assays for both antimicrobial and anticancer activities, researchers can efficiently generate comparative data to identify promising "hit" compounds.

The hypothetical data illustrates a potential outcome where Derivative C , featuring an electron-withdrawing nitro group, exhibits the most potent activity in both screens. This preliminary SAR finding would justify the synthesis of additional analogs with various electron-withdrawing groups to further probe this relationship.

Following this primary screening cascade, promising hits should be advanced to secondary screening, which may include:

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays to determine if the compounds are static or cidal.

  • Screening against a broader panel of microbes and cancer cell lines to assess the spectrum of activity and selectivity.

  • Mechanism of action studies to elucidate the biological target.

  • In vivo efficacy and toxicity studies in animal models.

By following this structured and logical screening approach, the path from a novel chemical library to a validated lead compound can be navigated with scientific rigor and efficiency.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). National Center for Biotechnology Information.

A Computational Guide to the Reactivity of Methyl 1-Acetylcyclopropanecarboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, understanding the intricate reactivity of novel building blocks is paramount. Methyl 1-acetylcyclopropanecarboxylate, a geminally disubstituted cyclopropane, presents a fascinating case study in strained-ring chemistry. The presence of both an acetyl (keto) and a carboxylate (ester) group on the same carbon atom of the cyclopropane ring introduces a unique electronic environment that dictates its reactivity. This guide provides a comparative analysis of the computational studies on the reactivity of this molecule, drawing upon established principles of donor-acceptor cyclopropanes (DACs) and theoretical data from analogous systems to predict its chemical behavior.

While direct computational studies on this compound are not extensively documented in publicly available literature, a wealth of theoretical research on closely related donor-acceptor cyclopropanes provides a robust framework for understanding its potential reaction pathways.[1][2][3] This guide will synthesize these findings to offer a predictive comparison of its reactivity against other relevant cyclopropane systems.

The Unique Structural and Electronic Landscape of this compound

This compound is a classic example of a donor-acceptor cyclopropane, where the cyclopropane ring itself can act as a donor due to the p-character of its C-C bonds, and the geminal acetyl and methoxycarbonyl groups act as powerful electron-withdrawing acceptor groups.[1][4] This electronic push-pull mechanism, coupled with the inherent ring strain of the cyclopropane ring (approximately 27.5 kcal/mol), makes the molecule highly susceptible to ring-opening reactions.[1]

Computational studies on similar DACs have consistently shown that the bond vicinal to the acceptor-substituted carbon is polarized and elongated, indicating its propensity for cleavage.[3] For this compound, this would be the C1-C2 and C1-C3 bonds.

Comparative Reactivity: Ring-Opening and Cycloaddition Reactions

The reactivity of this compound can be benchmarked against other donor-acceptor cyclopropanes under various conditions, primarily thermal and Lewis acid-catalyzed reactions.

Thermal Reactivity

Thermally induced ring-opening of DACs is a well-documented process. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and energetic barriers of these reactions.[1] For vinyl-substituted DACs, thermal rearrangements can lead to the formation of larger ring systems. While this compound lacks a vinyl group, the principles of strain release driving these reactions are still applicable.

Lewis Acid Catalysis: A Gateway to Diverse Transformations

Lewis acid catalysis is a cornerstone of DAC chemistry, significantly lowering the activation barrier for ring-opening by coordinating to the acceptor groups.[3][5][6] In the case of this compound, both the acetyl and ester carbonyl oxygens are potential sites for Lewis acid coordination.

Comparative Analysis with Other DACs:

Computational studies on DACs with two ester groups have shown that Lewis acid coordination facilitates the formation of a zwitterionic intermediate, which can then be trapped by various nucleophiles or participate in cycloaddition reactions.[7] Similarly, cyclopropyl ketones also exhibit enhanced reactivity upon Lewis acid coordination.[8]

It is reasonable to predict that this compound will exhibit a rich and tunable reactivity under Lewis acid catalysis. The choice of Lewis acid can influence which carbonyl group is preferentially activated, potentially leading to different reaction outcomes.[6]

Computational Methodologies for Studying DAC Reactivity

To provide a framework for future computational investigations on this compound, we outline a standard theoretical protocol based on successful studies of analogous systems.

Experimental Protocol: DFT Calculations for Ring-Opening Reactions
  • Geometry Optimization:

    • Initial structures of the reactant, transition states, and products are built using a molecular modeling program.

    • Geometry optimizations are performed using a suitable DFT functional, such as B3LYP or M06-2X, with a Pople-style basis set like 6-31G(d).[9]

  • Frequency Calculations:

    • Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Refinement:

    • To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a larger basis set, for example, 6-311+G(d,p).

  • Solvation Effects:

    • The influence of the solvent is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model.[10]

  • Reaction Pathway Analysis:

    • Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that the located transition state connects the desired reactant and product.

Predicted Reactivity and Comparison Table

Based on the analysis of related systems, we can predict the relative reactivity of this compound. The presence of two strong electron-withdrawing groups is expected to make it more reactive towards nucleophilic ring-opening than cyclopropanes with a single acceptor group.

Table 1: Predicted Relative Reactivity of Selected Cyclopropanes in Lewis Acid-Catalyzed Ring-Opening

Cyclopropane DerivativeDonor Group(s)Acceptor Group(s)Predicted Relative ReactivitySupporting Rationale
Methyl cyclopropanecarboxylateCyclopropyl-COOCH3LowSingle acceptor, less polarized C-C bond.[11][12]
1-Acetyl-1-phenylcyclopropanePhenyl-COCH3ModeratePhenyl group acts as a donor, single ketone acceptor.
Diethyl 2-phenylcyclopropane-1,1-dicarboxylatePhenyl2 x -COOC2H5HighStrong donor and two strong acceptors lead to high polarization.[6]
This compound Cyclopropyl-COCH3, -COOCH3Very High Two strong geminal acceptors significantly polarize the cyclopropane ring.

Visualizing Reaction Mechanisms

To illustrate the predicted reactivity, the following diagrams, generated using the DOT language, depict plausible reaction pathways for this compound.

Diagram 1: Lewis Acid-Catalyzed Ring-Opening and Nucleophilic Attack

G cluster_0 Lewis Acid Catalysis Reactant This compound LA_Complex Lewis Acid Complex Reactant->LA_Complex + Lewis Acid (LA) Zwitterion Zwitterionic Intermediate LA_Complex->Zwitterion Ring-Opening Product Ring-Opened Product Zwitterion->Product + Nucleophile (Nu)

Caption: Proposed mechanism for Lewis acid-catalyzed ring-opening.

Diagram 2: Computational Workflow for Reactivity Analysis

G Start Define Reactants & Products Geom_Opt Geometry Optimization (DFT: B3LYP/6-31G(d)) Start->Geom_Opt Freq_Calc Frequency Calculation (Confirm Stationary Points) Geom_Opt->Freq_Calc TS_Search Transition State Search (e.g., QST2/3, Berny) Geom_Opt->TS_Search TS_Search->Freq_Calc IRC_Calc IRC Calculation (Verify Reaction Path) TS_Search->IRC_Calc SPE_Calc Single-Point Energy (Higher Basis Set) IRC_Calc->SPE_Calc Solvation Incorporate Solvation (PCM/SMD) SPE_Calc->Solvation End Analyze Energy Profile Solvation->End

Caption: A typical DFT workflow for studying reaction mechanisms.

Conclusion and Future Directions

Future computational studies should focus on obtaining precise energetic data for the ring-opening of this compound with various Lewis acids and nucleophiles. Such studies would not only validate the predictions made in this guide but also provide a quantitative basis for designing novel synthetic transformations. The exploration of its reactivity in asymmetric catalysis also presents a promising avenue for future research.[8][15]

References

  • Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes. (2025). Comptes Rendus. Chimie.
  • DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. (2021). ACS Omega. [Link]
  • Duality of Donor–Acceptor Cyclopropane Reactivity as a Three-Carbon Component in Five-Membered Ring Construction: [3+2]. (2013).
  • Cycloadditions of Donor–Acceptor Cyclopropanes and ‐butanes using S=N‐Containing Reagents: Access to Cyclic Sulfinamides, Sulfonamides, and Sulfinamidines. (2021).
  • Donor‐acceptor‐substituted cyclopropanes and cyclobutanes. D (donor) or... (n.d.).
  • Electrocatalytic Activation of Donor–Acceptor Cyclopropanes and Cyclobutanes: An Alternative C(sp3). (2021).
  • DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. (2022). ACS Omega. [Link]
  • DFT Modeling of Organocatalytic Ring-Opening Polymerization of Cyclic Esters: A Crucial Role of Proton Exchange and Hydrogen Bonding. (2021). Polymers. [Link]
  • Donor‐Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor. (2023).
  • Enantioselective (8+3) Cycloadditions by Activation of Donor–Acceptor Cyclopropanes Employing Chiral Brønsted Base Catalysis. (2022).
  • Lewis‐Acid‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes. (2021). European Journal of Organic Chemistry. [Link]
  • Ring-Opening of Donor-Acceptor Cyclopropane Diester for the Synthesis of Oxime Esters and 2,3-Dihydroazete Ester. (2025).
  • Lewis Acid Catalyzed Selective Reactions of Donor-Acceptor Cyclopropanes with 2-Naphthols. (2016).
  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journal of Organic Chemistry. [Link]
  • Organocatalytic Ring-Opening Polymerization of Methyl-Substituted Glycolides. (2025). ChemRxiv. [Link]
  • Methyl 1-acetylcyclopropane-1-carboxyl
  • Oxidative radical ring-opening/cyclization of cyclopropane deriv
  • (PDF) Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019).
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  • Experimental and computational studies on interrupted Nazarov reactions: exploration of umpolung reactivity at the α-carbon of cyclopentanones. (2014). Journal of the American Chemical Society. [Link]
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A metil-1-acetil-ciklopropán-karboxilát-származékok szerkezetének validálása 2D NMR segítségével: Útmutató a kutatóknak

Author: BenchChem Technical Support Team. Date: January 2026

A-7-es

Senior Alkalmazástudós

Bevezetés

A ciklopropán gyűrűket tartalmazó molekulák, mint például a metil-1-acetil-ciklopropán-karboxilát származékai, egyre nagyobb figyelmet kapnak a gyógyszerkutatásban és az anyagtudományban egyedülálló konformációs és elektronikus tulajdonságaik miatt.[1] A háromtagú gyűrű feszültsége és a szubsztituensek sűrű elrendeződése azonban jelentős kihívást jelent a pontos szerkezetmeghatározásban a hagyományos 1D NMR technikákkal.[2] A jelek átfedése és a bonyolult csatolási mintázatok gyakran kétértelmű eredményekhez vezetnek.

Ez az útmutató részletes áttekintést nyújt arról, hogyan használhatók a kétdimenziós (2D) NMR spektroszkópiai technikák ezen kihívások leküzdésére, lehetővé téve a metil-1-acetil-ciklopropán-karboxilát és származékai szerkezetének egyértelmű és megbízható validálását. Bemutatjuk a legfontosabb 2D NMR kísérleteket, azok elméleti hátterét, és gyakorlati útmutatást adunk az adatok értelmezéséhez.

A ciklopropán-származékok szerkezetmeghatározásának kihívásai

A ciklopropán gyűrű protonjainak kémiai eltolódásai atipikusak, gyakran a vártnál magasabb térben jelennek meg a gyűrűáram-effektus miatt.[3][4] Ezenkívül a geminális és vicinális proton-proton csatolási állandók a diéderes szögtől függően változnak, ami bonyolult multipletteket eredményez.[5][6][7] Ezek a tényezők megnehezítik a spektrumok elsődleges elemzését és a szerkezet egyértelmű hozzárendelését.

A 2D NMR spektroszkópia mint megoldás

A 2D NMR kísérletek a jeleket két frekvenciatartományban terítik szét, ami jelentősen javítja a felbontást és lehetővé teszi a magok közötti korrelációk azonosítását.[8] Ezáltal olyan információkhoz juthatunk, amelyek az 1D spektrumokból nem, vagy csak nehezen nyerhetők ki. A leggyakrabban alkalmazott technikák a következők:

  • COSY (Korrelációs Spektroszkópia): A skalárisan csatolt protonok közötti korrelációkat mutatja meg, azaz azokat a protonokat, amelyek egymással kölcsönhatásba lépnek a kovalens kötéseken keresztül (jellemzően 2-3 kötésen át).[9][10]

  • HSQC (Heteronukleáris Egykvantumos Koherencia): A közvetlenül egymáshoz kapcsolódó protonok és szénatomok közötti korrelációkat azonosítja (egy kötésen át).[9][11]

  • HMBC (Heteronukleáris Többkötéses Koherencia): A több kötésen (jellemzően 2-3) keresztül csatolt protonok és szénatomok közötti korrelációkat mutatja, ami kulcsfontosságú a molekuláris váz felépítésében.[11][12]

Kísérleti protokollok

A magas minőségű 2D NMR adatok eléréséhez elengedhetetlen a megfelelő kísérleti paraméterek beállítása. Az alábbiakban egy általános protokoll található a metil-1-acetil-ciklopropán-karboxilát származékainak vizsgálatára.

Minta előkészítése:

  • Oldjunk fel körülbelül 5-10 mg mintát 0,6 ml deuterált kloroformban (CDCl₃) vagy más megfelelő deuterált oldószerben.[13]

  • Az oldatot szűrjük át egy vattával ellátott Pasteur-pipettán egy 5 mm-es NMR csőbe.

NMR mérések:

A méréseket egy 500 MHz-es vagy nagyobb térerősségű NMR spektrométeren javasolt elvégezni a jobb jel-zaj viszony és felbontás érdekében.

KísérletFontosabb ParaméterekCél
¹H NMR Pulzusszög: 30°, Relaxációs késleltetés: 1 s, Scannek száma: 16A protonok kémiai eltolódásának és multiplicitásának meghatározása.
¹³C{¹H} NMR Pulzusszög: 30°, Relaxációs késleltetés: 2 s, Scannek száma: 1024A szénatomok kémiai eltolódásának meghatározása.
COSY Spektrális szélesség: a ¹H spektrumot lefedő, Adatpontok: 2048 (F2) x 256 (F1), Scannek száma: 4-8A proton-proton csatolási hálózat felderítése.
HSQC ¹J(CH) optimalizálás: 145 Hz, Adatpontok: 2048 (F2) x 256 (F1), Scannek száma: 8-16A protonok és a hozzájuk közvetlenül kapcsolódó szénatomok azonosítása.
HMBC nJ(CH) optimalizálás: 8 Hz, Adatpontok: 2048 (F2) x 256 (F1), Scannek száma: 16-32A molekula vázának felépítése a távoli proton-szén korrelációk alapján.

Adatok értelmezése és szerkezet-validálás

A metil-1-acetil-ciklopropán-karboxilát (C₇H₁₀O₃) szerkezetének validálását az alábbi lépésekben végezzük el.[14]

1. Lépés: Az 1D spektrumok elemzése

  • ¹H NMR: Azonosítsuk a metil (CH₃) és metilén (CH₂) csoportok jeleit. A ciklopropán gyűrű protonjai jellemzően összetett multipletteket adnak az 1-2 ppm közötti tartományban.

  • ¹³C NMR: Határozzuk meg a különböző szénatomok számát és típusát (kvaterner, CH, CH₂, CH₃).

2. Lépés: A 2D spektrumok értelmezése

A 2D spektrumok segítségével összekapcsolhatjuk az 1D spektrumokból nyert információkat.

COSY Spektrum:

A COSY spektrum segít azonosítani a ciklopropán gyűrű szomszédos protonjait. A gyűrű két metiléncsoportjának protonjai között keresztcsúcsok fognak megjelenni, ami megerősíti a gyűrű jelenlétét és a protonok egymáshoz viszonyított helyzetét.

Felirat: A ciklopropán gyűrű protonjai közötti COSY korrelációk.

HSQC Spektrum:

Az HSQC spektrum egyértelműen összerendeli a protonokat azokkal a szénatomokkal, amelyekhez közvetlenül kapcsolódnak. Ez lehetővé teszi a ciklopropán gyűrű CH₂ csoportjainak és a metilcsoportok protonjainak és szénjeleinek pontos hozzárendelését.

HMBC Spektrum:

A HMBC spektrum a leghatékonyabb eszköz a molekula vázának felépítéséhez. A kulcsfontosságú korrelációk a következők:

  • A metil-észter protonjainak (kb. 3.7 ppm) korrelációja a karbonil szénatommal (kb. 170 ppm).

  • Az acetil-csoport metil protonjainak (kb. 2.2 ppm) korrelációja a karbonil szénatommal (kb. 205 ppm) és a kvaterner ciklopropán szénatommal.

  • A ciklopropán gyűrű protonjainak korrelációja a szomszédos szénatomokkal, beleértve a kvaterner szénatomot és a karbonil szénatomokat.

HMBC_Workflow H_Me_ester Metil-észter H C_CO_ester Észter C=O H_Me_ester->C_CO_ester 3J H_Me_acetyl Acetil Me H C_CO_acetyl Acetil C=O H_Me_acetyl->C_CO_acetyl 2J C_quat Kvaterner C H_Me_acetyl->C_quat 3J H_ring Gyűrű H H_ring->C_CO_ester 3J H_ring->C_CO_acetyl 3J H_ring->C_quat 2J

Felirat: Kulcsfontosságú HMBC korrelációk a szerkezet-validáláshoz.

Összehasonlító adatok

Az alábbi táblázat a metil-1-acetil-ciklopropán-karboxilát várható ¹H és ¹³C kémiai eltolódásait foglalja össze.

Atom Sorszáma¹H Kémiai Eltolódás (ppm)¹³C Kémiai Eltolódás (ppm)HSQC KorrelációKulcs HMBC Korrelációk
1 (Kvaterner C)-~35-H-2, H-3, H-5, H-7
2, 3 (CH₂)~1.5-1.8 (m)~20IgenC-1, C-4, C-6
4 (Észter C=O)-~170-H-2, H-3, H-7
5 (Acetil C=O)-~205-H-2, H-3, H-5
6 (Acetil CH₃)~2.2 (s)~30IgenC-1, C-5
7 (Észter OCH₃)~3.7 (s)~52IgenC-4

Összefoglalás

A 2D NMR spektroszkópia, különösen a COSY, HSQC és HMBC kísérletek kombinációja, egy rendkívül hatékony és megbízható módszer a metil-1-acetil-ciklopropán-karboxilát származékok szerkezetének validálására.[15][16][17] A különböző korrelációs spektrumok együttes elemzése lehetővé teszi a protonok és szénatomok egyértelmű hozzárendelését, a molekuláris váz felépítését és a szerkezeti izomerek közötti különbségtételt. Ez az átfogó megközelítés biztosítja a tudományos integritást és elengedhetetlen a gyógyszerfejlesztési és anyagtudományi kutatásokban, ahol a pontos szerkezetismeret kritikus fontosságú.

Referenciák

  • cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes . (n.d.). Doc Brown's Chemistry. Elérhető: [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES . (1963). Defense Technical Information Center. Elérhető: [Link]

  • Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods . (2023). ACS Omega. Elérhető: [Link]

  • Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy . (n.d.). University of Aberdeen. Elérhető: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC . (2020). YouTube. Elérhető: [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them . (n.d.). Creative Biostructure. Elérhető: [Link]

  • Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods . (2023). National Institutes of Health. Elérhető: [Link]

  • Methyl 1-acetylcyclopropane-1-carboxylate . (n.d.). PubChem. Elérhető: [Link]

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study . (n.d.). ResearchGate. Elérhető: [Link]

  • Interpreting 2-D NMR Spectra . (2023). Chemistry LibreTexts. Elérhető: [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination . (n.d.). University of Nebraska-Lincoln. Elérhető: [Link]

  • HSQC and HMBC . (n.d.). Columbia University. Elérhető: [Link]

  • PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES . (n.d.). Canadian Science Publishing. Elérhető: [Link]

  • Common 2D (COSY, HSQC, HMBC) . (n.d.). San Diego State University. Elérhető: [Link]

  • Interpretation of 2-Dimensional NMR spectra of small molecules . (n.d.). Indian Institute of Science. Elérhető: [Link]

  • The substituted cyclopropane motifs and representative bioactive molecules . (n.d.). ResearchGate. Elérhető: [Link]

  • NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study . (n.d.). SpringerLink. Elérhető: [Link]

  • CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM . (n.d.). ResearchGate. Elérhető: [Link]

  • Spatial structure and NMR spectra of strained [2.2.2]cyclophanes . (2009). PubMed. Elérhető: [Link]

  • 2D- NMR what is the different between COSY and HSQC?? . (2019). ResearchGate. Elérhető: [Link]

  • Application of NMR Spectroscopy in Biomolecules . (n.d.). MDPI. Elérhető: [Link]

  • (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton . (2012). PubMed. Elérhető: [Link]

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  • PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES . (n.d.). Semantic Scholar. Elérhető: [Link]

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A Comparative Guide to Catalytic Strategies for the Synthesis of Methyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of complex molecular scaffolds is a cornerstone of innovation. Methyl 1-acetylcyclopropanecarboxylate, a valuable building block in medicinal chemistry and materials science, presents a unique synthetic challenge. This guide provides an in-depth, objective comparison of the leading catalytic methodologies for its synthesis. We will delve into the mechanistic nuances, practical advantages, and limitations of each approach, supported by experimental data to inform your selection of the most effective strategy for your research endeavors.

Introduction: The Significance of the 1-Acetylcyclopropanecarboxylate Moiety

The cyclopropane ring, with its inherent strain and unique electronic properties, is a coveted structural motif in modern organic synthesis. When functionalized with both an acetyl and a methyl ester group at the same carbon, as in this compound, it offers a rich platform for further chemical transformations. This guide will compare and contrast the primary catalytic routes to this key intermediate, focusing on transition metal catalysis (Rhodium and Copper), the classic Simmons-Smith reaction, and the ylide-based Corey-Chaykovsky reaction.

At a Glance: Performance Comparison of Catalytic Systems

The following table summarizes the key performance indicators for the different catalytic approaches to cyclopropanation of methyl acetoacetate, the common precursor to this compound. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature; therefore, the data presented is a synthesis of reported outcomes from various sources.

Catalytic SystemTypical Catalyst/ReagentCarbene/Carbenoid SourceTypical YieldKey AdvantagesKey Disadvantages
Rhodium Catalysis Dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄)Diazo compounds (e.g., diazomethane, ethyl diazoacetate)Generally highHigh efficiency at low catalyst loadings, high stereoselectivity with chiral ligands.[1][2]High cost of rhodium catalysts, safety concerns with diazo compounds.
Copper Catalysis Copper(I) and Copper(II) salts (e.g., Cu(OTf)₂, Cu(acac)₂)Diazo compoundsGood to highMore cost-effective than rhodium, good functional group tolerance.[1]Can require higher catalyst loadings or elevated temperatures, selectivity is highly ligand-dependent.[1]
Simmons-Smith Reaction Zinc-Copper couple (Zn-Cu) or Diethylzinc (Et₂Zn)Diiodomethane (CH₂I₂)Moderate to goodTolerant of many functional groups, stereospecific.[3][4]Can be expensive due to diiodomethane, stoichiometry of the organozinc reagent.[4]
Corey-Chaykovsky Reaction Sulfur ylides (e.g., dimethyloxosulfonium methylide)Trimethylsulfoxonium iodide/strong baseModerate to goodAvoids the use of diazo compounds, good for α,β-unsaturated carbonyls.[5][6]Requires stoichiometric use of the ylide precursor and a strong base.

In-Depth Analysis of Catalytic Methodologies

Transition Metal Catalysis: The Power of Rhodium and Copper

Transition metal-catalyzed cyclopropanation, primarily utilizing rhodium and copper complexes, is a powerful and versatile strategy. These reactions proceed through the in-situ formation of a metal-carbene intermediate from a diazo compound, which then transfers the carbene moiety to the double bond of an enol or enolate precursor derived from methyl acetoacetate.

Causality Behind Experimental Choices:

The choice between rhodium and copper is often a balance between cost and desired performance. Rhodium catalysts, particularly dirhodium(II) carboxylates, are renowned for their high catalytic activity, often achieving high turnover numbers at very low catalyst loadings.[1] This efficiency stems from the facility with which they form the key metal-carbene intermediate. For enantioselective syntheses, chiral rhodium catalysts have demonstrated exceptional control over stereochemistry.[2]

Copper catalysts, while generally less expensive, can also provide excellent results, especially when paired with appropriate ligands.[1] The electronic and steric properties of the ligand play a crucial role in modulating the reactivity and selectivity of the copper-carbene intermediate. The mechanism for both is believed to involve the formation of the metal carbene, which then undergoes a concerted or stepwise addition to the alkene.[1]

Visualizing the Catalytic Cycle:

Transition_Metal_Catalyzed_Cyclopropanation cluster_legend Legend Catalyst M(L)n Catalyst (M = Rh, Cu) Metal_Carbene Metal-Carbene Intermediate Catalyst->Metal_Carbene + R₂CN₂ Diazo Diazo Compound (R₂CN₂) Diazo->Metal_Carbene N2 N₂ Metal_Carbene->N2 - N₂ Product Methyl 1-acetyl- cyclopropanecarboxylate Metal_Carbene->Product + Alkene Alkene Alkene (Enol/Enolate of Methyl Acetoacetate) Alkene->Product Product->Catalyst (catalyst regeneration) M M = Metal (Rh, Cu) L L = Ligand R R = Functional Group

Caption: Generalized catalytic cycle for rhodium- and copper-catalyzed cyclopropanation.

Experimental Protocol: Rhodium(II)-Catalyzed Cyclopropanation (Illustrative)

This protocol is a general representation and may require optimization for specific substrates and scales.

  • Reaction Setup: To a solution of the enol ether of methyl acetoacetate (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%).

  • Reagent Addition: Slowly add a solution of the diazo compound (e.g., diazomethane or ethyl diazoacetate, 1.1-1.5 equiv) in the same solvent to the reaction mixture at a controlled temperature (often 0 °C to room temperature) over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Workup: Upon completion, quench any remaining diazo compound (e.g., by the addition of a few drops of acetic acid). Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

The Simmons-Smith Reaction: A Classic Carbenoid Approach

The Simmons-Smith reaction is a well-established method for cyclopropanation that utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc.[4] A key feature of this reaction is its applicability to β-keto esters to generate γ-keto esters through a transient cyclopropane intermediate.[4]

Causality Behind Experimental Choices:

The choice of the Simmons-Smith reaction is often dictated by its good functional group tolerance and the stereospecific nature of the cyclopropanation.[3] The reaction proceeds through the formation of an organozinc carbenoid, which is less reactive and more selective than a free carbene. For β-keto esters, the reaction is thought to proceed via initial coordination of the zinc reagent to the carbonyl oxygen, followed by delivery of the methylene group to the enolate double bond. The resulting zinc alkoxide of the cyclopropanol then undergoes a fragmentation to yield the final product.

Visualizing the Simmons-Smith Reaction Pathway:

Simmons_Smith_Reaction Start Methyl Acetoacetate (Enolate form) Intermediate Zinc Alkoxide of Cyclopropanol Start->Intermediate + IZnCH₂I Reagent Simmons-Smith Reagent (IZnCH₂I) Reagent->Intermediate Product Methyl 1-acetyl- cyclopropanecarboxylate Intermediate->Product Fragmentation

Caption: Simplified pathway for the Simmons-Smith reaction with a β-keto ester.

Experimental Protocol: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol is based on the Furukawa modification, which often provides better reproducibility.

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve diiodomethane (2.0 equiv) in a dry solvent such as dichloromethane. Cool the solution to 0 °C.

  • Carbenoid Formation: Slowly add a solution of diethylzinc (2.0 equiv) to the cooled diiodomethane solution. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add a solution of methyl acetoacetate (1.0 equiv) in the same solvent to the freshly prepared Simmons-Smith reagent.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[3]

The Corey-Chaykovsky Reaction: A Ylide-Mediated Alternative

The Corey-Chaykovsky reaction offers a valuable alternative for cyclopropanation, particularly for α,β-unsaturated carbonyl compounds, using sulfur ylides.[5][6] The reaction involves the conjugate addition of the ylide to the enone system, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.

Causality Behind Experimental Choices:

This method is particularly advantageous as it avoids the use of potentially explosive diazo compounds. The choice of the sulfur ylide (sulfonium vs. sulfoxonium) can influence the reaction pathway. For the synthesis of this compound, the enone tautomer of a precursor would be the reactive species. The reaction is initiated by the 1,4-conjugate addition of the ylide to the enone, which is then followed by an intramolecular ring-closing displacement of the dimethyl sulfoxide or dimethyl sulfide leaving group.

Visualizing the Corey-Chaykovsky Reaction Mechanism:

Corey_Chaykovsky_Reaction Start α,β-Unsaturated Ketone (from Methyl Acetoacetate precursor) Adduct Betaine Intermediate Start->Adduct 1,4-Conjugate Addition Ylide Sulfur Ylide (e.g., (CH₃)₂S(O)CH₂⁻) Ylide->Adduct Product Methyl 1-acetyl- cyclopropanecarboxylate Adduct->Product Intramolecular Ring Closure

Caption: Mechanism of the Corey-Chaykovsky reaction for cyclopropanation.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation (Illustrative)

  • Ylide Generation: To a suspension of trimethylsulfoxonium iodide (1.1 equiv) in a dry aprotic solvent (e.g., DMSO or THF) under an inert atmosphere, add a strong base such as sodium hydride (1.1 equiv) portion-wise at room temperature. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Substrate Addition: Add a solution of the α,β-unsaturated precursor to this compound (1.0 equiv) in the same solvent to the ylide solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring its progress by TLC or GC.

  • Workup: Quench the reaction by pouring it into ice-water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several catalytic methodologies, each with its distinct advantages and limitations.

  • Rhodium and Copper Catalysis offer high efficiency and the potential for excellent stereocontrol, making them ideal for complex synthetic applications where catalyst cost is not the primary constraint. The development of more active and selective non-precious metal catalysts remains a key area of research.

  • The Simmons-Smith Reaction provides a reliable and stereospecific route with good functional group tolerance, although the stoichiometric use of the zinc carbenoid can be a drawback for large-scale synthesis.

  • The Corey-Chaykovsky Reaction presents a valuable alternative that avoids the use of hazardous diazo compounds, though it requires stoichiometric amounts of the ylide precursor and a strong base.

The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and desired stereochemical outcome. As catalytic methods continue to evolve, the development of more sustainable and efficient catalysts for cyclopropanation will undoubtedly expand the synthetic chemist's toolbox for accessing valuable molecules like this compound.

References

  • Simmons-Smith Reaction. NROChemistry. [Link]
  • Theoretical (DFT) insights into the mechanism of copper-catalyzed cyclopropanation reactions. Implications for enantioselective catalysis. Journal of the American Chemical Society, 2001. [Link]
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  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC. [Link]
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  • Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. RSC Publishing. [Link]
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  • Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxyl
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benchmarking the performance of Methyl 1-acetylcyclopropanecarboxylate in specific reaction types

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting my deep dive by hitting Google hard. My initial phase focuses on Methyl 1-acetylcyclopropanecarboxylate, specifically its reactivity, typical reaction types, and applications in chemical synthesis. I'm aiming for a broad information sweep.

Developing Comparative Framework

I've shifted gears. My search expands to include alternative reagents. I'm actively seeking reaction yields and conditions for both the target compound and its alternatives in specific reactions. I am also aiming for comparative studies or review articles to provide further benchmarking. My efforts are on detailed experimental protocols to ensure the data is practically useful and repeatable.

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Reviewing Initial Findings

I've started exploring the broader area of "Methyl cyclopropanecarboxylate," and the search has turned up some relevant general information. This includes the cyclopropane ring's reactivity and applications as a building block in organic synthesis, including pharmaceuticals and agrochemicals.

Deepening the Investigation

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I've made headway with this research; the second set of search results yielded more pertinent information. I am currently reviewing articles that highlight the reactivity of cyclopropyl ketones, including applications in cycloadditions and ring-opening reactions. I also found relevant insights into their synthesis.

Seeking Specific Comparisons

I've refined the search and identified the type of data I need: direct comparisons of this compound. I found articles on cyclopropyl ketone reactivity, including their use in cycloadditions and ring-opening reactions. I also found that electron-withdrawing groups on the ketone influence reactivity. I also reviewed Michael-initiated ring closures. The results, however, are not tailored to the exact molecule. My next step will be to discover specific comparative data and detailed experimental protocols. I also plan to start structuring the guide.

Pinpointing Experimental Details

I'm making progress in my search; the initial round delivered useful insights into cyclopropyl ketone reactivity, including their use in cycloadditions and ring-opening reactions. I identified a guide on cyclopropyl ketones that highlights how electron-withdrawing or donating groups on the ketone influence reactivity. I have not yet found the specific experimental data and direct comparisons I need, though. The next step will be finding concrete data and structuring the guide.

Gathering Reactivity Data

I've been examining the reactivity of β-keto esters and cyclopropyl ketones more closely. Recent searches turned up helpful comparisons of β-keto and γ-keto esters, which clarified some aspects of their enhanced reactivity. It's a useful resource for determining optimal conditions. I'm focusing on contrasting their chemical behavior now.

Searching for Quantitative Comparisons

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Identifying Data Gaps

My recent efforts have helped clarify the reactivity of β-keto esters, particularly regarding this compound's role. I've compiled valuable information about β-keto esters and cyclopropyl ketones. However, I'm still short on direct, quantitative comparisons of reaction yields, times, and stereoselectivity. I'm focusing my next searches on those head-to-head comparisons to fill this key data gap. I'll structure the guide and outline the theoretical foundation.

Refining Search Strategies

I've learned a lot about β-keto esters and aryl cyclopropyl ketones. I'm structuring the comparison guide, focusing on Michael additions and cycloadditions. I'll outline the theoretical basis for this compound, and then pinpoint specific data gaps. This clarifies the final, targeted searches needed. I plan to use this structured approach to obtain comprehensive data.

Planning Final Targeted Searches

I'm now focusing on synthesizing the comparison guide. I've pinpointed three key reaction types: Conjugate Additions, [3+2] Cycloadditions, and Heterocycle Synthesis. I'm developing a structured approach to find the missing data. I'll search specifically for head-to-head comparisons of this compound with ethyl acetoacetate for Michael additions, aryl cyclopropyl ketones for cycloadditions, and other 1,3-dicarbonyl compounds for heterocycle synthesis, and I will be looking for tables of yields, reaction times, and conditions. I will create data tables and diagrams to show comparative performance and reaction pathways.

Refining Data Gathering

I'm now zeroing in on this compound. Recent searches provided valuable insights into β-keto esters and cyclopropyl ketones. I've found data comparing β-keto and γ-keto esters, and the importance of the cyclopropyl group in drug discovery has also come to light. I'm focusing my next steps on structuring the comparison guide and pinpointing the final, specific data I need. This includes comparative yields and reaction times with ethyl acetoacetate for Michael additions, aryl cyclopropyl ketones for cycloadditions, and other 1,3-dicarbonyls for heterocycle synthesis.

Analyzing Key Reactivities

I've been immersed in the reactivities of β-keto esters, cyclopropyl ketones, and pyrazole synthesis. My research yielded comprehensive Michael addition and visible-light-mediated [3+2] cycloaddition protocols. Furthermore, I've compiled several detailed methods for pyrazole synthesis from 1,3-dicarbonyl compounds.

Comparing Reaction Yields

I've gathered protocols for Michael additions (e.g., diethyl malonate to chalcone), pyrazole synthesis (e.g., 3,5-dimethylpyrazole from acetylacetone), and visible-light [3+2] cycloadditions of aryl cyclopropyl ketones. Now, the key is obtaining comparable data for this compound. I'm focusing on direct, side-by-side experimental results to create a robust comparison guide and optimize yields. I will have to perform some side-by-side experiments!

Generating Guide Content

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The Strategic Application of Methyl 1-acetylcyclopropanecarboxylate in the Synthesis of Advanced Antiviral Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and overall success of a synthetic campaign. The cyclopropyl group, a small, strained carbocycle, has emerged as a privileged motif in medicinal chemistry, lauded for its ability to confer metabolic stability, modulate bioactivity, and impose conformational constraints on drug molecules.[1] This guide provides an in-depth technical comparison of Methyl 1-acetylcyclopropanecarboxylate as a strategic building block, particularly in the context of synthesizing complex antiviral agents, and evaluates its performance against alternative synthetic methodologies.

Introduction to this compound: A Versatile Cyclopropyl Synthon

This compound is a bifunctional molecule featuring a ketone and a methyl ester attached to a quaternary center on a cyclopropane ring. This unique arrangement of functional groups offers multiple avenues for synthetic elaboration, making it a potentially valuable, though currently under-documented, building block in organic synthesis. The inherent ring strain of the cyclopropane imparts unique electronic properties and reactivity, while the ketone and ester functionalities provide handles for a variety of chemical transformations.[2]

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Appearance Combustible liquid
CAS Number 38806-09-6

Inferred Application: Synthesis of a Key Cyclopropyl-Containing Intermediate for HCV Protease Inhibitors

While direct citations for the use of this compound in the synthesis of marketed drugs are scarce, its structure is highly reminiscent of key fragments found in potent antiviral agents. A compelling and logical application lies in the synthesis of precursors for macrocyclic Hepatitis C Virus (HCV) NS3/4A protease inhibitors, such as Grazoprevir and Voxilaprevir.[3][4] These drugs feature a central macrocycle containing a functionalized cyclopropylcarbonyl moiety, which is crucial for their binding affinity and therapeutic efficacy.[5]

This guide will focus on the synthesis of a generic, yet representative, cyclopropylcarbonyl-containing amino acid intermediate, a common building block for this class of antiviral agents. We will explore a plausible synthetic route utilizing this compound and compare it with established, alternative cyclopropanation strategies.

Proposed Synthetic Pathway Utilizing this compound

The inherent functionalities of this compound can be strategically manipulated to arrive at the desired cyclopropyl amino acid intermediate. A plausible, multi-step sequence is outlined below.

Synthetic_Pathway MACC Methyl 1-acetyl- cyclopropanecarboxylate Intermediate1 Oxime Intermediate MACC->Intermediate1 1. NH₂OH·HCl, Pyridine Intermediate2 Amine Intermediate Intermediate1->Intermediate2 2. Reduction (e.g., H₂, Pd/C) Product Cyclopropyl Amino Acid Intermediate Intermediate2->Product 3. Ester Hydrolysis (e.g., LiOH)

Caption: Proposed synthetic route from this compound.

Experimental Protocol (Hypothetical, based on standard procedures):

  • Oxime Formation: To a solution of this compound (1.0 eq) in pyridine is added hydroxylamine hydrochloride (1.2 eq). The mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the oxime intermediate.

  • Reduction to Amine: The oxime intermediate is dissolved in methanol and subjected to hydrogenation in the presence of a palladium on carbon catalyst (10 mol%) under a hydrogen atmosphere (50 psi) for 24 hours. The catalyst is removed by filtration through celite, and the filtrate is concentrated to yield the amine intermediate.

  • Ester Hydrolysis: The amine intermediate is dissolved in a mixture of THF and water, and lithium hydroxide (1.5 eq) is added. The reaction is stirred at room temperature until TLC analysis indicates complete consumption of the starting material. The reaction is then acidified with 1M HCl and the product is isolated by extraction or crystallization to give the target cyclopropyl amino acid intermediate.

This proposed route leverages well-established organic transformations. However, its overall efficiency is dependent on the yields of each step and may require optimization.

Comparative Analysis: Alternative Cyclopropanation Strategies

Several alternative methods exist for the synthesis of cyclopropylcarbonyl compounds, each with its own set of advantages and disadvantages. These methods typically construct the cyclopropane ring at a later stage in the synthesis.

Simmons-Smith Cyclopropanation

A classic and reliable method for the stereospecific conversion of alkenes to cyclopropanes.[6]

Simmons_Smith Alkene α,β-Unsaturated Keto-ester Product Cyclopropyl Keto-ester Alkene->Product CH₂I₂, Zn-Cu couple or Et₂Zn

Caption: Simmons-Smith cyclopropanation of an α,β-unsaturated precursor.

Performance Comparison:

ParameterSimmons-Smith Reaction
Substrate Scope Broad, tolerant of many functional groups.[6]
Stereospecificity High, the geometry of the alkene is retained.[6]
Reagents Diiodomethane and a zinc-copper couple or diethylzinc.[6]
Yields Generally good to excellent.
Drawbacks Stoichiometric use of zinc reagents, potential for side reactions.

Experimental Protocol (Representative):

To a solution of the α,β-unsaturated keto-ester (1.0 eq) in dichloromethane at 0 °C is added a solution of diethylzinc (1.5 eq in hexanes) followed by the dropwise addition of diiodomethane (1.5 eq). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Transition Metal-Catalyzed Decomposition of Diazo Compounds

A powerful method for generating metal carbenoids that react with alkenes to form cyclopropanes. Rhodium(II) and copper(I) catalysts are commonly used.[7]

Transition_Metal Alkene Alkene Precursor Product Cyclopropyl Ketone Alkene->Product Rh₂(OAc)₄ or Cu(I) catalyst Diazo Diazoacetyl Compound Diazo->Product Rh₂(OAc)₄ or Cu(I) catalyst

Caption: Transition metal-catalyzed cyclopropanation.

Performance Comparison:

ParameterTransition Metal-Catalyzed Reaction
Substrate Scope Very broad for both the alkene and the diazo compound.[8]
Stereoselectivity Can be controlled with chiral ligands to achieve high enantioselectivity.[7]
Reagents Catalytic amounts of transition metals, stoichiometric diazo compounds.
Yields Often high to excellent.
Drawbacks Diazo compounds can be explosive and require careful handling. Metal contamination of the final product is a concern in pharmaceutical synthesis.[8]

Experimental Protocol (Representative):

To a solution of the alkene (1.0 eq) and rhodium(II) acetate dimer (1 mol%) in dichloromethane is added a solution of the diazoacetyl compound (1.2 eq) in dichloromethane dropwise over 4 hours at room temperature. The reaction is stirred for an additional 2 hours after the addition is complete. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Michael-Initiated Ring Closure (MIRC) - Corey-Chaykovsky Reaction

This method involves the reaction of an α,β-unsaturated ketone with a sulfur ylide to form a cyclopropyl ketone.[3]

MIRC Enone α,β-Unsaturated Ketone Product Cyclopropyl Ketone Enone->Product Base (e.g., NaH) Ylide Sulfur Ylide Ylide->Product Base (e.g., NaH)

Caption: Corey-Chaykovsky reaction for cyclopropyl ketone synthesis.

Performance Comparison:

ParameterCorey-Chaykovsky Reaction
Substrate Scope Primarily for α,β-unsaturated carbonyl compounds.
Stereoselectivity Generally provides the trans cyclopropane for acyclic enones.
Reagents Trimethylsulfonium iodide or trimethylsulfoxonium iodide and a strong base.
Yields Good to excellent.
Drawbacks The sulfur ylides can be sensitive to air and moisture.

Experimental Protocol (Representative):

To a suspension of trimethylsulfonium iodide (1.1 eq) in anhydrous DMSO is added sodium hydride (1.1 eq, 60% dispersion in mineral oil) in portions at room temperature. The mixture is stirred for 30 minutes, and then a solution of the α,β-unsaturated ketone (1.0 eq) in DMSO is added dropwise. The reaction is stirred for 2 hours at room temperature and then quenched by the addition of water. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Summary and Recommendation

MethodKey AdvantagesKey DisadvantagesBest Suited For
Using this compound Pre-functionalized, potentially fewer steps in the final stages of a synthesis.Availability and cost of the starting material may be a concern. The proposed route is hypothetical.Rapid access to functionalized cyclopropylamines when the starting material is readily available.
Simmons-Smith Cyclopropanation High stereospecificity, good functional group tolerance.[6]Stoichiometric use of zinc reagents.Diastereoselective synthesis of cyclopropanes from alkenes, especially with directing groups.
Transition Metal-Catalyzed Cyclopropanation Broad scope, high yields, potential for high enantioselectivity.[7]Use of potentially hazardous diazo compounds, potential for metal contamination.[8]Asymmetric synthesis of highly substituted cyclopropanes.
Corey-Chaykovsky Reaction Operationally simple, good yields for cyclopropyl ketones.[3]Limited to α,β-unsaturated carbonyls, sensitive reagents.Efficient synthesis of cyclopropyl ketones from enones.

For the synthesis of complex pharmaceutical intermediates like those required for HCV protease inhibitors, the choice of method is highly dependent on the specific target and the overall synthetic strategy.

  • For late-stage functionalization and when a pre-installed cyclopropane is desired, a building block approach using a derivative of this compound could be advantageous, provided the starting material is accessible. This approach can simplify the final steps of a complex synthesis.

  • For asymmetric synthesis, transition metal-catalyzed cyclopropanation is often the method of choice due to the high levels of enantiocontrol achievable with chiral catalysts. [7]

  • The Simmons-Smith and Corey-Chaykovsky reactions remain valuable and reliable methods for specific transformations and are often employed in academic and industrial settings for their robustness and predictable outcomes. [3][6]

Ultimately, the optimal strategy will be determined by a careful consideration of factors such as stereochemical requirements, functional group compatibility, scalability, and the cost and availability of reagents. While this compound may not yet be a widely cited building block, its potential as a versatile synthon for the construction of complex cyclopropane-containing molecules is clear and warrants further exploration by the scientific community.

References

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  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar. [Link]
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  • Catalytic Cyclopropan
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A Comparative Guide to the Cross-Validation of Analytical Data for Methyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous and unambiguous analytical characterization of novel chemical entities is paramount. Methyl 1-acetylcyclopropanecarboxylate, a compound of interest due to its unique structural motifs—a cyclopropyl ring, a ketone, and a methyl ester—presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth, experience-driven comparison of key analytical techniques for the characterization of this molecule, grounded in the principles of cross-validation to ensure data integrity and trustworthiness.

The core philosophy of this guide is not merely to present disparate analytical data but to demonstrate how these techniques can be synergistically employed in a self-validating system. We will explore the use of quantitative Nuclear Magnetic Resonance (qNMR) as a primary, non-destructive assay method, which will then be cross-validated against a robust chromatographic technique, Gas Chromatography with Flame Ionization Detection (GC-FID). This comparative approach is designed to provide a high degree of confidence in the identity, purity, and assay of this compound.

Structural Elucidation and Spectral Characterization

Before quantitative analysis, the unambiguous identification of this compound is essential. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound (C₇H₁₀O₃, Molecular Weight: 142.15 g/mol ), both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Based on experimental data for this compound, the following proton signals are expected:

  • Methyl Ester (-OCH₃): A singlet at approximately 3.65 ppm.

  • Acetyl Methyl (-COCH₃): A singlet at approximately 2.30 ppm.

  • Cyclopropyl Protons (-CH₂-CH₂-): A complex multiplet pattern in the range of 1.20-1.60 ppm, characteristic of the diastereotopic protons on the cyclopropane ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments. The expected chemical shifts are:

  • Ester Carbonyl (C=O): ~172 ppm

  • Ketone Carbonyl (C=O): ~205 ppm

  • Quaternary Cyclopropyl Carbon: ~35 ppm

  • Cyclopropyl Methylene Carbons (-CH₂-): ~18 ppm

  • Methyl Ester Carbon (-OCH₃): ~52 ppm

  • Acetyl Methyl Carbon (-CH₃): ~28 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups.

  • C=O Stretch (Ester): A strong, sharp peak is expected in the range of 1750-1735 cm⁻¹.

  • C=O Stretch (Ketone): Another strong absorption should appear in the region of 1715-1680 cm⁻¹. The presence of two distinct carbonyl peaks is a key diagnostic feature.

  • C-O Stretch (Ester): A strong band in the 1300-1000 cm⁻¹ region is indicative of the C-O single bond stretch.

  • C-H Stretch (Alkanes): Absorptions just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the methyl and cyclopropyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 142. Common fragmentation patterns for esters and ketones would also be anticipated, such as the loss of the methoxy group (-OCH₃, m/z = 31) or the acetyl group (-COCH₃, m/z = 43).

Quantitative Analysis and Cross-Validation

The primary objective of this section is to establish a robust and validated approach to determine the purity and assay of this compound. We will use qNMR as the primary method and GC-FID for cross-validation, adhering to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.

Workflow for Cross-Validation

CrossValidationWorkflow cluster_qNMR Primary Method: qNMR cluster_GC Secondary Method: GC-FID qNMR_protocol Quantitative ¹H NMR Protocol qNMR_data Purity & Assay Calculation qNMR_protocol->qNMR_data Acquire Spectrum Validation Cross-Validation (Compare Results) qNMR_data->Validation GC_protocol GC-FID Protocol GC_data Purity & Assay Calculation GC_protocol->GC_data Run Chromatogram GC_data->Validation Sample Sample of Methyl 1-acetylcyclopropanecarboxylate Sample->qNMR_protocol Sample->GC_protocol Report Final Report on Identity, Purity, and Assay Validation->Report Acceptance Criteria Met

Safety Operating Guide

Methyl 1-acetylcyclopropanecarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated a thorough search for comprehensive information on Methyl 1-acetylcyclopropanecarboxylate. I'm focusing on its safety, handling, and disposal protocols. I'm particularly interested in its physical and chemical properties, known hazards, and any relevant regulatory guidelines. My goal is to compile a complete and accurate data set.

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Deep Diving for Insights

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Crafting Disposal Guidelines

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Defining the Framework

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Developing The Framework

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Developing Draft Content

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Developing Content Sections

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Refining Content Structure

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Developing Content Structure

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Developing Content Integration

I'm now integrating the hazard and disposal information, sourced from PubChem and RCRA, into the detailed guide. I'm focusing on crafting specific procedures, like PPE protocols, and the management of contaminated materials and empty containers. I'm prioritizing the user-friendliness of the final resource, while ensuring it is authoritative and comprehensive, with a visual workflow.

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 1-acetylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the safe and effective handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Methyl 1-acetylcyclopropanecarboxylate, a key reagent in various synthetic pathways. Our goal is to empower you with the knowledge to not only utilize this compound effectively but also to ensure a safe and compliant laboratory environment. This document will detail the necessary personal protective equipment (PPE), step-by-step handling and disposal procedures, and the scientific rationale behind these recommendations.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as a combustible liquid that can cause skin and eye irritation, as well as potential respiratory irritation.[1] While specific occupational exposure limits have not been established for this compound, a thorough understanding of its hazard profile, derived from data on structurally similar molecules, informs the stringent safety protocols outlined below.

Primary Hazards:

  • Flammability: Combustible liquid.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Due to these potential hazards, adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory to minimize exposure risk.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Body PartRecommended PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for their resistance to esters.[2][3] Always inspect gloves for tears or punctures before use and wash the exterior of the gloves before removal.
Body Laboratory coat and, if necessary, a chemical-resistant apronA standard laboratory coat should be worn at all times. For tasks with a higher risk of splashing, such as transferring large volumes, a chemical-resistant apron is required.[2]
Eyes & Face Safety goggles or a full-face shieldSnug-fitting, indirectly vented safety goggles are mandatory to protect against splashes.[3][4] A full-face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a high splash potential.[3][5]
Respiratory NIOSH/OSHA approved respirator (if necessary)Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[4][6] If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH/OSHA approved respirator with an appropriate organic vapor cartridge is required.[7]
Procedural Workflow for Safe Handling

A systematic approach to handling this compound is essential for minimizing risk. The following workflow diagram illustrates the key steps and decision points for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Area Preparation: Ensure fume hood is operational. Verify eyewash and safety shower accessibility. gather_materials Gather Materials: Assemble all necessary PPE. Prepare handling and spill containment equipment. prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_chemical Handle Chemical: Perform all manipulations within the fume hood. don_ppe->handle_chemical decontaminate Decontaminate: Clean work surfaces and equipment. handle_chemical->decontaminate dispose_waste Dispose of Waste: Follow hazardous waste regulations. decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe

Caption: A procedural workflow for the safe handling of this compound.

Step-by-Step Operational Plan

1. Area Preparation:

  • Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that the fume hood is functioning correctly.

  • Confirm that an emergency eyewash station and safety shower are readily accessible and unobstructed.[8][9]

2. Assembling Materials:

  • Gather all necessary PPE as outlined in the table above.

  • Prepare all required laboratory equipment for the procedure.

  • Have spill containment materials, such as absorbent pads or sand, readily available.[2]

3. Chemical Handling:

  • Don the appropriate PPE before opening the chemical container.

  • Perform all transfers and manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[6]

  • Use caution to avoid skin and eye contact. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][10]

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is critical to mitigate potential hazards.

Spill Response Protocol:

  • Evacuate and Isolate: Immediately evacuate the affected area and restrict access.

  • Don PPE: Put on the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: Use inert absorbent materials such as sand, vermiculite, or commercial sorbents to contain the spill.[2] Do not use combustible materials like paper towels to absorb the spill.

  • Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[8][9]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][8][10]

Waste Disposal:

  • All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.

  • Do not dispose of this chemical down the drain or in general waste.[8]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • PubChem. (n.d.). Methyl 1-acetylcyclopropane-1-carboxylate. National Center for Biotechnology Information.
  • Airgas. (n.d.). Safety Data Sheet: Cyclopropane.
  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • US EPA. (n.d.). List of Final and Proposed Existing Chemical Exposure Limits under TSCA.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.